Boc-D-Phe-ONp
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-nitrophenyl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c1-20(2,3)28-19(24)21-17(13-14-7-5-4-6-8-14)18(23)27-16-11-9-15(10-12-16)22(25)26/h4-12,17H,13H2,1-3H3,(H,21,24)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIWWFMMLBBICG-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426953 | |
| Record name | Boc-D-Phe-ONp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16159-70-9 | |
| Record name | Boc-D-Phe-ONp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-α-tert-Butoxycarbonyl-D-phenylalanine p-Nitrophenyl Ester (Boc-D-Phe-ONp)
This guide provides a comprehensive technical overview of N-α-tert-butoxycarbonyl-D-phenylalanine p-nitrophenyl ester (Boc-D-Phe-ONp), a critical reagent in synthetic peptide chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core properties, synthesis, mechanisms, and applications of this compound, grounding theoretical knowledge in practical, field-proven insights.
Foundational Overview: The Strategic Role of this compound
This compound is a specialized amino acid derivative designed for the controlled, stepwise synthesis of peptides. Its structure is strategically engineered with two key functional moieties that dictate its utility:
-
The D-Phenylalanine Core: The use of the D-enantiomer, as opposed to the naturally occurring L-phenylalanine, is a deliberate choice in medicinal chemistry. Incorporating D-amino acids into a peptide backbone introduces significant resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids. This modification can dramatically increase the in vivo half-life and bioavailability of peptide-based therapeutics.[1]
-
The Boc (tert-Butoxycarbonyl) Protecting Group: The Boc group provides temporary protection for the α-amino group of the D-phenylalanine.[2] This is fundamental to preventing uncontrolled polymerization during peptide synthesis.[3] Its acid-labile nature allows for selective removal under conditions that do not affect other protecting groups or the growing peptide chain, a principle known as orthogonality.[4]
-
The p-Nitrophenyl (ONp) Ester: This moiety serves as a pre-activated leaving group. The electron-withdrawing nitro group enhances the electrophilicity of the ester's carbonyl carbon, making it highly susceptible to nucleophilic attack by the free amino group of another amino acid.[5] p-Nitrophenyl esters are stable, often crystalline solids that can be isolated and stored, offering a convenient alternative to in situ activation methods.[6][7]
Physicochemical and Handling Properties
Accurate characterization is paramount for reproducible results. The properties of this compound's direct precursor, Boc-D-Phe-OH, and its L-isomer, Boc-L-Phe-ONp, provide the basis for its expected characteristics.
Data Summary Table
| Property | Value | Source(s) |
| Synonyms | N-(tert-Butoxycarbonyl)-D-phenylalanine 4-nitrophenyl ester | [8] |
| Molecular Formula | C₂₀H₂₂N₂O₆ | [9][10] |
| Molecular Weight | 386.40 g/mol | [9][10] |
| Appearance | Expected to be a white to off-white or slight yellow solid/powder. | [10][11] |
| Melting Point | Data for the L-isomer (Boc-L-Phe-ONp) is ~128-131 °C. The D-isomer is expected to have a similar melting point. | |
| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), and Methanol.[12] Insoluble in water.[13] | |
| Storage Conditions | Store at 2-8°C.[14] The compound is moisture-sensitive; store under dry, inert conditions.[10] |
Handling and Stability
-
Moisture Sensitivity: this compound is susceptible to hydrolysis. It is critical to handle the reagent in a dry environment and store it in a tightly sealed container with a desiccant.[10]
-
Thermal Stability: The compound is stable under recommended storage conditions. Avoid exposure to high heat.[15]
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases which can degrade the molecule.[10][15]
Synthesis and Purification Workflow
The synthesis of this compound is a classic example of esterification, where the carboxyl group of N-protected D-phenylalanine is activated and reacted with p-nitrophenol. The most common laboratory-scale method utilizes a carbodiimide coupling agent.
Causality in Synthesis: Why Dicyclohexylcarbodiimide (DCC)?
Dicyclohexylcarbodiimide (DCC) is a widely used dehydrating agent that facilitates the formation of the ester bond.[16] It activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the hydroxyl group of p-nitrophenol. While effective, a key consideration is the formation of the byproduct, dicyclohexylurea (DCU), which is poorly soluble in many organic solvents and must be removed by filtration.
Detailed Synthesis Protocol
-
Dissolution: Dissolve Boc-D-Phe-OH (1 equivalent) and p-nitrophenol (1.1 equivalents) in a suitable anhydrous solvent, such as Dichloromethane (DCM) or Ethyl Acetate, under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cooling: Cool the reaction mixture to 0°C in an ice bath. This is crucial to manage the exothermic nature of the reaction and minimize potential side reactions.
-
DCC Addition: Dissolve Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in a minimal amount of the reaction solvent and add it dropwise to the cooled solution over 30 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Byproduct Removal: After the reaction is complete, the precipitated dicyclohexylurea (DCU) is removed by vacuum filtration.
-
Workup: The filtrate is typically washed sequentially with a weak acid (e.g., 5% HCl) to remove any unreacted base catalysts (if used), followed by a weak base (e.g., 5% NaHCO₃) to remove excess p-nitrophenol, and finally with brine. The organic layer is then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization, typically from a solvent system like ethanol/water or ethyl acetate/hexane, to yield the pure this compound.[17]
Synthesis Workflow Diagram
Caption: Workflow for the DCC-mediated synthesis of this compound.
Mechanism of Action in Peptide Coupling
The efficacy of this compound lies in a well-defined nucleophilic acyl substitution reaction. This process is self-validating: the reaction's progress is visually indicated by the release of the yellow p-nitrophenolate anion, especially in the presence of a base.
-
Nucleophilic Attack: The free α-amino group of an incoming amino acid ester or peptide chain (the nucleophile) attacks the electrophilic carbonyl carbon of the this compound.
-
Tetrahedral Intermediate Formation: A transient, unstable tetrahedral intermediate is formed.
-
Leaving Group Departure: The intermediate collapses, and the carbon-oxygen bond of the ester cleaves. The p-nitrophenoxide ion, a resonance-stabilized and thus excellent leaving group, departs.
-
Peptide Bond Formation: A new amide (peptide) bond is formed between the D-phenylalanine residue and the incoming amino acid. The yellow color of the p-nitrophenolate byproduct confirms that the coupling has occurred.
Peptide Coupling Mechanism Diagram
Caption: Mechanism of peptide bond formation using this compound.
Core Application: Boc Solid-Phase Peptide Synthesis (SPPS)
This compound is a classic reagent for Boc-based Solid-Phase Peptide Synthesis (SPPS), a methodology that revolutionized peptide manufacturing.[4] In this workflow, the peptide is assembled on a solid resin support.
The Boc-SPPS Cycle: A Self-Validating System
Each step in the cycle is followed by extensive washing to remove excess reagents and byproducts, ensuring high purity of the final peptide. The use of colorimetric tests (like the Kaiser test) at each stage can validate the completion of the deprotection and coupling steps.
Detailed Boc-SPPS Coupling Protocol
This protocol outlines a single coupling cycle for adding this compound to a growing peptide chain on a resin (e.g., MBHA resin).
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 20-30 minutes to ensure full accessibility of the reactive sites.
-
Boc Deprotection:
-
Perform a pre-wash with 50% Trifluoroacetic Acid (TFA) in DCM for 2-5 minutes.[4]
-
Treat the resin with a fresh solution of 50% TFA in DCM for 20-30 minutes to cleave the N-terminal Boc group, exposing a free ammonium salt.
-
Wash the resin thoroughly with DCM (3x) and Isopropanol (IPA) (2x) to remove residual acid.
-
-
Neutralization:
-
Neutralize the ammonium salt by washing the resin with a 5-10% solution of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) in DCM, for 5-10 minutes (2x). This generates the free amine required for coupling.
-
Wash again with DCM (3x) to remove excess base.
-
-
Coupling:
-
Dissolve this compound (2-3 equivalents over the resin loading capacity) in a minimal amount of DMF or DCM.
-
Add the solution to the neutralized peptide-resin.
-
Allow the coupling reaction to proceed for 4-12 hours. The reaction can be gently agitated. Monitoring the reaction mixture for the appearance of the yellow p-nitrophenol byproduct provides a visual cue of progress.
-
-
Washing and Confirmation:
-
Wash the resin extensively with DMF (3x) and DCM (3x) to remove unreacted this compound and the p-nitrophenol byproduct.
-
Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, the coupling step may need to be repeated.
-
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.
Boc-SPPS Cycle Diagram
Caption: The iterative cycle of Boc solid-phase peptide synthesis (SPPS).
Safety and Hazard Management
As a laboratory chemical, this compound requires careful handling.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[18]
-
First Aid Measures:
-
Inhalation: Move to fresh air.
-
Skin Contact: Wash off immediately with plenty of water.
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.[10]
-
-
Handling Precautions: Avoid dust formation and inhalation. Ensure adequate ventilation.[18]
Conclusion
This compound remains a valuable and reliable tool in the arsenal of the peptide chemist. Its identity as a stable, pre-activated D-amino acid derivative provides a straightforward and effective means to introduce protease resistance into synthetic peptides. Understanding its fundamental properties, the causality behind its synthesis and reaction mechanisms, and the validated protocols for its application empowers researchers to leverage this reagent for the development of novel, more robust peptide-based therapeutics and research tools.
References
- 1. nbinno.com [nbinno.com]
- 2. peptide.com [peptide.com]
- 3. biosynth.com [biosynth.com]
- 4. chempep.com [chempep.com]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.com [thieme-connect.com]
- 7. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Boc-Phe-ONp | C20H22N2O6 | CID 111308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. chemimpex.com [chemimpex.com]
- 12. N-Boc-L-phenylalanine, 99% | Fisher Scientific [fishersci.ca]
- 13. BOC-D-Phenylalanine CAS#: 18942-49-9 [amp.chemicalbook.com]
- 14. Boc- D -Phe-OH = 99.0 TLC sum of enantiomers 18942-49-9 [sigmaaldrich.com]
- 15. peptide.com [peptide.com]
- 16. bachem.com [bachem.com]
- 17. BOC-PHE-ONP | 7535-56-0 [chemicalbook.com]
- 18. echemi.com [echemi.com]
An In-depth Technical Guide to N-α-tert-Butoxycarbonyl-D-phenylalanine p-Nitrophenyl Ester (Boc-D-Phe-ONp)
Executive Summary: The Strategic Importance of Activated Esters in Synthesis
In the landscape of modern peptide chemistry and drug discovery, the efficient and stereochemically precise formation of amide bonds is a cornerstone. N-α-tert-Butoxycarbonyl-D-phenylalanine p-nitrophenyl ester, commonly abbreviated as Boc-D-Phe-ONp, represents a pivotal tool in this endeavor. It is not merely a chemical compound but a strategic asset—an "activated ester" designed for controlled, predictable reactivity. This guide moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of this compound, from its structural rationale and synthesis to its practical application. We will explore the causality behind the synthetic protocols and the inherent logic that makes this molecule a reliable building block for complex molecular architectures.
Deconstructing the Molecule: Chemical Structure and Physicochemical Rationale
The efficacy of this compound stems directly from its tripartite structure, where each component is engineered for a specific function in peptide synthesis.
-
The Boc (tert-Butoxycarbonyl) Group: This acid-labile protecting group is fundamental to stepwise peptide synthesis.[1] Its steric bulk shields the α-amino group of the D-phenylalanine residue, preventing self-polymerization and other unwanted side reactions. The key feature of the Boc group is its clean removal under moderately acidic conditions (e.g., with trifluoroacetic acid, TFA), which leaves the peptide chain intact.[2] This orthogonality is crucial for complex syntheses.[1]
-
The D-phenylalanine Core: The incorporation of a D-amino acid is a common strategy in drug development to enhance peptide stability against enzymatic degradation by proteases, which typically recognize L-amino acids. This can significantly prolong the in-vivo half-life of a peptide therapeutic.
-
The p-Nitrophenyl (ONp) Ester: The Engine of Reactivity: This is the "active" portion of the molecule. The p-nitrophenyl group is a powerful electron-withdrawing group. This property induces a significant partial positive charge (δ+) on the ester's carbonyl carbon, rendering it highly electrophilic and thus susceptible to nucleophilic attack by an amine.[3] In essence, p-nitrophenol is an excellent leaving group, facilitating the efficient formation of an amide bond under mild conditions.[4][5] The use of such activated esters is a classic and reliable strategy in peptide coupling.[5]
Physicochemical Properties
A summary of the key quantitative and qualitative data for this compound and its precursor, Boc-D-Phe-OH, is presented below for easy reference.
| Property | This compound | Boc-D-Phe-OH (Precursor) |
| Molecular Formula | C₂₀H₂₂N₂O₆[6] | C₁₄H₁₉NO₄[7][8] |
| Molecular Weight | 386.4 g/mol [6] | 265.30 g/mol [8] |
| CAS Number | 7535-56-0 (L-isomer) | 18942-49-9[7][8] |
| Appearance | Typically a white to off-white solid/powder | White to slight yellow powder |
| Purity | ≥ 95% (Typical)[6] | ≥ 98% (HPLC/TLC) |
| Storage Temperature | 2-8°C | 2-30°C |
| Solubility | Soluble in organic solvents like DCM, DMF, Ethyl Acetate | Soluble in DCM, DMF, NMP[9] |
Note: The CAS number for the exact D-isomer of Boc-Phe-ONp is less commonly cited than its L-isomer counterpart (7535-56-0)[10], but the synthesis and reactivity principles are identical.
Synthesis Protocol: A Mechanistically Validated Approach
The synthesis of this compound is a classic example of esterification, specifically the Steglich esterification, where a carbodiimide is used to activate a carboxylic acid for reaction with an alcohol (in this case, a phenol).[11][12]
The Causality of Reagent Selection
A direct reaction between Boc-D-Phe-OH (a carboxylic acid) and p-nitrophenol is thermodynamically unfavorable and kinetically slow. The hydroxyl group of the carboxylic acid is a poor leaving group. To overcome this, a coupling agent is required. N,N'-Dicyclohexylcarbodiimide (DCC) is the reagent of choice for this transformation.[12][13][14] DCC functions by converting the carboxylic acid's hydroxyl into a good leaving group, thereby "activating" the carboxyl group for nucleophilic attack.[13][14]
Reaction Mechanism Workflow
The reaction proceeds via a well-established mechanism involving an O-acylisourea intermediate.[11][12]
-
Activation: The nitrogen of DCC is protonated by the carboxylic acid (Boc-D-Phe-OH). The resulting carboxylate then attacks the central carbon of the carbodiimide.
-
O-Acylisourea Formation: This nucleophilic attack forms the highly reactive O-acylisourea intermediate. This intermediate is essentially an activated form of the carboxylic acid, poised for reaction.[11]
-
Nucleophilic Attack: The hydroxyl group of p-nitrophenol acts as the nucleophile, attacking the activated carbonyl carbon of the O-acylisourea intermediate.
-
Product Formation & Byproduct Precipitation: The attack leads to the formation of the desired ester (this compound) and a stable, insoluble byproduct, N,N'-dicyclohexylurea (DCU) .[12] The insolubility of DCU in many organic solvents is a key advantage, as it helps drive the reaction to completion and simplifies purification.
Caption: DCC-mediated synthesis of this compound.
Step-by-Step Experimental Protocol
This protocol is a self-validating system. Successful execution, particularly the precipitation of DCU and the final crystallization, provides strong indicators of reaction progression and product purity.
-
Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve Boc-D-Phe-OH (1.0 equivalent) and p-nitrophenol (1.1 equivalents) in a suitable anhydrous solvent (e.g., ethyl acetate or dichloromethane (DCM)). Stir the solution at room temperature until all solids are dissolved.
-
Rationale: Anhydrous conditions are critical to prevent hydrolysis of the DCC and the reactive intermediate. A slight excess of p-nitrophenol ensures the complete consumption of the limiting reagent, Boc-D-Phe-OH.
-
-
Reaction Initiation: Cool the flask to 0°C in an ice bath. In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of the same anhydrous solvent. Add the DCC solution dropwise to the stirred Boc-D-Phe-OH solution over 15-20 minutes.
-
Rationale: Cooling the reaction mixture controls the initial exothermic reaction. Slow, dropwise addition prevents the formation of N-acylurea, a common side product resulting from rearrangement.[12]
-
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (DCU) is a visual indicator that the reaction is proceeding.
-
Rationale: The reaction is typically monitored by Thin Layer Chromatography (TLC) to track the consumption of the starting material (Boc-D-Phe-OH).
-
-
Work-up and Purification:
-
a. Filtration: Once the reaction is complete, cool the mixture again to 0°C to maximize the precipitation of DCU. Filter the mixture through a Büchner funnel to remove the solid DCU. Wash the filter cake with a small amount of cold solvent to recover any trapped product.
-
Rationale: This is the primary purification step, leveraging the insolubility of the main byproduct.
-
-
b. Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 5% sodium bicarbonate solution (to remove unreacted p-nitrophenol and any residual acid) and brine.
-
Rationale: The basic wash deprotonates the phenolic hydroxyl of excess p-nitrophenol, rendering it water-soluble and easily removed.
-
-
c. Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Final Product Isolation: The resulting crude product is typically a solid or oil. Recrystallize from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure, crystalline this compound.
-
Rationale: Recrystallization is a final polishing step to achieve high purity, suitable for use in sensitive applications like peptide synthesis.
-
Application in Peptide Synthesis: The Activated Ester in Action
The sole purpose of synthesizing this compound is to facilitate the formation of a peptide bond. Its role is to act as an acylating agent for the N-terminal amine of another amino acid or peptide chain.[3]
The coupling reaction is straightforward: the activated ester is mixed with the free amine of the coupling partner. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the this compound. This addition-elimination reaction forms the new amide (peptide) bond and releases p-nitrophenol as a byproduct.[4]
Caption: Peptide bond formation using this compound.
This method is highly valued in both solution-phase and solid-phase peptide synthesis (SPPS) because it proceeds under mild conditions, minimizing the risk of racemization at the chiral center of the activated amino acid—a critical parameter for ensuring the biological activity of the final peptide.
Conclusion
This compound is a testament to elegant chemical design. By combining an acid-labile protecting group with a strategically chosen activating group on a D-amino acid scaffold, it provides researchers with a robust and reliable tool for the synthesis of proteolytically stable peptides. Understanding the mechanistic principles behind its synthesis and application, as detailed in this guide, empowers scientists to utilize this reagent with precision and confidence, accelerating the development of novel peptide-based therapeutics and research probes.
References
- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. Active ester - Wikipedia [en.wikipedia.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. cenmed.com [cenmed.com]
- 7. peptide.com [peptide.com]
- 8. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Boc-Phe-ONp | C20H22N2O6 | CID 111308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Steglich Esterification [organic-chemistry.org]
- 12. Steglich esterification - Wikipedia [en.wikipedia.org]
- 13. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Boc-D-Phe-ONp molecular weight and formula
An In-Depth Technical Guide to Boc-D-Phe-ONp for Advanced Peptide Synthesis
Abstract
In the intricate field of peptide chemistry and therapeutic drug development, the strategic incorporation of non-canonical amino acids is a cornerstone of modern molecular design. N-(tert-Butoxycarbonyl)-D-phenylalanine 4-nitrophenyl ester (this compound) is a pivotal reagent that facilitates this strategy, enabling the precise insertion of D-phenylalanine into peptide backbones. The inclusion of D-amino acids is a well-established method for enhancing peptide stability against enzymatic degradation, modulating receptor affinity, and constraining conformational flexibility—all critical parameters in drug design. This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, offering a deep dive into the core molecular characteristics, strategic applications, and validated experimental protocols for this compound.
Core Molecular Profile and Physicochemical Properties
A foundational understanding of a reagent's properties is paramount for its effective and reproducible application in synthesis.
Molecular Formula and Weight
Stoichiometric accuracy in peptide synthesis begins with the precise molecular formula and weight of the constituent building blocks. This compound is the D-enantiomer of its more common L-counterpart; as stereoisomers, they share the same molecular formula and mass.
| Parameter | Value | Data Source |
| Molecular Formula | C₂₀H₂₂N₂O₆ | [1][2] |
| Molecular Weight | 386.4 g/mol | [1][2] |
| Table 1: Core Molecular Data for this compound. |
Chemical Structure and Rationale
The functionality of this compound is dictated by its tripartite structure: the D-phenylalanine core, the acid-labile tert-butoxycarbonyl (Boc) protecting group on the α-amine, and the 4-nitrophenyl (ONp) ester activating group on the carboxyl terminus.
Figure 1: Annotated structure of this compound highlighting the functional groups.
-
Expertise & Experience: The choice of the Boc group is strategic; its lability in mild acidic conditions (e.g., trifluoroacetic acid, TFA) provides an orthogonal protection scheme relative to base-labile (Fmoc) or hydrogenolysis-labile (Cbz) groups, allowing for selective deprotection during synthesis.[3] The ONp ester is a moderately reactive leaving group. Its primary advantage is the crystalline nature of the resulting activated amino acids, which facilitates purification. Furthermore, the release of the 4-nitrophenolate anion upon aminolysis provides a yellow color, which can be used for qualitative or even quantitative reaction monitoring.[1][2]
Strategic Implementation in Peptide Synthesis
The decision to use this compound is driven by the desired final properties of the peptide.
Causality Behind D-Amino Acid Incorporation
-
Proteolytic Resistance: Natural proteases are stereospecific for L-amino acid residues. Introducing a D-amino acid at a potential cleavage site sterically hinders enzyme binding, dramatically increasing the peptide's in-vivo half-life.[3]
-
Conformational Constraint: The D-residue alters the local backbone dihedral angles (phi/psi), often inducing specific secondary structures like β-turns. This conformational locking can enhance binding affinity to a biological target by reducing the entropic penalty of binding.
-
Receptor Selectivity: Changing the chirality at a single position can drastically alter the three-dimensional pharmacophore, potentially switching a compound from an agonist to an antagonist or redirecting its binding to a different receptor subtype.
Workflow for Boc-Chemistry Solid-Phase Peptide Synthesis (SPPS)
The core of Boc-chemistry SPPS is a repetitive cycle of deprotection and coupling.
Figure 2: The iterative cycle of Boc-chemistry solid-phase peptide synthesis (SPPS).
Validated Experimental Methodologies
Trustworthiness: Each protocol presented includes in-process controls, creating a self-validating system to ensure reaction completion and minimize the risk of deletion or truncated sequences.
Protocol: Manual Boc-SPPS Coupling of this compound
This protocol details the manual addition of a this compound residue to a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine (e.g., H-Gly-Merrifield resin)
-
This compound
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Kaiser Test Kit (Reagents A, B, C)
-
Manual SPPS reaction vessel
Methodology:
-
Resin Preparation: Swell the peptide-resin (1.0 eq) in DCM for 20 minutes, followed by DMF for 20 minutes. Drain the solvent.
-
Pre-Coupling Validation (Kaiser Test):
-
Take a few beads of resin and wash with ethanol.
-
Add 2 drops of each Kaiser reagent (A: ninhydrin in ethanol, B: phenol in ethanol, C: potassium cyanide in pyridine).
-
Heat at 100°C for 5 minutes.
-
Self-Validation: A deep blue color on the beads and in the solution confirms the presence of the free primary amine, validating that the resin is ready for coupling. If the test is negative (yellow/clear), the preceding deprotection step failed and must be repeated.
-
-
Coupling Reaction:
-
Prepare a solution of this compound (3.0 eq) in a minimal volume of DMF.
-
Add this solution to the swollen resin.
-
Shake the vessel for 60-120 minutes at room temperature. Note: ONp esters are less reactive than modern coupling reagents; longer reaction times are typical.
-
-
Post-Coupling Validation (Kaiser Test):
-
After the coupling time, take a few beads and perform the Kaiser test as described in step 2.
-
Self-Validation: A negative test (yellow or colorless beads) indicates that all primary amines have been acylated and the reaction is complete. If the test is positive, the coupling is incomplete; drain the solvent and repeat step 3 (a "recouple").
-
-
Washing: Once a negative Kaiser test is achieved, drain the reaction solution. Wash the resin extensively (3x DMF, 3x DCM) to ensure complete removal of unreacted reagents and the 4-nitrophenol byproduct.
-
Cycle Completion: The resin is now N-terminally protected with Boc-D-Phe and is ready for the next deprotection/coupling cycle.
References
A Guide to the Strategic Function of p-Nitrophenyl Esters in Boc-Protected Peptide Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of solid-phase peptide synthesis (SPPS), the precise control of amide bond formation is paramount. This guide provides an in-depth examination of N-α-(tert-Butoxycarbonyl)-D-phenylalanine p-nitrophenyl ester (Boc-D-Phe-ONp), a classic and effective reagent. We will dissect the distinct roles of its constituent parts, with a primary focus on the strategic function of the p-nitrophenyl (ONp) group. The ONp moiety serves as a potent activating group for the carboxyl terminus, transforming it into an electrophilic ester poised for nucleophilic attack. This activation facilitates efficient peptide coupling under mild conditions, while the resulting p-nitrophenoxide anion functions as a stable and predictable leaving group. This document will explore the underlying chemical principles, provide a detailed mechanistic framework, present a practical experimental protocol, and discuss the advantages of this established methodology.
Introduction: The Architecture of a Protected Amino Acid
The synthesis of peptides with a defined sequence necessitates a strategic orchestration of protection and activation. Each amino acid monomer must have its reactive α-amino group temporarily blocked to prevent uncontrolled polymerization, while its carboxyl group must be activated to facilitate the formation of a peptide bond with the subsequent amino acid in the sequence.[1][2][3] this compound is an exemplar of this design, comprising three key components:
-
The D-Phenylalanine Core: The chiral amino acid building block.
-
The tert-Butoxycarbonyl (Boc) Group: An acid-labile protecting group for the N-terminus. It is stable under the coupling conditions but can be cleanly removed with moderate acids like trifluoroacetic acid (TFA).[4][5]
-
The p-Nitrophenyl (ONp) Ester: The focus of this guide, which serves to activate the C-terminal carboxyl group.
While modern synthesis often employs in-situ coupling reagents like carbodiimides (e.g., DCC) or phosphonium/aminium salts (e.g., HBTU, HATU), the use of pre-activated esters like ONp esters remains fundamentally important and offers distinct advantages in specific applications.[6][7][8] They were among the earliest and most predominantly used forms of activated esters in peptide synthesis.[6]
The Core Function: The ONp Group as a Carboxyl-Activating Moiety
The primary function of the p-nitrophenyl group is to convert the relatively unreactive carboxylic acid of Boc-D-Phe into an electrophilic ester, thereby activating it for nucleophilic attack by the free amino group of another amino acid or a growing peptide chain.
Mechanism of Activation: Inductive and Resonance Effects
The efficacy of the ONp group stems from the powerful electron-withdrawing properties of the nitro (-NO₂) group situated para to the ester linkage. This influence is twofold:
-
Inductive Effect: The highly electronegative nitrogen and oxygen atoms of the nitro group pull electron density away from the phenyl ring through the sigma bonds.
-
Resonance Effect: The nitro group strongly deactivates the ring by withdrawing electron density through resonance. The negative charge can be delocalized onto the oxygen atoms of the nitro group.
These combined effects make the phenoxy oxygen electron-deficient, which in turn withdraws electron density from the carbonyl carbon of the ester. This withdrawal significantly increases the carbonyl carbon's electrophilicity, making it highly susceptible to attack by a nucleophile, such as the N-terminal amine of the coupling partner.
A Superior Leaving Group
For the peptide bond to form, the bond between the carbonyl carbon and the phenoxy oxygen must break. The effectiveness of this cleavage depends on the stability of the departing species—the leaving group. The p-nitrophenoxide anion is an excellent leaving group because its negative charge is stabilized through resonance delocalization across the aromatic ring and onto the oxygen atoms of the nitro group. This stability lowers the activation energy of the reaction, facilitating a smooth and efficient coupling process.[9]
Mechanistic Pathway of Peptide Coupling
The coupling reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are outlined below and visualized in the diagram.
-
Nucleophilic Attack: The free α-amino group of the incoming amino acid (or peptide) acts as the nucleophile, attacking the activated carbonyl carbon of this compound.
-
Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, high-energy tetrahedral intermediate.
-
Collapse of the Intermediate: The intermediate collapses, reforming the carbonyl double bond.
-
Expulsion of the Leaving Group: This reformation is accompanied by the cleavage of the C-O bond and the departure of the stable p-nitrophenoxide anion.
-
Proton Transfer: A final proton transfer step yields the neutral, newly formed dipeptide and the p-nitrophenol byproduct.
Caption: Workflow of ONp-mediated peptide bond formation.
Physicochemical Data
Proper characterization of the starting material is essential for reproducible results. The table below summarizes key properties for the parent compound, Boc-D-Phe-OH.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₉NO₄ | [10] |
| Molecular Weight | 265.30 g/mol | [10] |
| Appearance | White to slight yellow powder | |
| Optical Activity | [α]20/D −25±1°, c = 1% in ethanol | [11] |
| Reaction Suitability | Boc solid-phase peptide synthesis | [11] |
Experimental Protocol: Coupling of this compound to a Resin-Bound Amino Acid
This protocol outlines a general procedure for coupling this compound onto a resin-bound amino acid (e.g., H₂N-Gly-Resin) in a manual Boc-SPPS workflow.
Materials:
-
H₂N-Amino Acid-Resin (e.g., Glycine-loaded PAM resin, 0.5-1.0 mmol/g substitution)
-
This compound
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Isopropanol (IPA)
-
Kaiser Test Kit
Procedure:
-
Resin Swelling:
-
Place the desired amount of H₂N-Amino Acid-Resin in a reaction vessel.
-
Wash and swell the resin with DCM (3 x 5 mL/g resin) for 20-30 minutes to ensure full solvation of the polymer support.[1]
-
-
Boc-Deprotection (if starting with Boc-AA-Resin):
-
This step is for subsequent cycles. If starting with a pre-loaded, deprotected resin, skip to step 3.
-
Treat the resin with a solution of 50% TFA in DCM for 2 minutes (pre-wash).[5]
-
Drain and treat with fresh 50% TFA in DCM for 20-25 minutes.[5]
-
Wash the resin thoroughly with DCM (3x), IPA (2x), and DCM (3x) to remove TFA and byproducts.[5]
-
-
Neutralization:
-
Wash the resin with a 5% DIEA in DCM solution (2 x 2 min) to neutralize the ammonium trifluoroacetate salt and liberate the free amine.
-
Wash again with DCM (5x) to remove excess base.
-
-
Coupling Reaction:
-
Dissolve this compound (2.5 equivalents relative to resin loading) in a minimal amount of DMF.
-
Add the solution to the neutralized resin.
-
Allow the reaction to proceed with gentle agitation for 4-12 hours at room temperature. Note: ONp ester couplings are typically slower than those with modern in-situ reagents.[6]
-
-
Monitoring the Reaction:
-
Periodically take a small sample of resin beads, wash them thoroughly with DCM, and perform a Kaiser test.
-
A blue color indicates the presence of unreacted primary amines, signifying an incomplete reaction. A yellow/colorless result indicates reaction completion.
-
-
Washing:
-
Once the coupling is complete (negative Kaiser test), drain the reaction vessel.
-
Wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and IPA (2x) to remove excess reagents and the p-nitrophenol byproduct.
-
The resin is now ready for the next deprotection and coupling cycle.
-
Advantages and Considerations
Advantages:
-
Stability: this compound is a stable, crystalline solid that can be stored, unlike many highly reactive intermediates generated in situ.
-
Reduced Racemization Risk: For standard urethane-protected amino acids like Boc-derivatives, activated esters generally offer a low risk of racemization during coupling.[8]
-
Predictability: The reaction is clean, with p-nitrophenol being the primary byproduct, which is easily washed away.
Limitations:
-
Reaction Speed: Coupling reactions with ONp esters are generally slower compared to modern methods using reagents like HBTU or HATU.[6] This can be a significant factor in the synthesis of long peptides.
-
Reactivity: They may be insufficiently reactive for coupling sterically hindered amino acids or for difficult sequences prone to aggregation.
Conclusion
The p-nitrophenyl ester in this compound serves as a highly effective and reliable carboxyl-activating group. Through a combination of strong electron-withdrawing effects, it renders the carbonyl carbon sufficiently electrophilic for peptide bond formation while ensuring the departure of a stable, well-behaved leaving group. While newer, faster coupling reagents have become prevalent, the foundational chemistry of activated esters like this compound remains a cornerstone of peptide synthesis, offering a robust and predictable method valuable for both educational purposes and specific synthetic applications where stability and low racemization are critical.
References
- 1. scispace.com [scispace.com]
- 2. youtube.com [youtube.com]
- 3. biotage.com [biotage.com]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. Overview of Custom Peptide Synthesis [peptide2.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bachem.com [bachem.com]
- 9. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Boc-D-Phe-OH ≥99.0% (sum of enantiomers, TLC) | Sigma-Aldrich [sigmaaldrich.com]
Introduction: Understanding the Core Utility of Boc-D-Phe-ONp
An In-Depth Technical Guide to the Applications of N-α-Boc-D-phenylalanine p-Nitrophenyl Ester (Boc-D-Phe-ONp) in Biochemical Research
N-α-(tert-Butoxycarbonyl)-D-phenylalanine p-nitrophenyl ester, commonly abbreviated as this compound, is a specialized amino acid derivative that serves as a cornerstone reagent in multiple domains of biochemistry and drug development. Its structure combines three key features that define its functionality: a D-enantiomer of phenylalanine, an acid-labile Boc (tert-butoxycarbonyl) protecting group on the α-amino group, and a p-nitrophenyl (ONp) ester activating group on the carboxyl function.
The D-configuration is particularly significant in designing peptides with enhanced stability against enzymatic degradation, as proteases predominantly recognize L-amino acids. The Boc group provides robust, yet easily removable, protection for the amino terminus, a foundational principle of classic Merrifield solid-phase peptide synthesis (SPPS).[1] Finally, the p-nitrophenyl ester is an excellent leaving group, rendering the carboxyl carbon highly susceptible to nucleophilic attack. This "activation" is the lynchpin of its utility in both peptide synthesis and enzyme kinetics.
This guide provides an in-depth exploration of the primary applications of this compound, focusing on the underlying chemical principles, field-proven experimental protocols, and its role in modern drug discovery workflows.
Physicochemical Properties
A clear understanding of a reagent's properties is fundamental to its successful application. The key characteristics of this compound and its precursor, Boc-D-Phe-OH, are summarized below.
| Property | Boc-D-Phe-OH | This compound |
| Molecular Formula | C₁₄H₁₉NO₄[2][3] | C₂₀H₂₂N₂O₆[4] |
| Molecular Weight | 265.30 g/mol [2][3] | 386.4 g/mol [4] |
| Appearance | White to off-white crystalline powder[5] | Data not consistently available; typically a white or pale yellow solid |
| Storage Temperature | 2-8°C[2][6] | 0-8°C recommended for stability |
| Key Functional Groups | Boc protecting group, Carboxylic acid | Boc protecting group, p-Nitrophenyl ester |
Application I: A Key Building Block in Peptide Synthesis
The primary application of this compound is in peptide synthesis, particularly in solution-phase synthesis and as an activated building block in Boc-based solid-phase peptide synthesis (SPPS).[7][8] Its utility stems from the pre-activated nature of the carboxyl group.
The Chemistry of Amide Bond Formation
In peptide synthesis, the core reaction is the formation of an amide (peptide) bond between the free amino group of one amino acid (or peptide) and the carboxyl group of another. This reaction is not spontaneous and requires the "activation" of the carboxyl group to make it more electrophilic. The p-nitrophenyl ester in this compound serves precisely this purpose. The electron-withdrawing nitro group makes the p-nitrophenoxide ion a stable, effective leaving group, facilitating the nucleophilic attack from the N-terminus of a growing peptide chain.
This approach bypasses the need for in-situ coupling reagents like dicyclohexylcarbodiimide (DCC) at the coupling step, which can sometimes lead to side reactions and the formation of difficult-to-remove byproducts (dicyclohexylurea, DCU).[9][10]
Workflow: Boc-SPPS Coupling Cycle
The following diagram and protocol outline a representative cycle for incorporating a this compound residue onto a growing peptide chain anchored to a solid support (resin).
Caption: A typical workflow for a single amino acid addition in Boc-based Solid Phase Peptide Synthesis (SPPS).
Experimental Protocol: Single Coupling of this compound in SPPS
This protocol assumes a peptide-resin with a free amino group is ready for coupling.
-
Resin Swelling: Swell the peptide-resin (1.0 g, ~0.5 mmol substitution) in dichloromethane (DCM, 15 mL) for 30 minutes in a suitable reaction vessel.
-
Solvent Exchange: Drain the DCM and wash the resin with dimethylformamide (DMF, 2 x 15 mL) to prepare for the coupling reaction.
-
Preparation of Coupling Solution: In a separate vial, dissolve this compound (0.58 g, 1.5 mmol, 3 equivalents) in 10 mL of DMF. Causality Note: Using a 2-3 fold excess of the activated amino acid drives the coupling reaction to completion, ensuring a high yield and minimizing deletion sequences in the final peptide.
-
Coupling Reaction: Add the this compound solution to the resin. Agitate the mixture at room temperature for 4-6 hours. The reaction can be monitored for completion using a qualitative method like the Kaiser test (ninhydrin test), which detects free primary amines. A negative test (beads remain colorless or yellow) indicates the reaction is complete.
-
Washing: Once the coupling is complete, drain the reaction mixture. Thoroughly wash the resin to remove excess reagents and the p-nitrophenol byproduct. A typical wash sequence is:
-
DMF (3 x 15 mL)
-
DCM (3 x 15 mL)
-
Isopropanol (2 x 15 mL)
-
DCM (3 x 15 mL)
-
-
Cycle Completion: The resin now bears the newly added Boc-D-Phe residue and is ready for the next deprotection step to continue peptide elongation.[1]
Application II: Chromogenic Substrate for Protease Assays
This compound is an effective chromogenic substrate for assaying the activity of certain proteases, most notably α-chymotrypsin. This application leverages the enzymatic hydrolysis of the ester bond.
Mechanism of Detection
α-Chymotrypsin, a serine protease, catalyzes the hydrolysis of peptide bonds C-terminal to aromatic amino acids like phenylalanine, tyrosine, and tryptophan. It also readily hydrolyzes corresponding ester substrates. When this compound is introduced to a solution containing active chymotrypsin, the enzyme cleaves the ester bond.
This reaction releases p-nitrophenol. In solutions with a pH above its pKa (~7.1), p-nitrophenol is deprotonated to the p-nitrophenolate ion, which imparts a distinct yellow color to the solution. The intensity of this color, which can be precisely quantified by measuring its absorbance at 405-410 nm, is directly proportional to the amount of product formed. Therefore, the rate of color formation is a direct measure of the enzyme's catalytic activity.
Workflow: Enzyme Inhibition Screening
This workflow is fundamental in drug discovery for identifying and characterizing enzyme inhibitors.
Caption: Workflow for a chymotrypsin inhibition assay using this compound as a chromogenic substrate.
Experimental Protocol: Chymotrypsin Activity and Inhibition Assay
This protocol provides a framework for measuring chymotrypsin activity and assessing the potency of a potential inhibitor.
-
Reagent Preparation:
-
Assay Buffer: 80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl₂. Causality Note: The pH is maintained above the pKa of p-nitrophenol for optimal color development, and calcium ions are included to enhance chymotrypsin stability.
-
Enzyme Stock: Prepare a 1 mg/mL stock solution of α-chymotrypsin in 1 mM HCl. Dilute to a working concentration of ~20 µg/mL in cold Assay Buffer just before use.
-
Substrate Stock: Prepare a 10 mM stock solution of this compound in a suitable organic solvent like DMSO or acetonitrile.
-
Inhibitor Stock: Prepare a stock solution of the test compound in DMSO.
-
-
Assay Setup (96-well plate format):
-
Total Activity Wells: 170 µL Assay Buffer + 10 µL DMSO.
-
Inhibitor Wells: 170 µL Assay Buffer + 10 µL of test inhibitor (at various concentrations).
-
Blank Wells (No Enzyme): 190 µL Assay Buffer + 10 µL Substrate Stock (to measure non-enzymatic hydrolysis).
-
-
Enzyme Addition & Pre-incubation:
-
Add 20 µL of the working enzyme solution to the "Total Activity" and "Inhibitor" wells.
-
Mix gently and pre-incubate the plate at 25°C for 10 minutes. Causality Note: This step allows any potential inhibitor to bind to the enzyme before the substrate is introduced, which is crucial for accurately determining inhibitory mechanisms.[11][12]
-
-
Initiation and Kinetic Measurement:
-
Initiate the reaction by adding 10 µL of the Substrate Stock to all wells (final volume = 200 µL).
-
Immediately place the plate in a microplate reader thermostatted at 25°C.
-
Measure the absorbance at 410 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_total_activity)) * 100.
-
Plot percent inhibition against inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Safety and Handling
As with any chemical reagent, proper safety precautions are essential.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.[13][14]
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. Boc-D-Phe-OH and its derivatives may cause irritation.[5] Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, typically at 2-8°C, to prevent degradation.[2][6]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
N-α-Boc-D-phenylalanine p-nitrophenyl ester is a versatile and powerful tool for the modern biochemist and drug discovery scientist. Its dual-functionality as an activated amino acid for peptide synthesis and a chromogenic substrate for protease assays makes it a valuable reagent. By understanding the chemical principles behind its design—the strategic placement of the Boc protecting group, the D-chiral center, and the p-nitrophenyl activating group—researchers can fully leverage its capabilities to construct novel peptides with enhanced stability and to efficiently screen for potent enzyme inhibitors, accelerating the pace of therapeutic innovation.
References
- 1. chempep.com [chempep.com]
- 2. Boc- D -Phe-OH = 99.0 TLC sum of enantiomers 18942-49-9 [sigmaaldrich.com]
- 3. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Boc-Phe-ONp | C20H22N2O6 | CID 111308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Safety using of BOC-D-Phenylalanine :: funnychemical [funnychemical.webnode.page]
- 6. Boc-D-Phe-OH-(phenyl-d5) 99 atom % D, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 7. chemimpex.com [chemimpex.com]
- 8. peptide.com [peptide.com]
- 9. ptfarm.pl [ptfarm.pl]
- 10. BOC-PHE-ONP | 7535-56-0 [chemicalbook.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Common Enzyme Inhibition Mechanisms Explained with Examples [synapse.patsnap.com]
- 13. peptide.com [peptide.com]
- 14. fishersci.com [fishersci.com]
The Genesis of Control: A Technical History of Activated Esters in Peptide Synthesis
<
Abstract
The synthesis of peptides, the very architects of biological function, hinges on the creation of the amide bond—a thermodynamically uphill battle that chemists have ingeniously overcome. This technical guide delves into the discovery and evolution of activated esters, a cornerstone technology that transformed peptide synthesis from a speculative art into a reproducible science. We will explore the fundamental challenges of peptide bond formation, trace the historical milestones from the first nitrophenyl esters to the sophisticated reagents used today, and provide field-proven insights into their mechanisms, advantages, and practical applications. This document is intended for researchers, chemists, and drug development professionals who require a deep, mechanistic understanding of the tools that enable the construction of complex peptide molecules.
The Energetic Hurdle: Why Peptide Bond Formation Requires Activation
The formation of a peptide (amide) bond between two amino acids is a dehydration reaction, condensing a carboxylic acid and an amine. In an aqueous environment, the equilibrium for this reaction heavily favors hydrolysis—the breaking of the bond—rather than its formation. To overcome this thermodynamic barrier, the carboxyl group must be "activated." This process involves converting the carboxyl's hydroxyl group into a better leaving group, transforming the carbon atom into a more electrophilic center susceptible to nucleophilic attack by the amino group of the incoming amino acid.[1][2]
The ideal activated intermediate must be reactive enough to ensure efficient coupling but stable enough to prevent premature degradation and, crucially, to minimize the risk of racemization at the chiral α-carbon of the activating amino acid.[3][4] The history of peptide synthesis is, in large part, the story of developing progressively better methods to achieve this delicate balance.
Caption: The thermodynamic challenge of peptide bond formation.
The Dawn of an Idea: Nitrophenyl Esters
Before the mid-20th century, peptide synthesis was a field fraught with difficulty, relying on harsh methods like acid chlorides that often led to side reactions and racemization. The breakthrough concept of using isolable, moderately reactive intermediates came to the forefront with the work of Miklos Bodanszky.
In 1955, Bodanszky reported the synthesis of peptides through the aminolysis of nitrophenyl esters.[5][6] He demonstrated that by converting the carboxylic acid into a p-nitrophenyl (PNP) ester, he could create a stable, crystalline compound that would react smoothly with an amino component. The electron-withdrawing nitro group on the phenol ring was the key, making the phenoxide a good leaving group and thereby "activating" the acyl group for aminolysis.[7]
This was a paradigm shift. For the first time, chemists had a reliable and storable activated amino acid derivative. While PNP esters were a massive improvement, their reactivity was modest, often requiring long reaction times.[8] This limitation, coupled with observations that base-catalyzed racemization could still occur, spurred the search for even better activating groups.[9]
Caption: General two-step mechanism of peptide synthesis via activated esters.
The Gold Standard Emerges: N-Hydroxysuccinimide (NHS) Esters
The search for a more reactive and user-friendly activated ester led to the next great leap in the field. In 1963 and 1964, George W. Anderson and his colleagues published their seminal work on the use of N-hydroxysuccinimide (NHS) esters in peptide synthesis.[10][11][12][13][14]
NHS esters proved to be significantly more reactive than their nitrophenyl counterparts. The key to their success lies in the nature of the N-hydroxysuccinimide leaving group. It is not only a good leaving group but its water-soluble nature makes the post-reaction cleanup remarkably simple.[15] After the coupling reaction, the NHS byproduct can be easily removed by a simple aqueous wash, leaving behind the often water-insoluble protected peptide.[15] This feature was a major practical advantage that cemented the role of NHS esters as a dominant tool in the field.[10][15]
The stability, high reactivity, and ease of purification made NHS esters the new gold standard, not just for peptide synthesis but also for the broader field of bioconjugation, where they are still widely used to label proteins and other biomolecules.[10][16]
Taming Racemization: The Benzotriazole Revolution
While NHS esters were highly effective, the persistent challenge in peptide synthesis, especially when coupling peptide fragments, is racemization. Racemization can occur when the α-proton of the activated amino acid is abstracted by a base, leading to a loss of stereochemical integrity through the formation of an oxazolone intermediate.[2][3][9][17]
A pivotal breakthrough in suppressing this side reaction came in 1970 from W. König and R. Geiger.[3][18] They introduced 1-Hydroxybenzotriazole (HOBt) as an additive in carbodiimide-mediated couplings. The carbodiimide (e.g., DCC) first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. In the absence of HOBt, this intermediate is susceptible to racemization and can rearrange into an unreactive N-acylurea.[18]
However, in the presence of HOBt, the O-acylisourea is rapidly intercepted to form an HOBt-active ester. This new intermediate is more stable than the O-acylisourea but significantly more reactive than an NHS ester, leading to faster coupling rates.[3][19] Crucially, the HOBt-ester is much less prone to racemization.[18][20] This dual function—accelerating the reaction and suppressing racemization—made the combination of a carbodiimide and HOBt a cornerstone of modern peptide synthesis.[3][18]
This principle was later extended by incorporating the HOBt moiety directly into the coupling reagent itself, leading to the development of widely used onium salt reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), which streamline the activation process.[18][19][21]
Caption: Racemization via oxazolone formation and its suppression by HOBt.
Comparative Analysis of Key Activated Esters
The evolution of activated esters has provided chemists with a toolbox of reagents, each with distinct properties. The choice of activating agent depends on the specific requirements of the synthesis, such as the steric hindrance of the amino acids, the risk of racemization, and the desired reaction conditions.
| Ester Type | Relative Reactivity | Racemization Risk | Byproduct Removal | Key Innovator(s) |
| p-Nitrophenyl (PNP) | Low | Moderate | Chromatography | M. Bodanszky[5] |
| N-Hydroxysuccinimide (NHS) | Moderate | Low-Moderate | Aqueous Extraction | G. W. Anderson[10][11] |
| HOBt-based (in situ) | High | Very Low | Aqueous Extraction | W. König & R. Geiger[3][18] |
| HOAt-based (in situ) | Very High | Very Low | Aqueous Extraction | L. A. Carpino |
Experimental Protocol: Synthesis and Use of an Fmoc-Amino Acid-NHS Ester
This protocol describes a standard, self-validating method for activating a protected amino acid with N-hydroxysuccinimide and subsequently using it in a peptide coupling reaction.
Part A: Synthesis of Fmoc-Ala-OSu
Objective: To prepare the N-hydroxysuccinimide ester of Fmoc-protected Alanine.
Materials:
-
Fmoc-L-Alanine (Fmoc-Ala-OH)
-
N-Hydroxysuccinimide (HOSu or NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Cold Diethyl Ether
Methodology:
-
Dissolution: In a clean, dry round-bottom flask, dissolve Fmoc-Ala-OH (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous DCM. Stir under an inert atmosphere (e.g., nitrogen or argon) until all solids are dissolved. Causality: Anhydrous conditions are critical to prevent hydrolysis of the DCC and the resulting active ester.
-
Cooling: Cool the solution to 0°C in an ice bath. This helps to control the exothermicity of the reaction and minimize side reactions.
-
Activation: Add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise to the cooled mixture over 15 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. A white precipitate of dicyclohexylurea (DCU), the byproduct of DCC, will form.[22]
-
Validation & Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting Fmoc-Ala-OH spot and the appearance of a new, less polar product spot indicates reaction completion.
-
Workup: Filter the reaction mixture to remove the insoluble DCU precipitate.[22] Wash the filter cake with a small amount of cold DCM.
-
Isolation: Concentrate the filtrate under reduced pressure. Precipitate the crude product by adding the concentrated solution to a large volume of cold diethyl ether. Collect the white solid by filtration, wash with cold ether, and dry under vacuum.
Part B: Coupling of Fmoc-Ala-OSu with Glycine Methyl Ester
Objective: To form the dipeptide Fmoc-Ala-Gly-OMe.
Materials:
-
Fmoc-Ala-OSu (from Part A)
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Anhydrous Dimethylformamide (DMF)
Methodology:
-
Amine Preparation: In a separate flask, dissolve H-Gly-OMe·HCl (1.0 eq) in anhydrous DMF. Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and liberate the free amine. Stir for 10 minutes at room temperature. Causality: The coupling reaction requires the amine to be in its free, unprotonated form to act as a nucleophile.
-
Coupling: Add a solution of Fmoc-Ala-OSu (1.05 eq) in DMF to the free amine solution.
-
Reaction: Stir the mixture at room temperature for 2-4 hours.
-
Validation & Monitoring: Monitor the reaction by TLC or LC-MS to confirm the formation of the dipeptide product.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. This sequence removes unreacted amine, base, and the NHS byproduct.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by flash chromatography or recrystallization if necessary.
Conclusion and Future Outlook
The discovery of activated esters, from Bodanszky's nitrophenyl esters to Anderson's NHS esters and the racemization-suppressing additives of König and Geiger, represents a foundational pillar of modern chemical peptide synthesis.[5][11][18] These innovations provided the control, efficiency, and stereochemical fidelity necessary to assemble complex peptides, paving the way for advancements in medicine, biology, and materials science. While newer and even more sophisticated coupling reagents continue to be developed, the fundamental principles established by the pioneers of activated ester chemistry remain central to the field. The ongoing quest is for greener, more efficient, and completely racemization-free methods, building upon the rich historical legacy of these essential synthetic tools.[23]
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. Active ester-based peptide bond formation and its application in peptide synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of peptides by aminolysis of nitrophenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. api.pageplace.de [api.pageplace.de]
- 8. Active esters in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 10. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. spacefrontiers.org [spacefrontiers.org]
- 14. THE USE OF ACTIVATED ESTERS IN PEPTIDE SYNTHESIS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. US3317559A - alpha-amino acid esters of n-hydroxysuccinimide and preparation and use in peptide synthesis - Google Patents [patents.google.com]
- 16. interchim.fr [interchim.fr]
- 17. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 18. bachem.com [bachem.com]
- 19. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. peptide.com [peptide.com]
- 21. nbinno.com [nbinno.com]
- 22. benchchem.com [benchchem.com]
- 23. veranova.com [veranova.com]
An In-depth Technical Guide to Solid-Phase Peptide Synthesis (SPPS) Using Boc Chemistry
Introduction: The Genesis of Modern Peptide Synthesis
The advent of Solid-Phase Peptide Synthesis (SPPS) by R. Bruce Merrifield in 1963 was a paradigm shift in the field of chemistry, an innovation that garnered him the Nobel Prize in Chemistry in 1984.[1][2] This revolutionary technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin.[3][4] This approach dramatically simplifies the synthesis process by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing, thus circumventing the tedious purification steps required in traditional solution-phase synthesis.[5][6]
The original and classic approach to SPPS utilizes the tert-butyloxycarbonyl (Boc) protecting group for the temporary protection of the α-amino group of the amino acids.[1][7] This methodology, often referred to as Boc-SPPS, relies on a principle of graduated acid lability, where the Nα-Boc group is removed by a moderate acid, while the more robust side-chain protecting groups and the peptide-resin linkage are cleaved by a much stronger acid at the final stage of the synthesis.[8][9] While the milder Fmoc/tBu strategy has gained widespread adoption, Boc chemistry remains a powerful and relevant tool, particularly for the synthesis of long, complex, or "difficult" peptides that may be prone to aggregation.[7][10]
This guide provides a comprehensive technical overview of the core principles of Boc-SPPS, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer insights into the critical parameters that ensure the successful synthesis of high-purity peptides.
The Pillars of Boc-SPPS: A Strategic Overview
The success of Boc-SPPS hinges on a carefully orchestrated interplay of four key components:
-
The Solid Support (Resin): An insoluble polymer matrix to which the first amino acid is anchored.
-
The Linker: A chemical handle that connects the peptide to the resin and dictates the conditions for final cleavage.
-
The Nα-Protecting Group (Boc): A temporary shield for the α-amino group that is selectively removed at each cycle.
-
Side-Chain Protecting Groups: More permanent protecting groups for the reactive side chains of the amino acids.
The entire synthesis is a cyclical process, with each cycle adding one amino acid to the growing peptide chain. This cycle consists of three primary steps: deprotection, neutralization, and coupling.
The Solid Support: The Foundation of the Synthesis
The choice of resin is a critical first step in planning a peptide synthesis, as it determines the nature of the C-terminus of the final peptide (acid or amide) and influences the overall efficiency of the synthesis. Polystyrene-based resins are the most common solid supports used in Boc-SPPS.[6]
| Resin Type | C-Terminal Product | Linker Type | Key Characteristics |
| Merrifield Resin | Peptide Acid | Chloromethyl | The classic resin for Boc-SPPS; the first amino acid is attached via an ester bond.[11] |
| PAM Resin | Peptide Acid | Phenylacetamidomethyl | Offers greater stability to the repeated acid treatments during deprotection compared to the Merrifield resin, reducing peptide loss.[9][11] |
| BHA Resin | Peptide Amide | Benzhydrylamine | Used for the synthesis of peptide amides.[11] |
| MBHA Resin | Peptide Amide | Methylbenzhydrylamine | The most commonly used resin for preparing peptide amides in Boc-SPPS due to its optimized cleavage characteristics.[11] |
Experimental Protocol: Resin Swelling
Proper swelling of the resin is crucial for ensuring that the reactive sites are accessible to the reagents.
-
Place the desired amount of resin in a reaction vessel.
-
Add a suitable solvent, typically dichloromethane (DCM) for polystyrene-based resins, to completely cover the resin.
-
Allow the resin to swell for a minimum of 30-60 minutes at room temperature with gentle agitation.[12]
-
After swelling, drain the solvent by filtration.
The Boc Protecting Group: The Key to Stepwise Elongation
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group used for the temporary protection of the α-amino group.[13][14] Its removal is the first step in each cycle of peptide chain elongation.
The Chemistry of Boc Deprotection
The Boc group is removed by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA) in DCM.[14][15] The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate readily decarboxylates to liberate the free amine.[14][16]
Caption: Mechanism of acid-catalyzed Boc deprotection.
A significant challenge in Boc deprotection is the formation of the reactive tert-butyl cation, which can alkylate nucleophilic side chains, particularly those of Tryptophan, Cysteine, and Methionine.[17] To prevent these side reactions, scavengers such as dithioethane (DTE) are often added to the cleavage solution to trap the carbocations.[11][17]
The Boc-SPPS Synthesis Cycle: A Step-by-Step Workflow
The core of Boc-SPPS is a repeating cycle of three key steps: deprotection, neutralization, and coupling.
Caption: The cyclical workflow of Boc-SPPS.
Step 1: Deprotection
This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.[12]
Experimental Protocol: Boc Deprotection
-
Wash the peptide-resin with DCM.
-
Add a solution of 25-50% TFA in DCM to the resin.[14]
-
Agitate the mixture for 20-30 minutes at room temperature.[14]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM to remove residual TFA and the cleaved Boc group.
Step 2: Neutralization
After deprotection, the newly exposed N-terminal amino group exists as a trifluoroacetate salt. This salt must be neutralized to the free amine before the next coupling reaction can proceed.[17]
Experimental Protocol: Neutralization
-
Add a 5-10% solution of a tertiary amine base, such as diisopropylethylamine (DIEA) or triethylamine (TEA), in DCM to the resin.[11]
-
Agitate the mixture for 1-2 minutes.
-
Repeat the neutralization step to ensure complete conversion to the free amine.
-
Wash the resin with DCM to remove the excess base and its salt.
In Situ Neutralization: A More Efficient Approach
A significant advancement in Boc-SPPS is the development of in situ neutralization protocols. In this method, the neutralization and coupling steps are performed simultaneously.[18][19] This approach can increase the efficiency of chain assembly, especially for "difficult" sequences that are prone to aggregation.[18][20]
Step 3: Coupling
In the coupling step, the next Nα-Boc protected amino acid is activated and coupled to the free N-terminal amine of the resin-bound peptide.
The Chemistry of Peptide Bond Formation
The formation of the peptide bond requires the activation of the carboxylic acid group of the incoming amino acid. This is typically achieved using a coupling reagent.
| Coupling Reagent Class | Examples | Mechanism of Action |
| Carbodiimides | DCC (N,N'-dicyclohexylcarbodiimide) | Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. |
| Phosphonium Salts | PyBOP, HBTU | Forms an active ester intermediate that readily reacts with the amine. |
| Aminium/Uronium Salts | HATU, HCTU | Similar to phosphonium salts, these reagents form active esters for efficient coupling. |
Experimental Protocol: Coupling
-
Dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU, HOBt) in DMF or a DCM/DMF mixture.[12]
-
Add the solution to the neutralized peptide-resin.
-
Add 4-6 equivalents of a base, typically DIEA, to initiate the coupling reaction.[12]
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Once the reaction is complete, drain the coupling solution and wash the resin with DMF and DCM to remove excess reagents and byproducts.
Final Cleavage: Releasing the Peptide from the Resin
The final step in Boc-SPPS is the cleavage of the completed peptide from the solid support and the simultaneous removal of the side-chain protecting groups.[14] This is typically achieved using a strong acid, most commonly anhydrous hydrogen fluoride (HF).[10][21]
The Hazards and Necessities of HF Cleavage
HF is an extremely toxic and corrosive substance that requires specialized equipment for its safe handling.[10][11] Despite these challenges, it is a highly effective reagent for removing the benzyl-based side-chain protecting groups commonly used in Boc-SPPS.[10][17] The cleavage reaction proceeds via an SN1 mechanism, which generates carbocations that must be trapped by scavengers to prevent side reactions.[10]
Experimental Protocol: HF Cleavage
-
Wash the final peptide-resin with DCM and dry it under vacuum.[12]
-
Transfer the dried resin to a specialized HF cleavage apparatus.
-
Add a cleavage cocktail containing scavengers (e.g., anisole, p-cresol) to the resin.
-
Carefully condense anhydrous HF into the reaction vessel at a low temperature (typically -78°C).
-
Allow the reaction to proceed at 0°C for 1-2 hours.[12]
-
After the reaction is complete, the HF is carefully removed by evaporation under a stream of nitrogen.
-
The crude peptide is then precipitated with cold diethyl ether, collected by filtration or centrifugation, and washed multiple times with cold ether to remove scavengers and cleaved protecting groups.[12]
-
The precipitated peptide is then dried under vacuum.
Purification and Characterization
Following cleavage, the crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product with high purity. The identity and purity of the synthetic peptide are then confirmed using techniques such as mass spectrometry (MS) and analytical HPLC.[8]
Conclusion: The Enduring Legacy of Boc-SPPS
While Fmoc chemistry has become the dominant strategy for routine peptide synthesis, Boc-SPPS remains an indispensable tool in the peptide chemist's arsenal. Its robustness and efficacy, particularly for the synthesis of long and challenging sequences, ensure its continued relevance in both academic research and industrial drug development. A thorough understanding of the fundamental principles and experimental nuances of Boc chemistry, as outlined in this guide, is essential for any scientist seeking to master the art of peptide synthesis.
References
- 1. biovera.com.au [biovera.com.au]
- 2. peptide.com [peptide.com]
- 3. The Auer Lab - Solid Phase Peptide Synthesis (SPPS) [sites.google.com]
- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 5. Merrifield Solid-Phase Peptide Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. peptiteam.com [peptiteam.com]
- 7. benchchem.com [benchchem.com]
- 8. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chempep.com [chempep.com]
- 12. benchchem.com [benchchem.com]
- 13. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. jk-sci.com [jk-sci.com]
- 16. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 17. peptide.com [peptide.com]
- 18. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis (2007) | Martina Schnölzer | 201 Citations [scispace.com]
- 20. researchgate.net [researchgate.net]
- 21. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Boc-D-Phe-ONp in Solid-Phase Peptide Synthesis
Introduction: The Strategic Incorporation of Boc-D-Phe-ONp in Modern Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) remains a cornerstone of peptide chemistry, facilitating the assembly of complex peptide sequences with high efficiency. The choice of protecting group strategy and coupling methodology is paramount to the success of the synthesis, directly impacting yield, purity, and the biological properties of the final peptide. The tert-butyloxycarbonyl (Boc) protection strategy, the foundational method of SPPS, continues to be a robust and often preferred method for the synthesis of long or challenging peptide sequences.
This technical guide provides a comprehensive overview of the principles and protocols for utilizing this compound (N-α-tert-butyloxycarbonyl-D-phenylalanine-p-nitrophenyl ester) in Boc-SPPS. We will delve into the strategic advantages of incorporating a D-amino acid, the specific utility of the p-nitrophenyl ester as an activating group, and provide detailed, field-proven protocols for its application.
The incorporation of D-phenylalanine is a key strategic choice for enhancing the therapeutic potential of synthetic peptides. Peptides composed exclusively of L-amino acids are often susceptible to rapid degradation by proteases in biological systems. The introduction of D-amino acids at specific positions can confer significant resistance to enzymatic cleavage, thereby increasing the in vivo half-life and bioavailability of the peptide therapeutic.
The Chemistry of Boc/Bzl SPPS: A Graduated Lability Approach
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy operates on a principle of graduated acid lability. The temporary Nα-Boc protecting group is removed at each cycle of amino acid addition using a moderately strong acid, typically trifluoroacetic acid (TFA). In contrast, the more permanent side-chain protecting groups (often benzyl-based) and the peptide-resin linkage require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step. This differential sensitivity to acid strength is the foundation of the Boc-SPPS workflow.
p-Nitrophenyl Ester Activation: A Controlled and Reliable Coupling Strategy
While powerful coupling reagents such as carbodiimides (e.g., DCC) and uronium/aminium salts (e.g., HBTU) are widely used in SPPS, the use of pre-activated p-nitrophenyl esters offers distinct advantages. This compound is a stable, crystalline solid that can be easily handled and stored.
The p-nitrophenyl ester is considered a "restrainedly activated" species. Its reactivity is sufficient to ensure efficient acylation of the free N-terminal amine of the growing peptide chain, yet mild enough to minimize common side reactions. This controlled reactivity is particularly beneficial in preventing racemization at the α-carbon of the activated amino acid, a critical consideration for maintaining the stereochemical integrity of the peptide. While base-catalyzed racemization of active esters can occur, the conditions of SPPS coupling with p-nitrophenyl esters are generally mild enough to avoid significant loss of chirality.
The primary drawback of this method is the slower reaction kinetics compared to more potent activating agents. Consequently, longer coupling times are typically required to ensure the reaction proceeds to completion.
Experimental Protocols
I. Resin Selection and Preparation
The choice of resin is dictated by the desired C-terminal functionality of the peptide.
| Resin Type | C-Terminal Functionality |
| Merrifield Resin | Peptide Acid |
| PAM (Phenylacetamidomethyl) Resin | Peptide Acid (with increased stability to TFA) |
| MBHA (Methylbenzhydrylamine) Resin | Peptide Amide |
| BHA (Benzhydrylamine) Resin | Peptide Amide |
Protocol for Resin Swelling:
-
Place the desired amount of resin (typically with a substitution level of 0.3-0.8 mmol/g) into a reaction vessel.
-
Add a suitable solvent, such as dichloromethane (DCM), to completely cover the resin.
-
Allow the resin to swell for a minimum of 30-60 minutes at room temperature with gentle agitation.
-
After swelling, drain the solvent by filtration.
II. The Boc-SPPS Cycle for Incorporation of this compound
The following diagram illustrates the cyclical workflow for the incorporation of this compound.
Caption: Cyclical Workflow for Boc-SPPS.
A. Nα-Boc Deprotection:
This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.
-
To the swollen peptide-resin, add a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Perform a pre-wash by agitating the resin with the TFA/DCM solution for 1-2 minutes.
-
Drain the solution and add a fresh portion of 50% TFA/DCM.
-
Agitate the mixture for 20-30 minutes to ensure complete deprotection.
-
Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.
B. Neutralization:
The N-terminal amine is deprotected as a trifluoroacetate salt and must be neutralized to the free amine for the subsequent coupling reaction.
-
Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.
-
Agitate for 1-2 minutes.
-
Drain the neutralization solution.
-
Repeat the neutralization step one more time.
-
Wash the resin thoroughly with DCM (3-5 times) to remove excess base.
C. Coupling of this compound:
This step introduces the Boc-D-Phe residue to the growing peptide chain.
-
Dissolve this compound (2-4 equivalents relative to the resin substitution) in N,N-dimethylformamide (DMF).
-
Add the this compound solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature. Due to the slower kinetics of p-nitrophenyl esters, the coupling time may range from 4 to 24 hours.
-
Monitor the reaction for completion using a qualitative method such as the Kaiser (ninhydrin) test. A negative Kaiser test (the beads remain colorless or yellow) indicates the absence of free primary amines and thus, a complete coupling reaction.
-
Once the reaction is complete, drain the coupling solution. The excess this compound can potentially be recovered from the filtrate.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove unreacted reagents and the p-nitrophenol byproduct.
Quantitative Parameters for a Typical Boc-SPPS Cycle:
| Parameter | Recommended Value | Notes |
| Resin Substitution | 0.3 - 0.8 mmol/g | Lower substitution is often beneficial for longer or difficult sequences. |
| This compound Excess | 2 - 4 equivalents | Relative to the resin's functional capacity. |
| Deprotection Time | 20 - 30 minutes | |
| Neutralization Time | 2 x 1-2 minutes | |
| Coupling Time | 4 - 24 hours | Reaction completion should be monitored. |
| Solvents | DCM, DMF | Peptide synthesis grade. |
III. Final Cleavage and Deprotection
This final step cleaves the completed peptide from the solid support and removes the permanent side-chain protecting groups. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment, as strong acids like HF are highly corrosive and toxic.
Cleavage Cocktail Composition (Reagent K):
A common cleavage cocktail for peptides containing sensitive residues.
| Component | Percentage (v/v or w/v) | Function |
| Trifluoroacetic Acid (TFA) | 82.5% | Cleavage Agent |
| Water | 5% | Scavenger |
| Phenol | 5% | Scavenger |
| Thioanisole | 5% | Scavenger |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger |
Protocol for Cleavage:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Carefully add the cleavage cocktail to the dried peptide-resin in a suitable reaction vessel.
-
Stir the mixture at room temperature for 1-2 hours.
-
Filter the resin and wash it with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet several times with cold diethyl ether to remove scavengers and cleaved protecting groups.
-
Dry the crude peptide under vacuum.
Troubleshooting and Key Considerations
-
Incomplete Coupling: If the Kaiser test remains positive after the initial coupling time, the coupling step should be repeated with a fresh solution of this compound.
-
Racemization: While p-nitrophenyl esters are less prone to racemization than some other activation methods, the risk is not entirely eliminated, especially with prolonged exposure to base. Ensure thorough washing after the neutralization step to remove excess DIEA.
-
Aggregation: For hydrophobic or long peptide sequences, aggregation can hinder reaction kinetics. Performing the synthesis at a lower resin substitution level or using solvents like N-methyl-2-pyrrolidone (NMP) can help mitigate this issue.
Conclusion
The use of this compound in solid-phase peptide synthesis offers a reliable and controlled method for the incorporation of this non-canonical amino acid. The strategic inclusion of D-phenylalanine can significantly enhance the metabolic stability of the resulting peptide, a crucial attribute for therapeutic applications. The p-nitrophenyl ester provides a stable and moderately reactive activating group, which, while requiring longer coupling times, can minimize side reactions and help preserve the stereochemical integrity of the peptide. The protocols outlined in this guide provide a robust framework for the successful synthesis of peptides containing this compound, empowering researchers in the development of novel peptide-based therapeutics and research tools.
Application Notes and Protocols for Solution-Phase Peptide Coupling with Boc-D-Phe-ONp
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Use of Active Esters in Peptide Synthesis
Solution-phase peptide synthesis, while older than its solid-phase counterpart, remains a powerful and relevant technique, particularly for the large-scale production of short peptides and for fragments that may be challenging to synthesize on a solid support.[1] A cornerstone of this methodology is the activation of the carboxylic acid moiety of a protected amino acid to facilitate the formation of a peptide bond with the amino group of another. Among the various activation strategies, the use of p-nitrophenyl (ONp) esters offers a reliable and crystallographically stable means of activation.[2]
This guide provides a detailed protocol and scientific rationale for the solution-phase coupling of N-(tert-butoxycarbonyl)-D-phenylalanine p-nitrophenyl ester (Boc-D-Phe-ONp) with a generic amino acid ester. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental workflow, and offer insights into the purification, characterization, and potential challenges associated with this process.
The Chemistry of this compound Coupling
The use of a tert-butoxycarbonyl (Boc) group provides robust protection for the N-terminus of the phenylalanine residue.[3] This protecting group is stable under the basic or neutral conditions required for the coupling reaction but can be readily removed with mild acid treatment, such as trifluoroacetic acid (TFA).[3][4]
The p-nitrophenyl ester serves as a good leaving group, rendering the carbonyl carbon of the Boc-D-Phe sufficiently electrophilic for nucleophilic attack by the amino group of the coupling partner.[2][5] The electron-withdrawing nature of the nitro group on the phenyl ring enhances the leaving group's ability to depart, thereby driving the reaction forward.
Reaction Mechanism
The coupling reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino acid ester attacks the electrophilic carbonyl carbon of this compound. This forms a tetrahedral intermediate which then collapses, expelling the p-nitrophenolate anion as the leaving group and forming the new peptide bond.
Caption: Mechanism of peptide bond formation using this compound.
Materials and Reagents
| Reagent | Grade | Recommended Supplier |
| This compound | ≥98% | Major chemical suppliers |
| Amino Acid Ester Hydrochloride | ≥98% | Major chemical suppliers |
| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Reagent Grade, distilled | Major chemical suppliers |
| Dichloromethane (DCM) | Anhydrous | Major chemical suppliers |
| Ethyl Acetate (EtOAc) | ACS Grade | Major chemical suppliers |
| 1 M Hydrochloric Acid (HCl) | ||
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ||
| Brine (Saturated NaCl Solution) | ||
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | ||
| Silica Gel | 60-120 mesh for column chromatography | |
| Thin Layer Chromatography (TLC) Plates | Silica gel 60 F₂₅₄ |
Experimental Protocol: Synthesis of a Boc-Protected Dipeptide
This protocol details the coupling of this compound with a generic amino acid methyl ester (H₂N-CHR'-COOMe·HCl).
Step 1: Preparation of the Free Amino Acid Ester
The amino component is typically supplied as a hydrochloride salt to improve stability. The free amine must be generated in situ for the coupling reaction to proceed.
-
To a round-bottom flask equipped with a magnetic stir bar, add the amino acid methyl ester hydrochloride (1.0 equivalent).
-
Dissolve the salt in dichloromethane (DCM), using approximately 10 mL per gram of the amino acid salt.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents) dropwise to the stirred solution. The formation of a white precipitate (triethylammonium chloride) is expected.
-
Stir the mixture at 0 °C for 15-20 minutes.
Step 2: The Coupling Reaction
-
To the reaction mixture from Step 1, add this compound (1.05 equivalents) as a solid.
-
Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable mobile phase is typically a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v). The disappearance of the starting materials (this compound and the amino acid ester) and the appearance of a new, higher-Rf spot corresponding to the dipeptide product should be observed. The bright yellow color of the p-nitrophenolate byproduct will also be visible.
Caption: Workflow for solution-phase peptide coupling.
Step 3: Aqueous Work-up and Extraction
The purpose of the work-up is to remove the triethylammonium chloride salt, excess base, and the p-nitrophenol byproduct.
-
Filter the reaction mixture to remove the precipitated triethylammonium chloride, washing the solid with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x 50 mL) to remove any remaining base.
-
Saturated NaHCO₃ solution (3 x 50 mL) to remove the p-nitrophenol byproduct. The aqueous layer will turn bright yellow. Continue washing until the aqueous layer is colorless.
-
Brine (1 x 50 mL) to remove residual water.
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.
Step 4: Purification
The crude product is typically purified by flash column chromatography on silica gel.
-
Prepare a silica gel column using a suitable solvent system, often starting with a higher polarity mixture of ethyl acetate and hexanes and gradually increasing the polarity.
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column.
-
Elute the column, collecting fractions and monitoring by TLC.
-
Combine the pure fractions and evaporate the solvent to yield the purified Boc-protected dipeptide.
Characterization of the Dipeptide
The identity and purity of the synthesized dipeptide should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the dipeptide.[6][7] Key diagnostic signals include the amide N-H protons, the α-protons of each amino acid residue, and the characteristic signals of the Boc protecting group and the side chains. 2D NMR techniques like COSY and HSQC can aid in the complete assignment of resonances.[7][8]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry will confirm the molecular weight of the desired product.[6]
-
High-Performance Liquid Chromatography (HPLC): Analytical reverse-phase HPLC is used to determine the purity of the final product.[6]
| Parameter | Expected Outcome |
| Yield | 70-90% (after purification) |
| Appearance | White to off-white solid |
| Purity (HPLC) | >95% |
| ¹H NMR | Signals consistent with the expected dipeptide structure |
| Mass Spec (ESI-MS) | [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Incomplete liberation of the free amine. - Deactivated this compound (hydrolysis). - Insufficient reaction time. | - Ensure 1.1 equivalents of base are added and stirred sufficiently before adding the ONp ester. - Use fresh, high-quality this compound. - Allow the reaction to proceed for a longer duration (up to 24 hours). |
| Persistent Yellow Color in Organic Layer | Incomplete removal of p-nitrophenol. | Continue washing with saturated NaHCO₃ solution until the aqueous layer is colorless. If the product is base-sensitive, use a dilute (e.g., 5%) NaHCO₃ solution. |
| Difficulty in Purification | Co-elution of product with unreacted starting material or byproducts. | Optimize the solvent system for column chromatography. A gradient elution may be necessary. |
| Product is an Oil Instead of a Solid | Residual solvent or impurities. | Dry the product under high vacuum for an extended period. If it remains an oil, it can still be used in the next step if NMR and MS data confirm its identity and purity.[9] |
| Low Yield After Purification | Product loss during aqueous work-up or chromatography. | - Avoid vigorous shaking during extractions to prevent emulsion formation. - Carefully monitor fractions during chromatography to avoid discarding product-containing fractions. |
Conclusion
The use of this compound in solution-phase peptide synthesis is a robust and reliable method for the formation of dipeptides. By understanding the underlying chemical principles and following a systematic protocol with built-in validation steps, researchers can consistently achieve high yields of pure product. Careful execution of the aqueous work-up and chromatographic purification are critical for obtaining a final product suitable for subsequent deprotection and further peptide elongation or for direct use in drug development applications.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chempep.com [chempep.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 8. mdpi.com [mdpi.com]
- 9. peptide.com [peptide.com]
Application Note & Protocol: Optimizing the Boc-D-Phe-ONp Coupling Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Active Esters in Peptide Synthesis
In the landscape of chemical peptide synthesis, the formation of the amide bond is the cornerstone of elongating a peptide chain. While numerous coupling reagents have been developed for in situ activation of carboxylic acids, the use of pre-activated amino acid derivatives, known as active esters, offers a reliable and straightforward methodology, particularly in solution-phase synthesis.[1] Among these, p-nitrophenyl (ONp) esters, such as N-α-Boc-D-phenylalanine p-nitrophenyl ester (Boc-D-Phe-ONp), represent a class of moderately reactive, stable, and often crystalline intermediates that facilitate peptide bond formation with a high degree of predictability.[1]
This guide provides a detailed exploration of the critical parameters governing the this compound coupling reaction, with a specific focus on the interplay between reaction time and temperature . Understanding this relationship is paramount for maximizing yield, ensuring high purity, and minimizing common side reactions. The protocols and insights presented herein are designed to equip researchers in peptide chemistry and drug development with the necessary tools for the successful application of this valuable synthetic intermediate.
The Underlying Chemistry: Mechanism of Action
The efficacy of this compound as an acylating agent stems from the electron-withdrawing nature of the p-nitrophenyl group. This group significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the free amino group of another amino acid or peptide fragment. The reaction proceeds via a tetrahedral intermediate, which then collapses to form the desired peptide bond and release the p-nitrophenolate anion as a stable leaving group.[2] The formation of the yellow-colored p-nitrophenolate can sometimes be used as a visual indicator of reaction progress.
The choice of a urethane-based protecting group like tert-butyloxycarbonyl (Boc) for the N-terminus is crucial as it effectively suppresses racemization of the activated amino acid residue during the coupling step.[2]
Critical Parameters: The Symbiotic Relationship of Reaction Time and Temperature
The success of a this compound coupling reaction is a delicate balance between achieving a complete reaction and preventing unwanted side reactions. Temperature and time are the primary levers to control this balance.
The Influence of Temperature
Temperature directly influences the rate of the aminolysis reaction. However, an increase in temperature can also accelerate undesirable side reactions.
-
Low Temperatures (0 °C to Room Temperature): Conducting the reaction at or below room temperature is a common strategy to minimize side reactions.[2] Low temperatures are particularly recommended when using coupling reagents that are prone to causing racemization.[2] While the reaction rate is slower, this approach often leads to a cleaner product profile with higher chiral purity. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a frequently employed technique.[3]
-
Elevated Temperatures: While generally not recommended for standard couplings due to the increased risk of racemization and hydrolysis of the active ester, modest heating can sometimes be employed for particularly difficult or sterically hindered couplings.[4] However, this should be approached with caution and careful monitoring.
The Role of Reaction Time
The optimal reaction time is intrinsically linked to the reaction temperature and the steric hindrance of the coupling partners.
-
Monitoring is Key: It is more reliable to monitor the reaction's progress than to rely on a fixed time. Thin-Layer Chromatography (TLC) is a standard method for tracking the consumption of the limiting reagent (typically the amine component).
-
Typical Reaction Times: For many standard solution-phase couplings with active esters, reaction times can range from a few hours to overnight (12-24 hours) at room temperature to ensure completion.[1][5] In some cases, reactions can be complete in as little as 3 hours.[6] The extended reaction time is often a trade-off for the milder conditions (room temperature) that preserve chiral integrity.
Experimental Workflow and Protocols
The following section outlines a detailed protocol for a typical solution-phase peptide coupling using this compound.
Workflow Overview
Caption: Workflow for this compound Coupling.
Detailed Protocol: Synthesis of Boc-D-Phe-Gly-OMe
This protocol describes the coupling of this compound with Glycine methyl ester.
Materials:
-
This compound (1.0 eq.)
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl) (1.0-1.2 eq.)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.0-1.2 eq.)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M HCl (aqueous)
-
Saturated NaHCO₃ (aqueous)
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Appropriate eluent for TLC and column chromatography (e.g., Ethyl Acetate/Hexane mixture)
Procedure:
-
Preparation of the Amine Component (Free Base):
-
In a round-bottom flask, dissolve H-Gly-OMe·HCl (1.1 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.1 eq.) dropwise while stirring.
-
Stir the mixture at 0 °C for 15-20 minutes. This solution containing the free amine is used directly in the next step.[5]
-
-
Coupling Reaction:
-
In a separate flask, dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Add the solution of the activated ester to the freshly prepared free amine solution at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir. The reaction is typically stirred for 12-24 hours.[3]
-
-
Monitoring the Reaction:
-
Periodically take small aliquots of the reaction mixture and spot them on a TLC plate.
-
Elute the plate with a suitable solvent system (e.g., 30-50% Ethyl Acetate in Hexane).
-
Visualize the spots under UV light and/or by staining (e.g., with ninhydrin to detect the remaining free amine).
-
The reaction is considered complete when the spot corresponding to the limiting amine has disappeared.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with:
-
1 M HCl (2 x)
-
Saturated NaHCO₃ (2 x)
-
Brine (1 x)
-
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[5]
-
Purify the crude dipeptide by flash column chromatography on silica gel using an appropriate eluent system.
-
Data Presentation: Time and Temperature Effects
The following table summarizes the general effects of varying reaction temperature and time on the this compound coupling reaction.
| Parameter | Condition | Expected Effect on Yield | Expected Effect on Purity | Rationale |
| Temperature | 0 °C to RT | Moderate to High | High | Slower reaction rate minimizes side reactions like racemization and hydrolysis.[2] |
| > RT (e.g., 40-50°C) | Potentially Higher (initially) | Potentially Lower | Increased reaction rate but significantly higher risk of racemization and hydrolysis of the active ester.[2] | |
| Reaction Time | Short (1-4 hours) | Potentially Low | High | Reaction may be incomplete, leading to lower conversion and yield. |
| Moderate (12-24 hours) | High | High | Allows the reaction to proceed to completion under mild temperature conditions.[1] | |
| Extended (> 24 hours) | No significant increase | Potentially Lower | Prolonged exposure to reaction conditions (especially if base is present) can increase the chance of side reactions. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction (Amine still present on TLC) | 1. Insufficient reaction time. 2. Steric hindrance. 3. Deactivated reagents. | 1. Allow the reaction to stir for a longer period (e.g., an additional 12 hours), monitoring by TLC. 2. Consider switching to a less hindered solvent like DMF. A slight increase in temperature could be cautiously tested. 3. Use freshly opened/purified reagents. Ensure anhydrous conditions. |
| Multiple Product Spots on TLC | 1. Racemization. 2. Hydrolysis of the active ester. 3. Side reactions of amino acid side chains. | 1. Ensure the reaction temperature is kept at or below room temperature. Use a non-nucleophilic base like DIPEA. 2. Ensure all solvents and reagents are anhydrous. 3. If the amine component has a reactive side chain, ensure it is properly protected. |
| Difficulty in Purification | 1. Close polarity of product and starting material. 2. Presence of p-nitrophenol. | 1. Optimize the solvent system for column chromatography. A shallow gradient may be necessary. 2. The aqueous workup with NaHCO₃ should remove the majority of p-nitrophenol. If it persists, an additional basic wash can be performed. |
References
Application Note: Strategic Selection of Bases for Boc-D-Phe-ONp Coupling in Peptide Synthesis
Abstract
The formation of a peptide bond is the fundamental reaction in peptide synthesis. The use of active esters, such as p-nitrophenyl (ONp) esters, provides a reliable method for coupling amino acids with a reduced risk of racemization compared to more aggressive activation methods.[1] This application note provides a detailed guide for selecting the appropriate tertiary amine base for the coupling of N-α-Boc-D-phenylalanine p-nitrophenyl ester (Boc-D-Phe-ONp) with an N-terminal amine of a peptide or amino acid ester. The choice of base is critical, directly influencing reaction kinetics, yield, and, most importantly, the stereochemical integrity of the final peptide. We will explore the mechanistic role of the base, compare the properties of commonly used bases, and provide validated protocols for performing and monitoring the coupling reaction.
Introduction: The Role of Active Esters and Bases in Peptide Synthesis
Peptide synthesis involves the sequential coupling of amino acids. To facilitate the formation of the amide (peptide) bond, the carboxyl group of one amino acid must be "activated" to make it more susceptible to nucleophilic attack by the amino group of another.[2][3] this compound is an "active ester" of D-phenylalanine. The p-nitrophenyl group is a good leaving group, making the ester's carbonyl carbon electrophilic and ready for coupling.
The coupling reaction, however, does not proceed efficiently without a base. The primary role of the base is to deprotonate the ammonium salt of the incoming nucleophile (the N-terminal amino acid, which is often in a hydrochloride or TFA salt form), liberating the free primary or secondary amine. This free amine is the active nucleophile that attacks the carbonyl of the active ester.
The selection of the base is a balancing act. The base must be strong enough to deprotonate the incoming amine but not so strong or sterically unhindered that it causes undesirable side reactions, the most significant of which is racemization.[4][5]
The Specter of Racemization
Racemization, the conversion of a chiral amino acid from one enantiomer to a mixture of both, is a major challenge in peptide synthesis.[4][6] For active esters, base-catalyzed racemization can occur via two primary mechanisms: direct enolization or the formation of a 5(4H)-oxazolone (azlactone) intermediate.[2][4][7] A base can abstract the α-proton of the activated amino acid, leading to a loss of stereochemical integrity.[5] The properties of the base—its basicity (pKa) and its steric bulk—are paramount in minimizing this risk.[4][5]
Comparative Analysis of Common Tertiary Amine Bases
Tertiary amines are almost exclusively used for this purpose because their nucleophilicity is sterically suppressed, preventing them from directly attacking the active ester. The choice among them depends on a careful consideration of basicity and steric hindrance.[4][5]
| Base | Structure | pKa (Conjugate Acid) | Steric Hindrance | Key Considerations & Recommendations |
| Triethylamine (TEA) | Et₃N | ~10.7 | Low | High basicity and low steric bulk increase the risk of racemization.[6] Generally not recommended for coupling chiral amino acids unless racemization is not a concern. |
| N-Methylmorpholine (NMM) | C₅H₁₁NO | ~7.4 | Medium | Considered an excellent balance of basicity and steric hindrance.[4] Strong enough to deprotonate the amine nucleophile but generally does not promote significant racemization. Often the base of choice. |
| N,N-Diisopropylethylamine (DIEA or Hünig's Base) | (i-Pr)₂NEt | ~10.8 | High | Highly basic but also highly sterically hindered due to the two isopropyl groups.[2][4] The steric bulk significantly reduces the risk of α-proton abstraction and racemization.[5] Excellent for sensitive couplings, especially in solid-phase peptide synthesis (SPPS).[2][8][9] |
| 2,4,6-Collidine | C₈H₁₁N | ~7.4 | High | Similar pKa to NMM but with greater steric hindrance.[4] Can be a good alternative to NMM or DIEA when dealing with particularly sensitive substrates where racemization is a major concern.[2] |
Decision-Making Workflow for Base Selection
The choice of base is not arbitrary and should be guided by the specific requirements of the synthesis. The following workflow provides a logical framework for making an informed decision.
Caption: Decision workflow for selecting a base.
Experimental Protocols
The following protocols are designed for a standard solution-phase coupling of this compound to a generic amino acid methyl ester hydrochloride (H-AA-OMe·HCl).
General Reaction Mechanism
The diagram below illustrates the base-mediated coupling process. The base (B:) deprotonates the amino acid ester, which then acts as a nucleophile, attacking the activated carbonyl of this compound to form the dipeptide.
Caption: Base-mediated peptide coupling mechanism.
Protocol 1: Coupling Using N-Methylmorpholine (NMM) - The Balanced Approach
This protocol is the recommended starting point for most applications due to NMM's favorable balance of properties.
Materials:
-
This compound (1.0 eq)
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.0 eq)
-
N-Methylmorpholine (NMM) (1.1 eq)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Thin Layer Chromatography (TLC) supplies (silica plates, mobile phase like 10% MeOH in DCM)
-
Ninhydrin stain solution
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DMF (approx. 0.1 M concentration).
-
Add N-Methylmorpholine (NMM) (1.1 eq) to the solution and stir at room temperature for 15 minutes. This step neutralizes the hydrochloride salt to generate the free amine.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature. The reaction is typically complete within 2-6 hours.
-
Reaction Monitoring (Self-Validation):
-
Monitor the reaction progress by TLC. Spot the reaction mixture against the starting amino acid ester.
-
Develop the TLC plate and visualize under UV light (this compound and the product are UV active).
-
Stain the plate with ninhydrin solution and gently heat. The starting amino acid ester will stain a distinct color (typically blue/purple for primary amines), while the fully coupled product will not react with ninhydrin.[10][11][12] The disappearance of the ninhydrin-positive spot indicates reaction completion.[10]
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with a larger volume of Ethyl Acetate (EtOAc).
-
Wash the organic layer sequentially with 5% aqueous HCl (to remove excess NMM), saturated aqueous NaHCO₃ (to remove unreacted starting material and p-nitrophenol), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide.
-
-
Purification: The crude product can be purified by silica gel column chromatography if necessary.
Protocol 2: Coupling Using DIEA - For Racemization-Sensitive Substrates
This protocol is recommended when coupling to a valuable or complex peptide where minimizing any potential for racemization is the highest priority.
Materials:
-
This compound (1.0 eq)
-
Amino acid ester hydrochloride (1.0 eq)
-
N,N-Diisopropylethylamine (DIEA) (1.1 eq)
-
Anhydrous DMF or DCM
-
TLC and Ninhydrin supplies
Procedure:
-
Follow steps 1-3 from Protocol 5.2, substituting DIEA for NMM. Note that reaction times may be slightly longer due to the increased steric bulk of DIEA.
-
Stir the reaction at room temperature. Monitor for completion over 4-12 hours.
-
Reaction Monitoring: Use the same TLC/ninhydrin method as described in Protocol 5.2 to confirm the consumption of the starting amine.[10][13]
-
Work-up: The work-up procedure is identical to that described in Protocol 5.2.
-
Purification: Purify by silica gel column chromatography as needed.
Troubleshooting and Final Considerations
-
Slow or Incomplete Reaction: If the reaction stalls (as indicated by a persistent ninhydrin-positive spot on TLC), ensure all reagents and solvents are anhydrous. A slight excess (1.1 eq) of this compound can sometimes be used to drive the reaction to completion.
-
Side Reactions: The yellow color of the p-nitrophenolate anion is a visual indicator that the coupling is proceeding. If the reaction mixture becomes intensely colored very quickly and then stalls, it could indicate base-catalyzed hydrolysis of the active ester.
-
Solvent Choice: DMF is an excellent solvent for solubilizing peptides and is generally preferred.[14] DCM is also a good choice for smaller, more soluble fragments.
Conclusion
The strategic selection of a base is a critical parameter in the successful coupling of this compound. While several tertiary amines can facilitate the reaction, N-Methylmorpholine (NMM) represents the optimal choice for most applications, providing a robust balance between reactivity and the preservation of stereochemical integrity. For syntheses that are particularly susceptible to racemization, the sterically hindered N,N-Diisopropylethylamine (DIEA) is a superior alternative. Triethylamine (TEA) should generally be avoided. By following the decision-making workflow and utilizing the validated protocols provided, researchers can confidently and successfully perform this crucial step in peptide synthesis.
References
- 1. Active ester-based peptide bond formation and its application in peptide synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. bachem.com [bachem.com]
- 3. youtube.com [youtube.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. peptide.com [peptide.com]
- 11. [PDF] Quantitative monitoring of solid-phase peptide synthesis by the ninhydrin reaction. | Semantic Scholar [semanticscholar.org]
- 12. Quantitative monitoring of solid-phase peptide synthesis by the ninhydrin reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
Application Note: A Researcher's Guide to Monitoring Boc-D-Phe-ONp Coupling Reactions
Abstract
This comprehensive guide provides detailed application notes and protocols for monitoring the progress of peptide coupling reactions involving N-α-Boc-D-phenylalanine p-nitrophenyl ester (Boc-D-Phe-ONp). The successful synthesis of peptides is critically dependent on the complete coupling of amino acid residues. Incomplete reactions can lead to the formation of deletion sequences and other impurities that are often difficult to remove during purification.[1] This document outlines robust analytical methods—Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and UV-Visible Spectroscopy—to effectively monitor these reactions, ensuring high yield and purity of the desired peptide product. The protocols are designed for researchers, scientists, and drug development professionals engaged in solid-phase and solution-phase peptide synthesis.
Introduction: The Critical Need for Reaction Monitoring
The formation of a peptide bond between the carboxyl group of one amino acid and the amino group of another is the fundamental reaction in peptide synthesis. The use of activated esters, such as p-nitrophenyl (ONp) esters, is a well-established strategy to facilitate this amide bond formation.[2][3] this compound is a common reagent used to introduce a D-phenylalanine residue into a growing peptide chain.
The reaction's success hinges on achieving complete coupling. Failure to do so results in a heterogeneous mixture of peptides, complicating purification and potentially impacting the final product's biological activity. Therefore, reliable and straightforward analytical methods to monitor the reaction's progress are indispensable. This guide provides the theoretical basis and practical protocols for three widely accessible and effective techniques.
Reaction Scheme & Monitoring Strategy
The fundamental reaction involves the nucleophilic attack of a free amine (e.g., the N-terminus of a growing peptide chain) on the activated carbonyl of this compound. This results in the formation of a new peptide bond and the release of p-nitrophenol (pNP) as a byproduct.
Figure 1: General scheme for the coupling reaction of this compound.
Our monitoring strategy is based on tracking the consumption of the starting materials (this compound and the amino-component) and the appearance of the product peptide and the p-nitrophenol byproduct.
Thin-Layer Chromatography (TLC): A Rapid Qualitative Assessment
TLC is a simple, rapid, and cost-effective method for qualitatively monitoring the progress of a reaction. By comparing the spots of the reaction mixture with those of the starting materials, one can quickly ascertain the presence or absence of reactants.
Causality Behind Experimental Choices: The choice of the mobile phase is critical for achieving good separation of the starting material (this compound), the product peptide, and any potential byproducts. A common mobile phase for protected amino acids and peptides is a mixture of a non-polar solvent (like dichloromethane or chloroform) and a more polar solvent (like methanol or ethyl acetate). The ratio is adjusted to achieve an Rf value for the starting material of approximately 0.4-0.6, allowing for clear visualization of the appearance of the more polar product (which will have a lower Rf) and the disappearance of the starting material. Visualization under UV light is effective because the phenyl and nitrophenyl groups are UV active. Staining with ninhydrin is used to visualize any free amines.
Protocol 3.1: TLC Monitoring of this compound Coupling
-
Plate Preparation: Use silica gel 60 F254 TLC plates.
-
Spotting:
-
On the baseline of the TLC plate, spot a small amount of the starting this compound solution (as a reference).
-
Spot the crude reaction mixture at different time points (e.g., 0, 1, 2, and 4 hours).
-
-
Development: Develop the plate in a sealed tank containing a suitable mobile phase. A good starting point is a mixture of Dichloromethane:Methanol (95:5 v/v) or Chloroform:Methanol (9:1 v/v) .[4]
-
Visualization:
-
Visualize the plate under UV light (254 nm). This compound and the resulting peptide will appear as dark spots.
-
Subsequent staining with a ninhydrin solution can be used to detect the presence of any remaining free amine from the starting peptide. A persistent ninhydrin-positive spot indicates an incomplete reaction.[5]
-
-
Interpretation: The reaction is considered complete when the spot corresponding to the starting amine has disappeared and the spot for this compound is significantly diminished or absent.
| Compound | Expected Rf | Visualization |
| This compound | Higher | UV Active |
| H₂N-Peptide | Varies | Ninhydrin Positive |
| Product Peptide | Lower | UV Active |
Table 1: Expected TLC behavior of reaction components.
High-Performance Liquid Chromatography (HPLC): Quantitative Analysis
HPLC is a powerful technique for both qualitative and quantitative monitoring of peptide coupling reactions. It offers superior resolution compared to TLC and allows for the accurate determination of the percentage of starting material consumed and product formed.
Causality Behind Experimental Choices: Reversed-phase HPLC (RP-HPLC) is the most common mode for peptide analysis.[1][6] A C18 column is a good initial choice due to its versatility. The mobile phase typically consists of an aqueous component (often with an acid modifier like trifluoroacetic acid, TFA, to improve peak shape) and an organic component (like acetonitrile, ACN). A gradient elution, where the concentration of the organic solvent is increased over time, is necessary to elute compounds with varying polarities. The elution order will be from the most polar to the least polar compounds. Therefore, the more polar starting amine will elute earlier, followed by the product peptide, and finally the more non-polar this compound.
Protocol 4.1: RP-HPLC Monitoring
-
Sample Preparation: At various time points, quench a small aliquot of the reaction mixture with an appropriate solvent (e.g., the initial mobile phase composition) and dilute to a suitable concentration for HPLC analysis.
-
Instrumentation and Column:
-
HPLC system with a UV detector.
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
-
Mobile Phase:
-
A: 0.1% TFA in Water
-
B: 0.1% TFA in Acetonitrile
-
-
Gradient Elution: A typical gradient would be a linear increase from 5% B to 95% B over 20-30 minutes. The exact gradient should be optimized based on the specific peptide.
-
Detection: Monitor the elution profile at 220 nm (for the peptide backbone) and 280 nm (for the aromatic side chains).
-
Data Analysis: Integrate the peak areas of the starting materials and the product to determine the reaction conversion. The reaction is complete when the peak for the starting amine is no longer detectable.
Figure 2: Workflow for HPLC monitoring of peptide coupling.
UV-Visible Spectroscopy: Monitoring the Byproduct
The release of p-nitrophenol (pNP) as a byproduct of the coupling reaction provides a convenient spectroscopic handle for real-time reaction monitoring.[7] In a basic solution, pNP deprotonates to form the p-nitrophenolate anion, which has a strong absorbance maximum around 400 nm.[8]
Causality Behind Experimental Choices: This method is particularly useful in solution-phase synthesis where the reaction medium is transparent in the visible region. The intensity of the yellow color of the p-nitrophenolate is directly proportional to the extent of the reaction. By monitoring the increase in absorbance at ~400 nm, one can follow the reaction kinetics. It is important to ensure the reaction medium is sufficiently basic to promote the formation of the colored phenolate ion.
Protocol 5.1: UV-Vis Spectroscopic Monitoring
-
Instrumentation: A UV-Visible spectrophotometer.
-
Sample Preparation:
-
Prepare a blank solution containing all reaction components except for the starting amine.
-
At time zero, add the amine to the reaction mixture and immediately transfer a portion to a cuvette.
-
-
Data Acquisition:
-
Scan the UV-Vis spectrum from 300 nm to 500 nm to identify the absorbance maximum of the p-nitrophenolate ion (around 400 nm).
-
Monitor the increase in absorbance at this wavelength over time.
-
-
Analysis: The reaction is considered complete when the absorbance at the maximum wavelength reaches a plateau.
| Time Point | Absorbance at ~400 nm | Reaction Status |
| t = 0 | ~0 | Initiated |
| t = intermediate | Increasing | In Progress |
| t = final | Plateau | Complete |
Table 2: Expected UV-Vis absorbance changes during the reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Mechanistic Insights
While not as high-throughput as TLC or HPLC for routine monitoring, NMR spectroscopy offers unparalleled structural information and can be used for kinetic studies.[9][10][11] By monitoring the disappearance of signals corresponding to the starting materials and the appearance of new signals for the product, one can gain a detailed understanding of the reaction progress.
Causality Behind Experimental Choices: ¹H NMR is particularly useful. One can monitor the disappearance of the characteristic aromatic protons of the p-nitrophenyl group in the starting material and the appearance of the signals for the free p-nitrophenol. Additionally, the signals for the α-proton of the D-phenylalanine residue will shift upon peptide bond formation. For more complex systems, ¹³C or ¹⁵N NMR can provide additional resolution. The "cleave and analyze" approach can be used for solid-phase synthesis, where a small amount of resin is treated with a cleavage cocktail, and the resulting solution is analyzed by NMR.[9]
Protocol 6.1: ¹H NMR Monitoring
-
Sample Preparation: At different time points, an aliquot of the reaction mixture is taken, and the solvent is evaporated. The residue is then dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H NMR spectra at each time point.
-
Analysis:
-
Identify the characteristic signals for the aromatic protons of the p-nitrophenyl ester in this compound.
-
Identify the signals for the α-proton of the D-phenylalanine residue.
-
Monitor the decrease in the intensity of these signals and the appearance of new signals corresponding to the product peptide and free p-nitrophenol.
-
The ratio of the integration of product peaks to the sum of product and starting material peaks can be used to quantify the reaction conversion.
-
Mass Spectrometry (MS): Unambiguous Product Identification
Mass spectrometry is a crucial tool for confirming the identity of the desired peptide product and identifying any byproducts.[12][13] While not typically used for real-time monitoring, it is an essential analytical technique for reaction workup and final product characterization.
Causality Behind Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing peptides. By coupling a liquid chromatograph to the mass spectrometer (LC-MS), one can separate the components of the reaction mixture before they enter the mass spectrometer, providing both retention time and mass-to-charge ratio (m/z) information. This allows for the confident identification of the product, unreacted starting materials, and any side products.
Protocol 7.1: LC-MS Analysis
-
Sample Preparation: Prepare a diluted sample of the final reaction mixture.
-
Instrumentation: An LC-MS system equipped with an ESI source.
-
LC Method: Use the same or a similar HPLC method as described in Protocol 4.1.
-
MS Analysis:
-
Acquire mass spectra across the elution profile.
-
Extract the ion chromatogram for the expected m/z of the product peptide.
-
Confirm the molecular weight of the product.
-
Conclusion
The successful synthesis of peptides relies on the careful monitoring of each coupling step. This guide has provided detailed protocols for utilizing TLC, HPLC, and UV-Visible spectroscopy to monitor this compound reactions. The choice of method will depend on the specific requirements of the synthesis, the available instrumentation, and the desired level of quantitative detail. By implementing these analytical strategies, researchers can ensure the efficient and successful synthesis of high-purity peptides.
References
- 1. waters.com [waters.com]
- 2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00140F [pubs.rsc.org]
- 3. scilit.com [scilit.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. peptide.com [peptide.com]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. magritek.com [magritek.com]
- 12. research.cbc.osu.edu [research.cbc.osu.edu]
- 13. Mass spectrometry - Wikipedia [en.wikipedia.org]
The Strategic Application of Boc-D-Phe-ONp in the Synthesis of Conformationally Constrained Peptides
Abstract
Constraining the conformational flexibility of peptides is a cornerstone strategy in modern drug discovery, transforming biologically active linear sequences into drug candidates with enhanced potency, stability, and target selectivity.[1][2][3] The introduction of D-amino acids is a powerful and surgically precise method to induce specific secondary structures, such as β-turns, thereby locking the peptide into a bioactive conformation. This guide provides an in-depth exploration of the use of N-α-(tert-butyloxycarbonyl)-D-phenylalanine p-nitrophenyl ester (Boc-D-Phe-ONp), a versatile and highly effective reagent for the incorporation of D-phenylalanine to facilitate the synthesis of constrained cyclic peptides. We will elucidate the underlying chemical principles, provide detailed, field-proven protocols for synthesis and purification, and discuss the analytical techniques essential for structural verification.
Introduction: The Rationale for Conformational Constraint
Linear peptides, while possessing inherent biological activity, often suffer from significant therapeutic liabilities, including susceptibility to proteolytic degradation and a high degree of conformational freedom, which can lead to reduced receptor binding affinity.[4] By cyclizing the peptide backbone or introducing specific turn-inducing elements, we can overcome these limitations. Constrained peptides exhibit several advantages:
-
Enhanced Metabolic Stability: The cyclic nature protects against exopeptidases, increasing the peptide's in vivo half-life.
-
Improved Receptor Affinity and Selectivity: By pre-organizing the peptide into its bioactive conformation, the entropic penalty of binding to its target is reduced.[3]
-
Increased Cell Permeability: In some cases, conformational rigidity can mask polar groups and enhance membrane traversing capabilities.
The incorporation of a D-amino acid, such as D-phenylalanine, into a peptide sequence is a well-established method to induce a β-turn. The altered stereochemistry at the α-carbon disrupts the typical helical or sheet structures favored by L-amino acids, forcing the peptide backbone to fold back on itself. This makes D-phenylalanine a valuable tool for creating conformationally defined cyclic peptides.
This compound: A Chemist's Tool for Precise Conformational Control
This compound is an ideal reagent for this purpose, combining two key features: the Boc protecting group and the p-nitrophenyl (ONp) ester activating group.
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a robust protecting group for the α-amino function of the D-phenylalanine.[5] It is stable under the conditions required for peptide coupling but can be readily removed with moderate acids like trifluoroacetic acid (TFA).[6][7] This orthogonality is crucial for controlled, stepwise peptide synthesis.
-
The p-Nitrophenyl Ester: The p-nitrophenyl ester is a highly efficient activating group for the carboxyl function.[8] The electron-withdrawing nature of the nitro group makes the p-nitrophenoxide a good leaving group, facilitating nucleophilic attack by an amino group to form a peptide bond under mild conditions. This pre-activation strategy is particularly advantageous in the final cyclization step of a linear peptide precursor, where intramolecular cyclization is often a slow and challenging reaction. The high reactivity of the ONp ester helps to drive the reaction to completion, even at the high dilutions required to favor intramolecular over intermolecular reactions.[9]
Chemical Properties of this compound
| Property | Value | Reference |
| Synonyms | Boc-D-phenylalanine 4-nitrophenyl ester | [] |
| CAS Number | 16159-70-9 | [] |
| Molecular Formula | C₂₀H₂₂N₂O₆ | [] |
| Molecular Weight | 386.4 g/mol | [] |
| Appearance | White to off-white powder | [] |
| Melting Point | 126 - 130 °C | [] |
| Storage | 0 - 8 °C | [] |
Experimental Protocols
This section details the synthesis of a model constrained pentapeptide, cyclo(Gly-L-Ala-L-Val-L-Leu-D-Phe), via a solution-phase strategy culminating in a this compound mediated cyclization.
Synthesis of the Linear Peptide Precursor
The synthesis of the linear peptide precursor, H-Gly-L-Ala-L-Val-L-Leu-OH, can be achieved through standard solution-phase peptide synthesis (SPPS) techniques. For the purpose of this guide, we will assume the linear precursor is available. The final D-phenylalanine will be introduced using this compound.
Coupling of this compound to the Linear Precursor
This protocol describes the coupling of this compound to the N-terminus of the linear tetrapeptide H-Gly-L-Ala-L-Val-L-Leu-OH.
Materials:
-
Linear tetrapeptide (H-Gly-L-Ala-L-Val-L-Leu-OH)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIEA)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
1 M HCl solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolution: Dissolve the linear tetrapeptide (1.0 eq) in DMF.
-
Addition of Base: Add DIEA (2.0 eq) to the solution to neutralize the amino acid salt and facilitate the reaction.
-
Addition of this compound: Add this compound (1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up:
-
Once the reaction is complete, precipitate the product by adding the reaction mixture to cold diethyl ether.
-
Collect the precipitate by filtration.
-
Dissolve the crude product in ethyl acetate.
-
Wash the organic layer successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the protected linear pentapeptide, Boc-D-Phe-Gly-L-Ala-L-Val-L-Leu-OH.
-
Boc Deprotection of the Linear Pentapeptide
Materials:
-
Boc-D-Phe-Gly-L-Ala-L-Val-L-Leu-OH
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
Procedure:
-
Dissolution: Dissolve the Boc-protected linear pentapeptide in DCM.
-
Deprotection: Add an equal volume of TFA to the solution.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.
-
Precipitation: Concentrate the reaction mixture in vacuo and precipitate the deprotected linear peptide, H-D-Phe-Gly-L-Ala-L-Val-L-Leu-OH, by adding cold diethyl ether.
-
Collection: Collect the precipitate by filtration and dry under vacuum.
Head-to-Tail Cyclization
This is the critical step where the conformational constraint is introduced. The reaction is performed under high dilution to favor intramolecular cyclization over intermolecular polymerization.
Materials:
-
H-D-Phe-Gly-L-Ala-L-Val-L-Leu-OH
-
N,N-Dimethylformamide (DMF), high purity
-
N,N-Diisopropylethylamine (DIEA)
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or a similar coupling reagent.
Procedure:
-
High Dilution Setup: In a large volume of DMF (to achieve a peptide concentration of approximately 0.1-1 mM), add DIEA (3.0 eq).
-
Peptide Addition: Slowly add a solution of the deprotected linear pentapeptide in DMF to the reaction vessel over several hours using a syringe pump.
-
Coupling Reagent Addition: Concurrently, slowly add a solution of PyBOP (1.5 eq) in DMF.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the cyclization by LC-MS.
-
Work-up:
-
Remove the DMF in vacuo.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude cyclic peptide.
-
Caption: Workflow for the synthesis of a constrained cyclic peptide.
Purification and Characterization
Purification by RP-HPLC
The crude cyclic peptide must be purified to remove unreacted linear peptide, polymers, and other impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.
Typical RP-HPLC Conditions:
| Parameter | Condition |
| Column | C18, 5 µm, 100 Å, 4.6 x 250 mm (analytical) or 21.2 x 250 mm (preparative) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 30 minutes |
| Flow Rate | 1 mL/min (analytical) or 20 mL/min (preparative) |
| Detection | 214 nm and 280 nm |
The cyclic peptide will typically have a longer retention time than its linear precursor due to its more compact and often more hydrophobic structure.
Characterization
Confirmation of the successful synthesis and purity of the constrained peptide is critical. A combination of analytical techniques should be employed.[6][11][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for verifying the molecular weight of the cyclic peptide and assessing its purity. The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion of the target cyclic peptide.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) are invaluable for confirming the amino acid sequence and, crucially, for elucidating the three-dimensional structure of the constrained peptide in solution.[4] The presence of specific Nuclear Overhauser Effects (NOEs) can provide direct evidence of the β-turn induced by the D-phenylalanine residue.
Caption: Analytical workflow for peptide characterization.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of conformationally constrained peptides. The strategic incorporation of D-phenylalanine provides a reliable method for inducing β-turn structures, which are critical for enhancing the therapeutic potential of peptide-based drug candidates. The combination of the acid-labile Boc protecting group and the highly reactive p-nitrophenyl ester allows for precise and efficient peptide synthesis and cyclization. The protocols and analytical strategies outlined in this guide provide a robust framework for researchers and drug development professionals to successfully synthesize and characterize these valuable molecules, paving the way for the next generation of peptide therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Regulation of Phenylalanine Hydroxylase: Conformational Changes Upon Phenylalanine Binding Detected by H/D Exchange and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07836A [pubs.rsc.org]
- 4. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chempep.com [chempep.com]
- 8. Head-to-tail cyclization for the synthesis of naturally occurring cyclic peptides on organophosphorus small-molecular supports - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. peptide.com [peptide.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Head-to-Tail Cyclization for Cyclic Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 13. Peptide Synthesis for Cyclic Peptides: Methods and Applications - Creative Peptides [creative-peptides.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Boc-D-Phe-ONp Coupling
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for troubleshooting low yields in peptide coupling reactions involving Boc-D-Phe-ONp (Boc-D-phenylalanine p-nitrophenyl ester). This resource is designed to provide in-depth, experience-driven insights to help you diagnose and resolve common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Here are some of the most common questions our application scientists encounter regarding low-yield this compound couplings:
Q1: My coupling reaction with this compound is resulting in a very low yield. What are the most likely causes?
A1: Low yields are typically traced back to a few key areas: inefficient activation or reaction of the p-nitrophenyl ester, issues with the nucleophilicity of the amine component, degradation of reagents, or suboptimal reaction conditions. Steric hindrance can also play a role, especially with bulky interacting partners.[1][2]
Q2: How can I tell if my this compound has degraded?
A2: this compound should be a white to off-white powder.[3] Significant discoloration (yellowing) can indicate degradation. It is also sensitive to moisture and should be stored in a cool, dry place. For optimal stability, storage at 2-8°C is recommended.
Q3: Is it necessary to use a coupling additive with a pre-activated ester like this compound?
A3: While p-nitrophenyl esters are considered "active esters," their reactivity is moderate.[4] For difficult couplings, such as those involving sterically hindered amino acids or sequences prone to aggregation, the addition of a catalyst or a change in reaction conditions may be beneficial.
Q4: Can the base I'm using be the cause of the low yield?
A4: Absolutely. The choice and amount of base are critical. An inappropriate base can lead to side reactions like racemization or may not be strong enough to deprotonate the amine component effectively, thus reducing its nucleophilicity.[1][5] For many peptide couplings, a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIEA) is preferred.[6]
Q5: My starting amine is a salt (e.g., hydrochloride or TFA salt). Could this be the problem?
A5: Yes. The amine must be in its free base form to be nucleophilic. If your amine is a salt, you must add a sufficient amount of a suitable base to neutralize the salt and liberate the free amine before the coupling reaction can proceed.
In-Depth Troubleshooting Guide
If the FAQs didn't resolve your issue, this section provides a more detailed breakdown of potential problems and their solutions, organized by the symptoms you might be observing.
Symptom 1: Low or No Product Formation
This is the most common issue and can stem from several root causes. The following workflow can help you systematically diagnose the problem.
Caption: A workflow for troubleshooting low yields.
1. Reagent Integrity and Handling
-
Potential Cause: Degradation of this compound or the presence of moisture in the reaction.
-
Explanation: p-Nitrophenyl esters can hydrolyze in the presence of water, and the Boc protecting group is sensitive to acidic conditions. Solvents must be anhydrous to prevent hydrolysis of the activated ester.[2]
-
Troubleshooting Protocol:
-
Use Fresh Reagents: If possible, use a fresh bottle of this compound. Ensure it has been stored correctly in a cool, dry environment.
-
Ensure Anhydrous Conditions: Use freshly opened anhydrous solvents or solvents dried over molecular sieves. All glassware should be flame-dried or oven-dried before use.
-
2. Reaction Conditions
-
Potential Cause: Suboptimal choice of base, solvent, temperature, or reaction time.
-
Explanation: The reaction environment is crucial. The solvent must fully solvate all reactants.[6] The base must be strong enough to deprotonate the amine without causing side reactions. Temperature and time must be sufficient to overcome the activation energy barrier.[7]
-
Troubleshooting Protocol:
-
Optimize Base: If using a tertiary amine like triethylamine (TEA), consider switching to a more sterically hindered, non-nucleophilic base like DIEA to minimize side reactions.[6] Ensure at least one equivalent of base is used if the amine starting material is a salt.
-
Solvent Selection: Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common solvents for peptide coupling.[2] If solubility is an issue, DMF is generally a better choice due to its higher polarity.[8]
-
Adjust Temperature and Time: p-Nitrophenyl ester couplings can be slow. If the reaction is proceeding cleanly but is incomplete, consider increasing the reaction time (e.g., overnight) or gently heating the reaction (e.g., to 40-50 °C).[7][9] Monitor for potential side product formation at higher temperatures.
-
3. Amine Component Nucleophilicity
-
Potential Cause: The amine component is not sufficiently nucleophilic due to protonation or steric hindrance.
-
Explanation: For the reaction to occur, the amine must have a lone pair of electrons available to attack the carbonyl carbon of the activated ester. If the amine is protonated (as a salt), it is not nucleophilic.[2] Additionally, bulky groups near the amine can physically block the reaction.[1][2]
-
Troubleshooting Protocol:
-
Ensure Free Amine: As mentioned, if your amine is a salt, add at least one equivalent of a suitable base (e.g., DIEA) to generate the free amine in situ.
-
Address Steric Hindrance: If coupling to a sterically hindered amine, you may need to increase the reaction time and/or temperature.[7] In some cases, this compound may not be reactive enough, and a more potent coupling reagent system (e.g., HATU/DIEA) might be necessary to activate Boc-D-Phe-OH directly.[2][10]
-
Symptom 2: Presence of Significant Side Products
The formation of impurities can complicate purification and reduce the yield of the desired product.
1. Racemization
-
Potential Cause: The stereochemical integrity of the D-phenylalanine is compromised during the reaction.
-
Explanation: Racemization can occur, especially in the presence of certain bases or at elevated temperatures. The use of additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure is known to suppress racemization, though these are more commonly used with in-situ activating agents like carbodiimides.[2][10]
-
Troubleshooting Protocol:
2. Unreacted Starting Material
-
Potential Cause: Incomplete reaction due to factors discussed in Symptom 1.
-
Explanation: A significant amount of unreacted starting material points to an inefficient coupling.
-
Troubleshooting Protocol:
Experimental Protocols
Protocol 1: Standard this compound Coupling in Solution Phase
-
Dissolve the amine component (1.0 equivalent) in an anhydrous solvent (e.g., DMF or DCM).
-
If the amine is a salt (e.g., HCl or TFA salt), add a non-nucleophilic base like DIEA (1.1 equivalents) and stir for 10-15 minutes at room temperature.
-
Add this compound (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction may take several hours to overnight to reach completion.
-
Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of NH₄Cl) and proceed with standard workup and purification procedures.[2]
Protocol 2: Monitoring Coupling on Solid Phase (Kaiser Test)
For solid-phase peptide synthesis (SPPS), the Kaiser test is a reliable method to check for the presence of free primary amines, indicating an incomplete coupling reaction.[8]
-
Collect a small sample of the peptide-resin (a few beads) in a small glass test tube.
-
Wash the beads with ethanol and then add a few drops each of:
-
Potassium cyanide in pyridine
-
Ninhydrin in ethanol
-
Phenol in ethanol
-
-
Heat the test tube at ~100°C for 3-5 minutes.
-
Interpretation:
-
Blue beads: Positive result, indicating the presence of free primary amines (incomplete coupling).
-
Yellow/Colorless beads: Negative result, indicating complete coupling.
-
If the Kaiser test is positive, a second coupling (recoupling) is recommended.[7]
Quantitative Data Summary
| Coupling Reagent System | Relative Reactivity | Racemization Risk | Common Use Case |
| Boc-AA-ONp | Moderate | Low-Moderate | Standard couplings, stable active ester |
| DCC/HOBt | High | Low (with HOBt) | Economical, effective for many couplings |
| EDC/HOBt | High | Low (with HOBt) | Water-soluble carbodiimide, easier workup |
| HATU/DIEA | Very High | Low (with HOAt) | Difficult/sterically hindered couplings |
| COMU/DIEA | Very High | Very Low | Highly effective, safer alternative to HBTU |
This table provides a general comparison. Optimal conditions depend on the specific substrates and reaction scale.[2][6][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. americanpeptidesociety.org [americanpeptidesociety.org]
- 10. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
Technical Support Center: Boc-D-Phe-ONp in Peptide Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for advanced peptide synthesis. As Senior Application Scientists, we understand that even with established protocols, unexpected challenges can arise. This guide provides in-depth troubleshooting for side reactions encountered when using N-α-Boc-D-phenylalanine p-nitrophenyl ester (Boc-D-Phe-ONp) in your peptide synthesis workflows. Our aim is to equip you with the expertise to not only solve these issues but also to understand their root causes, enabling you to proactively optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with the use of this compound?
When using this compound, the primary side reactions of concern are:
-
Racemization: The loss of stereochemical integrity at the α-carbon of the D-phenylalanine residue, leading to the incorporation of L-phenylalanine and the formation of diastereomeric peptide impurities.[1]
-
Diketopiperazine (DKP) Formation: An intramolecular cyclization reaction that can occur at the dipeptide stage, resulting in the cleavage of the dipeptide from the resin and termination of the peptide chain.[2]
-
Hydrolysis of the Active Ester: Premature hydrolysis of the p-nitrophenyl ester can compete with the coupling reaction, leading to incomplete coupling and the presence of deletion sequences in the final peptide.
-
Side Reactions involving the p-Nitrophenol Byproduct: The released p-nitrophenol can potentially lead to side reactions if not efficiently removed from the reaction mixture.
Q2: Why is racemization a significant concern with active esters like this compound?
Racemization is a critical issue because the activation of the carboxyl group, which is necessary for peptide bond formation, also increases the acidity of the α-proton.[3] In the presence of a base, this proton can be abstracted, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of D- and L-isomers.[3] While urethane protecting groups like Boc generally suppress racemization, the use of highly activating esters like p-nitrophenyl esters can still present a risk, especially under non-optimized reaction conditions.[4]
Troubleshooting Guides
Issue 1: Significant Diastereomeric Impurity Detected, Suggesting Racemization
Symptoms:
-
RP-HPLC analysis of the crude peptide shows a closely eluting peak adjacent to the main product peak.
-
Mass spectrometry confirms the impurity has the same mass as the desired peptide.
-
Chiral amino acid analysis reveals the presence of L-phenylalanine.
Root Cause Analysis:
Racemization of the this compound is the likely culprit. This can be exacerbated by several factors:
-
Excessive or strong base: The presence of a strong or high concentration of a tertiary amine base can readily abstract the acidic α-proton of the activated amino acid.[4]
-
Prolonged reaction times: Extended exposure of the activated ester to the basic coupling conditions increases the opportunity for racemization.[5]
-
Solvent effects: The polarity of the solvent can influence the rate of both the coupling reaction and racemization.
Troubleshooting Protocol:
-
Optimize the Base:
-
Reduce Base Equivalents: Use the minimum amount of base necessary to neutralize the incoming amino component and facilitate the reaction.
-
Switch to a Weaker Base: Consider replacing stronger bases like diisopropylethylamine (DIEA) with a weaker base such as N-methylmorpholine (NMM) or collidine, which have been shown to reduce the risk of racemization.[4]
-
-
Control Reaction Time and Temperature:
-
Monitor the Reaction: Track the progress of the coupling reaction using a qualitative test (e.g., ninhydrin test). Stop the reaction as soon as it is complete to minimize the exposure of the newly formed peptide to basic conditions.
-
Lower the Temperature: Performing the coupling at a lower temperature (e.g., 0 °C) can decrease the rate of racemization more significantly than the rate of the desired coupling reaction.
-
-
Employ Racemization Suppressants:
-
In-situ Addition of Additives: The addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress racemization.[1] These additives react with the active ester to form an intermediate that is less prone to racemization but still sufficiently reactive for coupling.
-
Data Summary: Impact of Base on Racemization
| Base | Strength | Relative Racemization Risk |
| Diisopropylethylamine (DIEA) | Strong | High |
| N-Methylmorpholine (NMM) | Moderate | Medium |
| Collidine | Weak | Low |
Workflow Diagram: Mitigating Racemization
Caption: Troubleshooting workflow for racemization.
Issue 2: Presence of a Deletion Sequence Lacking the Second Amino Acid
Symptoms:
-
RP-HPLC shows a significant peak corresponding to the desired peptide minus the second amino acid residue.
-
MS analysis confirms the mass of this impurity.
Root Cause Analysis:
This issue points to the formation of a diketopiperazine (DKP). This intramolecular cyclization occurs when the deprotected N-terminal amino group of the second amino acid attacks the ester linkage of the first amino acid, cleaving the dipeptide from the resin.[2] This is particularly prevalent when the second amino acid is proline, but can also occur with other amino acids, especially when a D-amino acid is in the first position.[6]
Troubleshooting Protocol:
-
Utilize a Sterically Hindered Resin:
-
Switch to 2-Chlorotrityl Chloride (2-CTC) Resin: The bulky nature of the 2-chlorotrityl linker sterically hinders the back-side attack required for DKP formation.[2]
-
-
Modify the Coupling Protocol:
-
In Situ Neutralization: In Boc-based synthesis, protocols that combine the neutralization and coupling steps can suppress DKP formation by minimizing the time the free N-terminal amine is available for intramolecular cyclization.[1][2]
-
Dipeptide Coupling: Synthesize the first two amino acids as a dipeptide unit in solution and then couple this dipeptide to the resin. This bypasses the dipeptide-resin intermediate that is susceptible to DKP formation.
-
Workflow Diagram: Preventing DKP Formation
Caption: Strategies to prevent DKP formation.
Issue 3: Incomplete Coupling of this compound
Symptoms:
-
A positive ninhydrin test after the coupling step.
-
Presence of a deletion sequence lacking D-phenylalanine in the final product.
Root Cause Analysis:
Incomplete coupling can be due to several factors:
-
Hydrolysis of this compound: The active ester can be hydrolyzed by residual water in the solvents or reagents, rendering it inactive for coupling.[7]
-
Steric Hindrance: The bulky Boc group and the side chain of the N-terminal amino acid on the growing peptide chain can sterically hinder the approach of the incoming activated amino acid.
-
Peptide Aggregation: As the peptide chain grows, it can aggregate on the solid support, making the N-terminus inaccessible for coupling.[1]
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Use Dry Solvents: Use freshly distilled or commercially available anhydrous solvents for all steps of the synthesis.
-
Proper Reagent Handling: Store this compound and other reagents in a desiccator to prevent moisture absorption.
-
-
Optimize Coupling Conditions:
-
Double Coupling: If a positive ninhydrin test is observed after the initial coupling, perform a second coupling with fresh this compound and coupling reagents.
-
Increase Reagent Concentration: A higher concentration of the activated amino acid can help to drive the reaction to completion.
-
-
Address Peptide Aggregation:
-
Use Chaotropic Agents: The addition of chaotropic salts like LiCl to the coupling mixture can help to disrupt secondary structures and improve solvation of the peptide chain.
-
Switch to a Different Solvent System: Using a more disruptive solvent like N-methylpyrrolidone (NMP) or a mixture of DMF and dichloromethane (DCM) can help to minimize aggregation.[1]
-
Experimental Protocol: Ninhydrin Test for Unreacted Amines
-
Collect a small sample of the resin beads (1-2 mg) in a small test tube.
-
Wash the beads with DCM and then with methanol.
-
Add 2-3 drops of Kaiser's solution A (ninhydrin in ethanol), 2-3 drops of solution B (phenol in ethanol), and 2-3 drops of solution C (potassium cyanide in pyridine).
-
Heat the tube at 100°C for 5 minutes.
-
A blue or purple color indicates the presence of free primary amines, signifying incomplete coupling.
References
Technical Support Center: Optimizing Boc-D-Phe-ONp Reaction Conditions for Hindered Couplings
Welcome to the Technical Support Center for optimizing amide bond formation with Boc-D-Phe-ONp, particularly in sterically challenging contexts. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting and refining these critical reactions. As Senior Application Scientists, we understand that success lies not just in following a protocol, but in understanding the causality behind each experimental choice.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My coupling reaction with this compound is extremely slow or has stalled, resulting in a very low yield. What are the primary causes and how can I fix it?
Answer: This is the most common challenge when coupling a sterically demanding amino acid derivative like this compound, especially when the amine component is also hindered (e.g., a secondary amine or an N-terminal residue of a bulky amino acid). The root causes are multifaceted, involving steric hindrance, reaction conditions, and solubility.
Core Issues & Strategic Solutions:
-
Insufficient Nucleophilicity of the Amine: The bulky Boc and Phenylalanine groups on the electrophile, combined with hindrance on the nucleophile, slow the reaction rate significantly.[1][2] The primary role of the base is to deprotonate the ammonium salt of the amine component, freeing the lone pair for nucleophilic attack. An inappropriate base or stoichiometry can lead to incomplete deprotonation.
-
Solution: Optimize your base. While a tertiary amine is required, its nature is critical. Use a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. These are less likely to cause side reactions. Ensure at least 1.0-1.2 equivalents of the base are used to fully deprotonate the amine.
-
-
Suboptimal Solvent Choice: Poor solvation of either the reactants or the growing peptide chain can lead to aggregation, effectively lowering the concentration of reactive species and further impeding the reaction.[3]
-
Solution: Switch to a more effective polar aprotic solvent. While Dichloromethane (DCM) is common, N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) possess superior solvating properties, especially for longer or more complex peptides.[3] For particularly stubborn cases, a co-solvent system (e.g., DCM/DMF 1:1) or the addition of a chaotropic salt like LiCl can disrupt aggregation.
-
-
Inadequate Reaction Temperature: The activation energy for hindered couplings is high. Room temperature may not be sufficient to achieve a reasonable reaction rate.
Troubleshooting Workflow: Low Coupling Efficiency
Caption: A systematic workflow for troubleshooting low-yield this compound couplings.
Question 2: I've managed to get my reaction to proceed, but I'm detecting a significant amount of the L-Phe diastereomer (epimerization). How can I prevent this loss of chiral purity?
Answer: Epimerization is a critical side reaction, especially when dealing with activated amino acids.[5] The primary mechanism involves the formation of a planar oxazolone intermediate, which can be protonated from either face, leading to a loss of stereochemical integrity.[6]
Key Factors & Preventative Measures:
-
Base-Induced Racemization: The presence of a tertiary amine base, while necessary for the coupling, can facilitate the abstraction of the alpha-proton from the activated amino acid, promoting oxazolone formation.[7]
-
Solution: Minimize the amount of base to the stoichiometric requirement (1.0-1.2 equivalents). Using a more sterically hindered base like collidine can also reduce its ability to abstract the sensitive alpha-proton compared to less hindered bases.[8]
-
-
Prolonged Reaction Time & Elevated Temperature: The longer the activated ester is present under basic conditions, and the higher the temperature, the greater the opportunity for epimerization.[4]
-
Solution: Perform the coupling at the lowest temperature that allows for a reasonable reaction rate (start at 0°C and slowly warm to room temperature). Avoid prolonged heating. It is better to have a slightly incomplete reaction with high chiral purity than a complete reaction with significant epimerization.
-
Mechanism of Epimerization
Caption: Simplified mechanism of base-catalyzed epimerization via an oxazolone intermediate.
Question 3: My reaction mixture is difficult to purify. I see multiple spots on TLC and the work-up is messy. What are the likely side products and how can I improve the purification?
Answer: Purification challenges often stem from unreacted starting materials and the formation of byproducts from the p-nitrophenyl (ONp) leaving group.
Common Issues & Refined Procedures:
-
Residual p-Nitrophenol: The leaving group, p-nitrophenol, is acidic and can complicate extraction and chromatography if not properly removed.
-
Solution: During the aqueous work-up, perform several washes with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution or a dilute (e.g., 1M) sodium carbonate (Na₂CO₃) solution. This will deprotonate the phenol, forming the water-soluble p-nitrophenolate salt, which will be extracted into the aqueous layer.
-
-
Unreacted this compound: Due to the slow reaction, a significant amount of the activated ester may remain.
-
Solution: If the amine component is precious, it is better to use a slight excess of the amine (e.g., 1.2 equivalents) to drive the consumption of the this compound. Alternatively, any remaining ester can typically be separated by standard silica gel chromatography.
-
-
Solubility Issues During Work-up: The desired peptide product may have limited solubility in common extraction solvents like ethyl acetate or DCM, leading to product loss at the interface.
-
Solution: If you observe precipitation during extraction, consider using a solvent system with higher polarity, such as a mixture of ethyl acetate and THF, or even performing a solid-phase extraction (SPE) if the product is amenable.
-
Frequently Asked Questions (FAQs)
Q1: Why use a p-nitrophenyl active ester like this compound at all for hindered couplings? A1: this compound represents a strategic compromise between reactivity and stability.[9] While not as potent as modern uronium or phosphonium salts (e.g., HATU, PyBOP), it is a stable, crystalline solid that can be stored for long periods.[10] It provides a moderate level of activation that is often sufficient for many couplings without being so reactive as to promote rapid side reactions like epimerization, which can be a significant issue with more powerful reagents.[11] It is a classic, cost-effective choice for solution-phase synthesis when extreme reactivity is not required.
Q2: At what point should I abandon this compound and switch to a more powerful coupling reagent? A2: You should consider switching to a more potent in-situ activating reagent when you are facing extremely hindered couplings, such as those involving N-methylated amino acids or α,α-disubstituted residues.[1][2] If you have already optimized temperature, solvent, and base for the this compound reaction and are still seeing less than 50% conversion after an extended period (e.g., 24 hours), it is time to move to a stronger system. Reagents like HATU, HCTU, and COMU generate highly reactive activated esters in situ and are designed to overcome significant steric barriers.[3][11]
Q3: How can I effectively monitor the reaction's progress? A3: The most common and accessible method is Thin-Layer Chromatography (TLC).[12][13] Spot three lanes on a silica plate: your starting amine, your this compound, and the reaction mixture (co-spotting the reaction mix with the starting materials is also good practice).[13] As the reaction proceeds, you should see the spot corresponding to the limiting reactant disappear and a new spot for the product appear.[14] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method, allowing you to precisely measure the percentage of reactants consumed and product formed over time.
Q4: Can I use this compound in solid-phase peptide synthesis (SPPS)? A4: While possible, it is generally not recommended for modern SPPS. The coupling times for active esters are often significantly longer than for in-situ reagents like HBTU or HATU.[15] In SPPS, the goal is to drive each coupling and deprotection step to completion quickly and efficiently to maximize the final purity of the crude peptide. The slower kinetics of p-nitrophenyl esters make them less suitable for the rapid, highly efficient cycles required in automated or manual SPPS.[15]
Data & Protocols
Table 1: Solvent Properties and Recommendations
| Solvent | Abbreviation | Dielectric Constant | Key Characteristics & Recommendations |
| Dichloromethane | DCM | 9.1 | Good for dissolving starting materials, but less effective at solvating growing peptides.[16] |
| N,N-Dimethylformamide | DMF | 36.7 | Excellent solvating properties. A superior choice for most hindered couplings.[3] |
| N-Methyl-2-pyrrolidone | NMP | 32.2 | Considered one of the best solvents for preventing peptide aggregation during synthesis.[3] |
| Tetrahydrofuran | THF | 7.5 | Can be used as a co-solvent to improve solubility of hydrophobic reactants. |
Protocol 1: General Procedure for Hindered Solution-Phase Coupling
This protocol outlines a robust starting point for coupling this compound to a hindered amine component (e.g., H-Pro-OMe).
-
Reactant Preparation:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine hydrochloride salt (e.g., H-Pro-OMe·HCl) (1.0 equivalent) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
-
Base Addition:
-
Add DIPEA (1.2 equivalents) dropwise to the solution. Stir for 10-15 minutes at 0°C to ensure complete neutralization and formation of the free amine.
-
-
Coupling Agent Addition:
-
In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Add the this compound solution to the amine solution at 0°C.
-
-
Reaction:
-
Allow the reaction to stir at 0°C for 1 hour, then let it warm slowly to room temperature.
-
Monitor the reaction progress every 2-4 hours using TLC (See Protocol 2).
-
If the reaction is slow, consider warming the mixture to 40°C. The reaction may require 12-48 hours for completion.
-
-
Work-up & Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (3x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography.
-
Protocol 2: Monitoring Reaction Progress by TLC
-
Plate Preparation: On a silica gel TLC plate, draw a starting line in pencil approximately 1 cm from the bottom. Mark three lanes: "SM" (Starting Amine), "R" (Reaction Mixture), and "A" (Activated Ester).
-
Spotting:
-
Using a capillary tube, spot a small amount of your starting amine solution on the "SM" lane.
-
Spot the this compound solution on the "A" lane.
-
Carefully spot the reaction mixture on the "R" lane.
-
-
Elution: Develop the plate in an appropriate solvent system (e.g., 30-50% Ethyl Acetate in Hexanes). The ideal system should give Rf values between 0.2 and 0.8 for the key components.
-
Visualization: Visualize the plate under UV light (254 nm). The product spot should appear at an Rf value distinct from the two starting materials. The reaction is complete when the spot corresponding to the limiting reactant is no longer visible in the "R" lane.[13][17]
References
- 1. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 7. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 8. benchchem.com [benchchem.com]
- 9. people.uniurb.it [people.uniurb.it]
- 10. peptide.com [peptide.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. Overview of Custom Peptide Synthesis [peptide2.com]
- 16. benchchem.com [benchchem.com]
- 17. coconote.app [coconote.app]
Technical Support Center: Boc-D-Phe-ONp in Peptide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of N-α-tert-butyloxycarbonyl-D-phenylalanine p-nitrophenyl ester (Boc-D-Phe-ONp). The focus is on a critical, yet often overlooked, side reaction: the hydrolysis of the active ester and its subsequent impact on peptide synthesis efficiency and purity.
Introduction: The Double-Edged Sword of Active Esters
This compound is a widely utilized activated amino acid derivative in peptide synthesis.[1][2] The p-nitrophenyl (ONp) ester group enhances the electrophilicity of the carboxyl carbon, facilitating its reaction with the nucleophilic amino group of another amino acid to form a peptide bond. However, this same reactivity makes the ester susceptible to hydrolysis, a competing reaction that can significantly reduce coupling yields and introduce impurities. This guide is designed to help you understand, diagnose, and mitigate the challenges posed by this compound hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrolysis, and why is it a problem?
A1: this compound hydrolysis is a chemical reaction where the p-nitrophenyl ester is cleaved by water, regenerating the free carboxylate of Boc-D-Phe-OH and releasing p-nitrophenol. This is a significant issue in peptide synthesis for two main reasons:
-
Reduced Coupling Efficiency: The hydrolyzed Boc-D-Phe-OH is no longer activated and cannot participate in the desired peptide bond formation. This leads to incomplete reactions and lower yields of the target peptide.[3]
-
Formation of Impurities: The unreacted amino component and the hydrolyzed Boc-D-Phe-OH can lead to a complex mixture of products, complicating the purification process.
Q2: What are the primary factors that promote the hydrolysis of this compound?
A2: Several factors can accelerate the hydrolysis of active esters like this compound:
-
Presence of Water: This is the most direct cause. Even trace amounts of water in solvents, reagents, or adsorbed to the solid support can lead to significant hydrolysis over time.[3][4][5]
-
Basic Conditions: The presence of a base, particularly tertiary amines like diisopropylethylamine (DIEA) or triethylamine (TEA) used for neutralization or to catalyze the coupling, can significantly increase the rate of hydrolysis.[6]
-
Prolonged Reaction Times: The longer the active ester is exposed to the reaction conditions, the greater the opportunity for hydrolysis to occur.[3][4][5]
-
Elevated Temperatures: Higher temperatures increase the rate of all chemical reactions, including hydrolysis.
Q3: How can I detect if significant hydrolysis of my this compound has occurred?
A3: You can use a few methods to check for hydrolysis:
-
Thin-Layer Chromatography (TLC): Spot your reaction mixture alongside standards of Boc-D-Phe-OH and this compound. The appearance of a spot corresponding to Boc-D-Phe-OH indicates hydrolysis.
-
High-Performance Liquid Chromatography (HPLC): This is a more quantitative method. An HPLC analysis of your crude product will show a peak for the unreacted, hydrolyzed Boc-D-Phe-OH, which can be compared to a standard.
-
UV-Vis Spectroscopy: The release of p-nitrophenolate upon hydrolysis can be monitored by an increase in absorbance around 400 nm in basic solutions.[7]
Q4: Is the hydrolysis of this compound reversible?
A4: No, under typical peptide synthesis conditions, the hydrolysis of the p-nitrophenyl ester is effectively irreversible. The resulting carboxylate is not sufficiently reactive to reform the ester with p-nitrophenol.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments, their probable causes related to this compound hydrolysis, and actionable solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low coupling yield or incomplete reaction (positive ninhydrin test) | Significant hydrolysis of this compound before or during the coupling step. | 1. Ensure Anhydrous Conditions: Use freshly distilled, dry solvents (e.g., DMF, DCM). Dry reagents and the solid-phase support under vacuum. 2. Optimize Base Addition: If using a tertiary amine, add it just before the this compound or consider in situ neutralization protocols.[8][9] 3. Reduce Pre-activation Time: If you pre-activate the amino acid, minimize the time the active ester is in solution before adding it to the amine component. |
| Presence of a significant peak corresponding to Boc-D-Phe-OH in the crude product HPLC | Hydrolysis of the starting material or during the reaction. | 1. Check Purity of Starting Material: Run a TLC or HPLC of your this compound to ensure it has not hydrolyzed during storage. 2. Minimize Reaction Time: Optimize the coupling time. For many active esters, coupling is rapid, and prolonged reaction times only increase the chance of side reactions like hydrolysis.[3][4][5] |
| Difficulty in purifying the final peptide | The presence of deletion sequences (due to incomplete coupling) and unreacted starting materials. | 1. Improve Coupling Efficiency: Follow the recommendations above to minimize hydrolysis and drive the coupling reaction to completion. 2. Double Coupling: For difficult couplings, consider a second coupling step with fresh this compound and coupling reagents. |
| Yellow coloration of the reaction mixture | Release of p-nitrophenol, which is yellow in basic conditions. This is an indicator of both the desired coupling reaction and the undesired hydrolysis. | While some color is expected, an intense and rapid color change might indicate very fast hydrolysis. Monitor the reaction progress closely using a qualitative test like the ninhydrin test to ensure the coupling is proceeding as expected. |
Experimental Protocols
Protocol 1: Standard Coupling with this compound (Solid-Phase)
This protocol provides a general guideline for coupling this compound on a solid support.
-
Resin Preparation: Swell the resin (e.g., Merrifield or PAM resin) in anhydrous dichloromethane (DCM) for 30 minutes, followed by washing with anhydrous dimethylformamide (DMF).
-
Fmoc/Boc Deprotection (if applicable):
-
For an Fmoc-protected amine on the resin, treat with 20% piperidine in DMF for 5 and then 15 minutes.
-
For a Boc-protected amine, treat with 25-50% trifluoroacetic acid (TFA) in DCM for 5 and then 25 minutes.[10]
-
-
Washing: Wash the resin thoroughly with DMF to remove deprotection reagents.
-
Neutralization (for Boc deprotection): Treat the resin with 5% DIEA in DMF for 2 x 2 minutes to neutralize the TFA salt. Wash again with DMF.[9]
-
Coupling:
-
Dissolve this compound (3 equivalents relative to resin loading) in a minimal amount of anhydrous DMF.
-
Add the solution to the resin.
-
Allow the reaction to proceed for 2-4 hours, or until a negative ninhydrin test is obtained.
-
-
Washing: Wash the resin with DMF, followed by DCM, and dry under vacuum.
Protocol 2: Monitoring Hydrolysis by HPLC
-
Sample Preparation: At various time points during the coupling reaction, withdraw a small aliquot of the reaction solution.
-
Quenching: Dilute the aliquot with a solution of 50% acetonitrile in water with 0.1% TFA to stop the reaction.
-
Analysis: Inject the quenched sample onto a reverse-phase C18 HPLC column.
-
Method: Use a gradient of acetonitrile in water (both with 0.1% TFA) to separate the components. Monitor the elution profile at 220 nm and 280 nm.
-
Identification: Identify the peaks corresponding to this compound and the hydrolyzed Boc-D-Phe-OH by comparing their retention times with authentic standards.
Visualizing the Reaction Pathways
To better understand the competition between the desired peptide bond formation and the undesired hydrolysis, the following diagrams illustrate the key chemical transformations.
Caption: Competing pathways for this compound during peptide synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 7. Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. chempep.com [chempep.com]
Technical Support Center: Managing Peptide Aggregation with D-Amino Acids
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with peptide aggregation, specifically when incorporating D-amino acids. Here, we move beyond simple protocols to explain the underlying mechanisms of these challenges and provide robust, field-proven strategies to ensure the successful synthesis of your target peptides.
Section 1: Frequently Asked questions (FAQs)
This section addresses the most common initial queries regarding aggregation in SPPS involving D-amino acids.
Q1: Why does incorporating D-amino acids increase the risk of aggregation during SPPS?
A1: The inclusion of D-amino acids, especially in alternating patterns with L-amino acids, can significantly alter the peptide's secondary structure. While a single D-amino acid might induce a beta-turn, an alternating L-D sequence can promote the formation of highly stable, flat beta-sheet-like structures.[1][2] These structures readily stack together via intermolecular hydrogen bonds between the growing peptide backbones, leading to on-resin aggregation. This self-association makes the N-terminus of the growing peptide chain inaccessible to incoming reagents, which hinders both deprotection and coupling steps.[3][4]
Q2: What are the typical signs of on-resin aggregation?
A2: The most telling physical sign of aggregation is the poor swelling or shrinking of the resin bed during synthesis.[4][5] Other indicators include:
-
Incomplete Deprotection/Coupling: A positive Kaiser test (for primary amines) or other ninhydrin-based tests after a coupling step indicates free amines that failed to react. In cases of severe aggregation, these tests can even yield false negatives as the reagents cannot access the peptide chains.[3]
-
Poor Yield: The final yield of the desired peptide is significantly lower than expected.
-
Difficult Purification: The crude peptide is difficult to dissolve, and the HPLC chromatogram shows a complex mixture with numerous deletion sequences (n-1, n-2, etc.).
Q3: Can I predict if my sequence containing D-amino acids will aggregate?
A3: While precise prediction is challenging, certain sequence motifs are known to be problematic.[6] Peptides with alternating D- and L-amino acids are at high risk for diketopiperazine formation at the dipeptide stage and aggregation later on.[7] Hydrophobic sequences are also more prone to aggregation.[5] Several computational tools and peptide predictors can offer an estimation of aggregation potential based on sequence, helping you to proactively select a mitigation strategy.[7]
Section 2: The "Why": Mechanism of D-Amino Acid Induced Aggregation
Understanding the root cause of aggregation is critical to selecting the right solution. During SPPS, as the peptide chain elongates, it can fold and form secondary structures. The primary driver of aggregation is the formation of intermolecular β-sheets, where peptide backbones align and are held together by a network of hydrogen bonds.
The incorporation of D-amino acids can disrupt typical helical structures but can strongly promote sheet-like conformations when arranged in specific patterns with L-amino acids. This is because the side chains in an L-D alternating sequence project from opposite faces of the peptide backbone, creating a flat, extended structure that is ideal for stacking and aggregation.
Caption: Inter-chain hydrogen bonds forming between two peptide chains with alternating L- and D-amino acids.
Section 3: Troubleshooting & Mitigation Strategies
When faced with aggregation, a multi-faceted approach is often necessary. The following strategies are ordered from simple process optimizations to more complex chemical interventions.
Strategy 1: Optimizing Synthesis Conditions
Simple changes to the synthesis environment can significantly improve the solvation of the growing peptide chain.
-
Solvent Choice: Standard solvents like Dichloromethane (DCM) may not be sufficient for aggregation-prone sequences. Switching to more polar, aprotic solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO) can enhance resin swelling and peptide solvation.[8][9] A so-called "Magic Mixture" composed of DCM/DMF/NMP (1:1:1) can also be highly effective.[9][10]
-
Temperature Modulation: Performing coupling reactions at an elevated temperature (e.g., 50-60°C) can provide enough energy to disrupt the hydrogen bonds responsible for aggregation.[5] However, this must be done cautiously as higher temperatures can also increase the risk of side reactions like racemization.
Strategy 2: Chemical Additives & Chaotropic Agents
These additives work by directly interfering with the forces causing aggregation.
-
Chaotropic Salts: Salts like Lithium Chloride (LiCl) or Sodium Perchlorate (NaClO₄) are known as chaotropic agents.[9] They disrupt the structure of water and interfere with non-covalent interactions like hydrogen bonds, thereby reducing peptide self-association.[5][9] A concentration of 0.4-0.8 M in the coupling solvent is typically effective.[10][11]
-
Ethylene Carbonate: Adding ethylene carbonate to the solvent mixture (often as part of a "Magic Mixture") can also help to disrupt aggregation.[5]
| Additive | Typical Concentration | Mechanism of Action | Key Considerations |
| LiCl | 0.4 - 0.8 M in DMF | Chaotropic agent; disrupts H-bonds.[9] | Must be fully dissolved; can be corrosive to some instrument parts. |
| NaClO₄ | 0.8 M in DMF | Chaotropic agent; disrupts H-bonds.[10] | Handle with care as it is a strong oxidizing agent. |
| Ethylene Carbonate | ~2 M in "Magic Mixture" | Disrupts aggregation through solvent effects.[10] | Used as part of a specialized solvent system, often with heat.[10] |
| Triton X-100 | ~1% in "Magic Mixture" | Non-ionic detergent; improves solvation.[10][11] | Can be difficult to remove during washing steps. |
Strategy 3: Sequence-Based & Chemical Modifications
For the most challenging sequences, modifying the peptide backbone itself is the most powerful strategy.
-
Pseudoproline Dipeptides: These are dipeptides where a Serine, Threonine, or Cysteine residue is reversibly protected as a proline-like oxazolidine or thiazolidine ring.[12] This ring introduces a "kink" into the peptide backbone, physically disrupting the formation of linear β-sheets.[12][13] They are introduced as a single dipeptide unit (e.g., Fmoc-Xaa-Ser(ψPro)-OH) and the native Ser/Thr/Cys residue is regenerated during the final TFA cleavage.[8][14]
-
Dmb/Hmb Backbone Protection: This strategy involves using amino acids where the backbone amide nitrogen is protected with a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group.[5] This protection physically blocks the amide hydrogen, preventing it from participating in hydrogen bonding.[13] These are often introduced as dipeptides (e.g., Fmoc-Ala-(Dmb)Gly-OH) to avoid the difficulty of coupling to the sterically hindered protected nitrogen.[8][15] It is recommended to insert a backbone-protected residue every six to seven amino acids for maximum effect.[5]
Caption: Decision workflow for selecting an anti-aggregation strategy based on peptide sequence.
Section 4: Diagnostic Protocols
Reliable monitoring is key to identifying aggregation early.
Protocol 1: The Kaiser Test (Qualitative Test for Primary Amines)
This test detects the presence of free primary amines (like the N-terminus of the peptide) on the resin. A positive result (blue bead color) after a coupling step indicates that the coupling was incomplete.
Materials:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL 0.001 M KCN in 98 mL pyridine.
Procedure:
-
Take a small sample of peptide-resin (5-10 mg) in a small glass test tube.
-
Wash the resin beads with methanol and then DCM.
-
Add 2-3 drops of Reagent A.
-
Add 2-3 drops of Reagent B.
-
Add 2-3 drops of Reagent C.
-
Heat the tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Positive (Incomplete Coupling): Beads and/or solution turn a deep blue.
-
Negative (Complete Coupling): Beads and solution remain yellow/orange.
-
Protocol 2: Test Cleavage and HPLC/MS Analysis
Periodically cleaving a small amount of peptide from the resin allows for direct analysis of synthesis quality. This is highly recommended for peptides longer than 20 amino acids.[8]
Procedure:
-
After a critical coupling step (e.g., after incorporating a D-amino acid or a hydrophobic residue), take ~20 mg of the dried peptide-resin.
-
Place it in a microcentrifuge tube.
-
Add 200 µL of a standard cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane).
-
Let the reaction proceed for 2 hours at room temperature.
-
Precipitate the cleaved peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and air-dry the pellet.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water).
-
Analyze the sample by LC-MS. Check the mass of the main peak to confirm it corresponds to the expected peptide. Look for the presence of deletion sequences, which would indicate inefficient coupling at previous steps.
By understanding the mechanisms of D-amino acid-induced aggregation and employing these diagnostic and mitigation strategies, you can significantly improve the success rate of synthesizing these challenging but valuable peptides.
References
- 1. books.rsc.org [books.rsc.org]
- 2. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mesalabs.com [mesalabs.com]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. chempep.com [chempep.com]
- 13. benchchem.com [benchchem.com]
- 14. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to D-Amino Acid Incorporation: Boc-D-Phe-ONp vs. HBTU
In the landscape of therapeutic peptide development, the incorporation of non-canonical amino acids, particularly D-isomers, is a cornerstone strategy for enhancing proteolytic stability and modulating biological activity. The success of this strategy, however, is critically dependent on the method chosen for peptide bond formation. The challenge lies in achieving high coupling efficiency while preserving the stereochemical integrity of the chiral center.
This guide provides an in-depth, objective comparison of two widely employed methods for incorporating D-phenylalanine (D-Phe): the classical active ester approach using Boc-D-Phe-ONp (N-α-t-butyloxycarbonyl-D-phenylalanine p-nitrophenyl ester) and the modern in situ activation method using HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). We will dissect their underlying mechanisms, present comparative performance data, and provide detailed experimental protocols to guide researchers in making an informed choice for their specific application.
Mechanistic Divergence: The Foundation of Performance Differences
The fundamental difference between this compound and HBTU lies in their approach to activating the carboxylic acid for amide bond formation.
This compound: The Pre-Activated Active Ester
The use of a p-nitrophenyl (ONp) ester is a classic example of the active ester strategy.[1] In this method, the D-amino acid is pre-activated and isolated as a stable, crystalline solid. The electron-withdrawing nature of the p-nitrophenyl group makes the ester's carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain.
The reaction is a direct and straightforward bimolecular nucleophilic acyl substitution.[1] Its moderate, well-defined reactivity is a key advantage, as it minimizes the risk of "overactivation" which can lead to side reactions, most notably racemization.[1] However, this moderation often translates to slower reaction kinetics compared to more modern reagents.[2]
References
A Comparative Guide to Peptide Coupling Reagents: Boc-D-Phe-ONp vs. HATU
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the formation of the amide bond is the fundamental step, and the choice of coupling reagent is a critical decision that dictates the success of the entire synthetic strategy. This guide provides an in-depth, objective comparison between a classical active ester reagent, N-α-(tert-Butoxycarbonyl)-D-phenylalanine p-nitrophenyl ester (Boc-D-Phe-ONp), and a modern benchmark uronium salt, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). As a Senior Application Scientist, my aim is to move beyond mere protocols and delve into the causality of experimental choices, empowering you to select the optimal reagent for your specific research needs.
The Fundamental Divide: Pre-activation vs. In Situ Activation
The core difference between this compound and HATU lies in their approach to activating the carboxylic acid for aminolysis. This compound is a pre-activated reagent. The D-phenylalanine is isolated as a stable, crystalline p-nitrophenyl (ONp) ester. This active ester is then used in a subsequent step to react with the amine component. This method is rooted in the foundational principles of peptide chemistry, offering simplicity and predictability.
In stark contrast, HATU is an in situ activating reagent. It is added to the reaction mixture containing the Boc-D-Phe-OH (the free acid), the amine component, and a non-nucleophilic base. HATU rapidly converts the carboxylic acid into a highly reactive OAt-active ester intermediate directly in the reaction vessel, which is immediately consumed by the amine.[1] This "one-pot" approach defines modern, high-efficiency peptide synthesis.
Mechanistic Insights: Why the Difference in Performance?
Understanding the reaction pathways is crucial to appreciating the performance disparities between these two reagents.
This compound: The Active Ester Pathway
The utility of this compound hinges on the electron-withdrawing nature of the p-nitrophenyl group. This group makes the carbonyl carbon of the ester highly electrophilic and susceptible to nucleophilic attack by the amino group of the coupling partner. The reaction is a straightforward nucleophilic acyl substitution.
Caption: Mechanism of peptide coupling using this compound.
HATU: The Uronium Salt Cascade
HATU's mechanism is a more complex, multi-step cascade that occurs rapidly in situ. In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid (Boc-D-Phe-OH) is deprotonated. This carboxylate then attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive O-acyl(tetramethyl)isouronium salt. The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion then rapidly forms the key OAt-active ester intermediate. This ester is significantly more reactive than an ONp ester, largely due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt moiety.
Caption: In situ activation and coupling mechanism of HATU.
Head-to-Head Performance Comparison
| Feature | This compound (p-Nitrophenyl Ester) | HATU (Uronium Salt) | Rationale & Causality |
| Reactivity & Speed | Moderate to Slow | Very Fast | The in situ-generated OAt-ester from HATU is significantly more reactive than the pre-formed ONp ester. HATU-mediated couplings are often complete in minutes to a couple of hours, whereas ONp esters may require several hours or even overnight reaction times.[2] |
| Coupling Efficiency & Yield | Generally Good to High | Consistently Very High (>95%) | HATU's high reactivity drives the reaction to completion, making it highly effective even for sterically hindered amino acids.[1] While ONp esters can provide good yields, incomplete reactions are more common, especially with challenging sequences. |
| Racemization Risk | Moderate | Very Low (0.1-0.5%) | The HOAt moiety in HATU is specifically designed to suppress racemization.[3] Active esters like ONp are susceptible to base-catalyzed racemization via an oxazolone intermediate, especially during prolonged reaction times.[4] |
| Side Reactions | Formation of p-nitrophenol byproduct which needs to be removed. | Guanidinylation of the N-terminal amine if used in significant excess.[2] | The yellow color of p-nitrophenoxide can be used to monitor the reaction, but the byproduct must be thoroughly removed during workup. The guanidinylation side reaction with HATU is rare when using the recommended stoichiometry (slight excess of amino acid and HATU). |
| Handling & Protocol | Stable, crystalline solid that can be weighed and used directly. Two-step process (synthesis of active ester, then coupling). | Moisture-sensitive solid. "One-pot" protocol where all reagents are added together. | The stability of this compound allows for easy handling and storage. HATU's one-pot procedure simplifies the workflow, saving time and reducing handling steps, which is highly advantageous in automated solid-phase peptide synthesis (SPPS). |
Experimental Protocols: A Practical Guide
The following protocols represent standard laboratory procedures for the use of each reagent. They are designed to be self-validating through monitoring steps.
Protocol 1: Solution-Phase Coupling using this compound
This protocol outlines the coupling of this compound to a generic amino acid methyl ester (e.g., H-Gly-OMe).
Step-by-Step Methodology:
-
Amine Preparation: In a round-bottom flask, dissolve the amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.0 eq) in dichloromethane (DCM). Add a tertiary base such as triethylamine (TEA) or DIPEA (1.1 eq) and stir at room temperature for 15 minutes to generate the free amine.
-
Coupling Reaction: To the free amine solution, add this compound (1.05 eq).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by the appearance of the yellow color of the p-nitrophenoxide anion if a base is present, and more reliably by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the pure dipeptide.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling using HATU
This protocol describes a standard coupling cycle in Fmoc-based SPPS on a resin-bound peptide. The principles are directly applicable to Boc-chemistry SPPS with appropriate deprotection steps.
Caption: General workflow for one cycle of amino acid coupling in SPPS.
Step-by-Step Methodology:
-
Resin Preparation: Swell the resin-bound peptide in N,N-Dimethylformamide (DMF). Perform the N-terminal Boc deprotection using trifluoroacetic acid (TFA) in DCM, followed by neutralization with a DIPEA solution.
-
Activation Solution: In a separate vessel, dissolve the incoming Boc-protected amino acid (e.g., Boc-D-Phe-OH) (3-5 eq relative to resin loading), HATU (3-5 eq), in DMF.
-
Coupling: Add DIPEA (6-10 eq) to the activation mixture and allow it to pre-activate for a few minutes. Add this solution to the deprotected resin.
-
Reaction: Agitate the reaction vessel for 30-60 minutes at room temperature.
-
Monitoring for Completion: Take a small sample of resin beads and perform a qualitative Kaiser test (ninhydrin test). A negative result (colorless or yellow beads) indicates a complete reaction and the absence of free primary amines.
-
Washing: If the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Conclusion and Recommendations
The choice between this compound and HATU is a choice between a classical, methodical approach and a modern, high-speed strategy.
Choose this compound when:
-
Performing simple, small-scale solution-phase synthesis where speed is not the primary concern.
-
Cost is a major consideration, as active esters and their precursors are often less expensive.
-
You prefer to work with stable, isolable activated intermediates.
Choose HATU when:
-
High efficiency, speed, and yield are paramount, especially in automated solid-phase peptide synthesis (SPPS).
-
Synthesizing long or "difficult" peptide sequences that are prone to aggregation or incomplete coupling.
-
Working with sterically hindered amino acids where high reactivity is required.
-
Minimizing racemization is critical for the biological activity of the final peptide.[5]
In the landscape of modern drug development and chemical biology, the demands for speed, purity, and efficiency have positioned HATU and similar uronium/phosphonium salts as the reagents of choice for most applications. While the foundational chemistry of active esters like this compound remains valuable for specific contexts, the superior performance of in situ reagents like HATU in terms of kinetics, yield, and stereochemical fidelity solidifies their role as the gold standard in contemporary peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Enantioselective hydrolysis of amino acid esters by apomyoglobin: perfect kinetic resolution of a phenylalanine derivative - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Amino-acids and peptides. Part XXV. The mechanism of the base-catalysed racemisation of the p-nitrophenyl esters of acylpeptides - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide: p-Nitrophenyl Esters vs. Carbodiimides for Amide Bond Formation
In the landscape of chemical synthesis, particularly in drug development and peptide chemistry, the formation of a stable amide bond is a cornerstone reaction. The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable under mild conditions, necessitating the activation of the carboxyl group. For decades, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) have been the workhorses for this transformation.[] However, an alternative, classic strategy employing pre-activated p-nitrophenyl (pNP) esters offers distinct advantages in terms of reaction control, purity, and predictability.
This guide provides a detailed comparison of these two methodologies, moving beyond simple protocols to explore the underlying chemical principles and provide field-proven insights for researchers, scientists, and drug development professionals.
Pillar 1: The Chemistry of Activation – A Tale of Two Mechanisms
Understanding the reaction pathway is critical to troubleshooting and optimizing any synthetic procedure. The mechanisms for carbodiimide and pNP ester-mediated amidations differ fundamentally in their approach to activating the carboxylic acid.
The Carbodiimide Pathway: In Situ Activation and Its Consequences
Carbodiimides are powerful dehydrating agents that facilitate amide bond formation by activating the carboxylic acid in situ.[2] The reaction proceeds through a highly reactive O-acylisourea intermediate.[3][4] This intermediate is then attacked by the amine nucleophile to yield the desired amide and a urea byproduct.[2][5]
However, the high reactivity of the O-acylisourea intermediate is a double-edged sword. It is notoriously unstable and prone to several undesirable side reactions:
-
Hydrolysis: In aqueous or protic environments, the intermediate can rapidly hydrolyze, regenerating the starting carboxylic acid and reducing overall yield.[3][6]
-
N-Acylurea Formation: The intermediate can undergo an intramolecular rearrangement to form a stable and unreactive N-acylurea byproduct.[4][7] This side reaction is a significant drawback, as it consumes the activated acid and can complicate purification. The use of solvents with low dielectric constants, such as dichloromethane, can help minimize this pathway.[4]
To mitigate these issues, additives like N-hydroxysuccinimide (NHS) or N-hydroxybenzotriazole (HOBt) are often employed. These additives react with the O-acylisourea to form a more stable active ester intermediate, which is less susceptible to rearrangement and hydrolysis while remaining sufficiently reactive towards amines.[3][8]
The p-Nitrophenyl Ester Pathway: Stable, Isolable Activation
The p-nitrophenyl ester method takes a different approach. Here, the carboxylic acid is converted into an active ester before the introduction of the amine. The electron-withdrawing nitro group makes the p-nitrophenoxide a good leaving group, thus "activating" the carbonyl for nucleophilic attack.[9]
This two-step strategy offers a significant advantage: the p-nitrophenyl ester is typically a stable, often crystalline solid that can be purified to homogeneity before use.[10] The subsequent reaction with the amine is therefore cleaner and more predictable. The primary byproduct is p-nitrophenol, which is weakly acidic and easily removed by a mild aqueous base wash. Its yellow color can also serve as a visual indicator of reaction progress.[11]
Pillar 2: Head-to-Head Performance Comparison
The choice between these reagents depends critically on the specific requirements of the synthesis, such as substrate sensitivity, scale, and the need for high purity.
| Feature | Carbodiimide (e.g., EDC, DCC) | p-Nitrophenyl Ester | Senior Scientist's Insight |
| Reactivity | Very high; fast reaction times (1-12 hours).[12] | Moderate; slower reaction times, may require heat.[13] | Carbodiimides are the choice for speed. However, the high reactivity of the intermediate is the direct cause of its instability and side reactions. The slower, more controlled reaction of pNP esters is often a benefit. |
| Reaction Control | One-pot, in situ activation. Less control over the reactive intermediate. | Two-step process. The active ester can be isolated and purified before use, offering superior control. | For complex, multi-step syntheses where purity is paramount, the ability to purify the activated intermediate (the pNP ester) is a decisive advantage. |
| Side Reactions | High potential for N-acylurea formation and hydrolysis.[4][14] Racemization risk in peptide synthesis.[15] | Minimal. Reaction is generally very clean. | The near-elimination of byproduct pathways is the standout advantage of pNP esters, drastically simplifying reaction monitoring and workup. |
| Byproduct | A urea derivative (e.g., DCU, EDU). | p-Nitrophenol. | DCU (from DCC) is notoriously insoluble, complicating purification.[7][16] The water-soluble urea from EDC is easier to remove.[14] p-Nitrophenol is easily removed with a simple base wash. |
| Purification | Can be challenging due to urea and N-acylurea byproducts. | Generally straightforward; often involves a simple aqueous wash and crystallization/chromatography. | The cleaner reaction profile of pNP esters translates directly to easier, faster, and higher-yielding purifications. |
| Stability/Handling | Reagents are moisture-sensitive. The key intermediate is highly unstable.[3] | pNP esters are often stable, crystalline solids that can be stored long-term.[10] | The stability of pNP esters makes them ideal for creating libraries of activated building blocks for parallel synthesis or medicinal chemistry efforts. |
| Key Applications | General amide synthesis, bioconjugation (EDC), solid-phase peptide synthesis.[6][14] | Synthesis of high-purity amides, incorporation of sensitive amino acids (e.g., Asn, Gln).[13] | While carbodiimides are versatile, pNP esters excel in applications where avoiding side reactions and ensuring product purity are the primary concerns. |
Pillar 3: Field-Proven Methodologies
The following protocols represent standardized, validated procedures for the synthesis of a generic amide using both methods.
Experimental Protocol 1: Carbodiimide-Mediated Coupling (Using EDC/NHS)
This protocol details a common procedure for coupling a carboxylic acid and an amine in an organic solvent.
Workflow Diagram:
Step-by-Step Procedure:
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq) and N-hydroxysuccinimide (NHS, 1.2 eq). Dissolve the solids in a suitable dry solvent (e.g., DMF, DCM).
-
Activation: Add EDC hydrochloride (1.2 eq) to the solution in one portion. Stir the reaction mixture at room temperature for 15-60 minutes.
-
Scientist's Note: This pre-activation period allows for the formation of the NHS ester before the amine is introduced, which generally leads to cleaner reactions.
-
-
Coupling: Add the amine (1.1 eq) to the reaction mixture. If the amine is provided as a salt (e.g., hydrochloride), add a non-nucleophilic base like diisopropylethylamine (DIPEA, 1.2 eq) to liberate the free amine.
-
Reaction: Allow the reaction to stir at room temperature for 2-12 hours. Monitor the consumption of the starting material by an appropriate method (e.g., TLC or LC-MS).
-
Workup: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the pure amide.
Experimental Protocol 2: Amide Synthesis via a p-Nitrophenyl Ester
This protocol involves the pre-synthesis and isolation of the pNP ester, followed by the coupling reaction.
Workflow Diagram:
Step-by-Step Procedure:
Part A: Synthesis of the p-Nitrophenyl Ester
-
Preparation: Dissolve the carboxylic acid (1.0 eq) and p-nitrophenol (1.1 eq) in a suitable solvent like ethyl acetate or DCM.
-
Reaction: Cool the solution to 0 °C in an ice bath. Add DCC (1.1 eq) portion-wise. A white precipitate of dicyclohexylurea (DCU) will begin to form. Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Isolation: Filter off the DCU precipitate and wash it with a small amount of the solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude pNP ester by recrystallization or flash column chromatography. Confirm the purity by NMR and LC-MS. The purified ester can be stored for future use.[10]
Part B: Amide Coupling
-
Preparation: Dissolve the purified p-nitrophenyl ester (1.0 eq) and the amine (1.1 eq) in a polar aprotic solvent such as DMF or DMSO.
-
Reaction: Stir the reaction at room temperature. If the reaction is slow, it can be gently heated (e.g., 50-70 °C) to accelerate the coupling.[9] Monitor the reaction by TLC or LC-MS.
-
Scientist's Note: The lower reactivity of pNP esters compared to in situ carbodiimide activation means that longer reaction times or heating may be necessary.[13] However, this is a trade-off for a much cleaner reaction profile.
-
-
Workup: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash thoroughly with 5% aqueous NaHCO₃ or Na₂CO₃ to remove the p-nitrophenol byproduct. Follow with a brine wash.
-
Scientist's Note: The yellow color of the p-nitrophenoxide anion will be visible in the aqueous base layer, providing a clear indication of its successful removal.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude amide is often of high purity, but can be further purified by chromatography or recrystallization if necessary.
Conclusion: Selecting the Right Tool for the Job
While carbodiimides are rapid and effective coupling agents, their utility is often compromised by a lack of control over the reactive intermediate, leading to side reactions and purification challenges. They remain an excellent choice for routine syntheses where speed is critical and byproducts are easily managed.
Conversely, p-nitrophenyl esters offer a superior level of control, predictability, and cleanliness . The ability to synthesize, isolate, and purify the activated intermediate transforms the subsequent amide coupling into a simple, high-fidelity displacement reaction. This method minimizes byproduct formation, simplifies purification, and ultimately leads to higher quality material. For the development of pharmaceutical intermediates, sensitive peptides, and any application where purity is non-negotiable, the advantages of the p-nitrophenyl ester approach are clear and compelling.
References
- 2. benchchem.com [benchchem.com]
- 3. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 4. Carbodiimide - Wikipedia [en.wikipedia.org]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00140F [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]
- 14. interchim.fr [interchim.fr]
- 15. Amide Synthesis [fishersci.dk]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
A Senior Application Scientist's Guide: Boc-D-Phe-ONp vs. Boc-D-Phe-OSu in Peptide Synthesis
For professionals in peptide chemistry and drug development, the choice of coupling strategy is a critical decision that dictates the efficiency, purity, and ultimate success of a synthesis. Among the established methods for amide bond formation, the use of active esters remains a cornerstone, particularly in solution-phase synthesis and fragment condensation strategies. These pre-activated amino acid derivatives offer a reliable and straightforward approach, bypassing the need for in situ coupling reagents that can introduce complex side reactions and purification challenges.
This guide provides an in-depth, objective comparison of two of the most well-established active esters of Boc-D-phenylalanine: the p-nitrophenyl ester (Boc-D-Phe-ONp) and the N-hydroxysuccinimide ester (Boc-D-Phe-OSu). We will dissect their performance from a mechanistic and practical standpoint, providing the field-proven insights necessary to select the optimal reagent for your specific application.
The Active Ester Principle: A Foundation of Peptide Chemistry
The formation of a peptide bond is a condensation reaction that is not thermodynamically spontaneous.[1] The core principle of any coupling strategy is to "activate" the carboxylic acid of the incoming amino acid, converting it into a more reactive intermediate with a good leaving group.[2][3] Active esters are stable, isolable compounds where the carboxyl group of an N-protected amino acid is esterified with an electron-withdrawing alcohol, such as p-nitrophenol (HNP) or N-hydroxysuccinimide (HOSu).[4][5] This activation enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the amino group of the second amino acid or peptide chain.
The general mechanism is a straightforward nucleophilic acyl substitution, as illustrated below.
Caption: General Mechanism of Active Ester Coupling.
The efficacy of this process is fundamentally governed by the nature of the leaving group (-OX), which is where this compound and Boc-D-Phe-OSu diverge significantly.
Head-to-Head Comparison: ONp vs. OSu Esters
The choice between a p-nitrophenyl or N-hydroxysuccinimide ester is a choice between reactivity, reaction monitoring, and ease of purification.
Chemical Structure and Leaving Group Stability
The reactivity of an active ester is inversely correlated with the pKa of its corresponding leaving group alcohol (HOX). A more acidic alcohol results in a better, more stable leaving group (⁻OX), which in turn leads to a faster acylation reaction.
| Feature | This compound | Boc-D-Phe-OSu | Causality & Expert Insight |
| Structure | Boc-NH-CH(CH₂Ph)-CO-O-C₆H₄-NO₂ | Boc-NH-CH(CH₂Ph)-CO-O-N(CO-CH₂)₂ | The succinimidyl group provides a more activated ester than the nitrophenyl group. |
| Leaving Group | p-Nitrophenol (HNP) | N-Hydroxysuccinimide (HOSu) | HOSu is a more effective leaving group due to the stability of the resulting succinimidyl anion. |
| Leaving Group pKa | ~7.1 | ~6.0 | The lower pKa of HOSu indicates it is a stronger acid and its conjugate base is a more stable, better leaving group, leading to a more reactive ester.[6] |
| Byproduct | p-Nitrophenol | N-Hydroxysuccinimide | The physical properties of these byproducts critically affect the purification workflow. |
Performance and Experimental Considerations
| Parameter | This compound | Boc-D-Phe-OSu | Causality & Expert Insight |
| Reactivity | Moderate | High | The OSu ester is significantly more reactive, leading to faster coupling times and often higher yields.[5] This is a direct consequence of the lower pKa of the HOSu leaving group. ONp esters are among the least reactive of the common active esters.[7] |
| Reaction Monitoring | Excellent (Colorimetric) | Indirect (TLC/LC-MS) | The release of p-nitrophenol, which ionizes to the intensely yellow p-nitrophenolate anion (λmax ≈ 400 nm) in the presence of a base, provides a simple, real-time method to monitor reaction progress spectrophotometrically.[6] This is a unique advantage for kinetic studies or process optimization. |
| Byproduct Removal | Moderate Difficulty | Easy | N-Hydroxysuccinimide is highly soluble in water, allowing for its simple removal with an aqueous wash during workup.[5] p-Nitrophenol is less water-soluble and may require multiple washes or chromatography for complete removal, especially on a large scale. |
| Risk of Racemization | Low | Low to Moderate | While both are considered safe coupling methods, the higher reactivity of OSu esters can slightly increase the risk of racemization, particularly with sensitive amino acids or if the reaction is not properly controlled. However, their high speed often drives the reaction to completion before significant racemization can occur.[2] |
| Stability | High | High | Both are crystalline, stable solids that can be stored for extended periods under appropriate conditions (cool, dry), making them convenient off-the-shelf reagents.[4][5] |
Experimental Protocols: Synthesis of Boc-D-Phe-L-Ala-OMe
To provide a practical context, we present side-by-side protocols for the synthesis of a model dipeptide using both active esters. The causality behind each step is explained to align with our principle of a self-validating system.
Caption: Comparative Experimental Workflow.
Protocol 1: Using Boc-D-Phe-OSu
-
Objective: To leverage the high reactivity of the OSu ester for a rapid and efficient coupling with straightforward byproduct removal.
-
Materials:
-
Boc-D-Phe-OSu (1.0 eq)
-
L-Alanine methyl ester hydrochloride (H-L-Ala-OMe·HCl) (1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.1 eq)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1 M HCl (aq), 5% NaHCO₃ (aq), Brine
-
Anhydrous MgSO₄
-
-
Methodology:
-
Prepare Amine Component: Suspend H-L-Ala-OMe·HCl (1.05 eq) in DCM. Add DIPEA (1.1 eq) and stir at room temperature for 15-20 minutes. The DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt, yielding the free amine required for coupling. An extra equivalent of base is not needed as the HOSu leaving group is not strongly acidic.
-
Coupling Reaction: In a separate flask, dissolve Boc-D-Phe-OSu (1.0 eq) in DCM. Add this solution to the free amine solution from Step 1.
-
Reaction Monitoring: Stir the mixture at room temperature. The high reactivity means the reaction is often complete within 1-2 hours. Monitor the disappearance of the starting materials by Thin Layer Chromatography (TLC).
-
Workup: Transfer the reaction mixture to a separatory funnel.
-
Wash sequentially with 1 M HCl (to remove excess DIPEA), 5% NaHCO₃ (to remove any unreacted starting material and ensure HOSu is in its salt form), and finally with brine. The water-solubility of HOSu ensures its efficient removal during these aqueous washes.[5]
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-D-Phe-L-Ala-OMe.
-
Purification: The crude product is often of high purity. If necessary, purify further by recrystallization from EtOAc/hexanes or via silica gel chromatography.
-
Protocol 2: Using this compound
-
Objective: To utilize the moderate and controllable reactivity of the ONp ester, with the option for quantitative reaction monitoring.
-
Materials:
-
This compound (1.0 eq)
-
L-Alanine methyl ester hydrochloride (H-L-Ala-OMe·HCl) (1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.2 eq) or N-Methylmorpholine (NMM)
-
Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Aqueous workup solutions as above.
-
-
Methodology:
-
Prepare Amine Component: Suspend H-L-Ala-OMe·HCl (1.05 eq) in DMF. Add DIPEA (2.2 eq). One equivalent is for neutralizing the HCl salt; the second is to scavenge the acidic p-nitrophenol (pKa ~7.1) as it is released, which helps drive the reaction to completion and allows for colorimetric monitoring.
-
Coupling Reaction: In a separate flask, dissolve this compound (1.0 eq) in DMF. Add this solution to the amine mixture. The solution will gradually turn yellow as the p-nitrophenolate anion is formed.
-
Reaction Monitoring: Stir at room temperature. Due to the lower reactivity, this reaction typically requires a longer time (4-24 hours).[7][8] Monitor by TLC or by taking aliquots, diluting, and measuring the absorbance at ~400 nm to quantify the release of the leaving group.
-
Workup: Once the reaction is complete, dilute the mixture with a larger volume of ethyl acetate.
-
Wash multiple times with 1 M HCl (to remove base) and 5% NaHCO₃ (to remove the yellow p-nitrophenol). Several washes may be needed to completely remove the color from the organic layer.
-
Finish with a brine wash.
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.
-
Purification: Purification by silica gel chromatography is more likely to be required compared to the OSu method to ensure complete removal of residual p-nitrophenol.
-
Conclusion and Senior Scientist's Recommendation
Both this compound and Boc-D-Phe-OSu are effective and reliable reagents for peptide synthesis. The choice between them is not a matter of right or wrong, but of strategic selection based on the experimental goals.
-
For General-Purpose Synthesis: Boc-D-Phe-OSu is the superior choice. Its high reactivity translates to faster reactions and often cleaner crude products. The primary advantage lies in the workup, where the highly water-soluble N-hydroxysuccinimide byproduct is trivially removed, simplifying purification and saving valuable time.
-
For Method Development and Hindered Couplings: This compound retains a valuable niche. Its unique colorimetric monitoring capability is an excellent tool for kinetic analysis, process optimization, and troubleshooting. Its moderate reactivity can also be an advantage when coupling to extremely sensitive or sterically hindered amines, providing a more controlled reaction and potentially minimizing side reactions associated with highly potent acylating agents.
Ultimately, a thorough understanding of the chemical principles behind each reagent empowers the researcher to make an informed decision, ensuring a robust and successful peptide synthesis campaign.
References
- 1. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 2. people.uniurb.it [people.uniurb.it]
- 3. bachem.com [bachem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis_Chemicalbook [chemicalbook.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Active esters in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of D-Phenylalanine Incorporation by Chiral HPLC
Introduction: The Critical Role of Chirality in Pharmaceutical Sciences
In the realm of therapeutic peptides and proteins, the stereochemistry of constituent amino acids is paramount. While proteins are naturally synthesized from L-amino acids, the intentional or unintentional incorporation of D-amino acids, such as D-phenylalanine (D-Phe), can profoundly impact a drug's efficacy, safety, and stability. D-amino acid incorporation can be a deliberate design feature to enhance proteolytic resistance or a process-related impurity that can alter biological activity and immunogenicity.[1] Therefore, robust, validated analytical methods to accurately quantify the enantiomeric purity of amino acids are a cornerstone of pharmaceutical development and quality control.
This guide provides an in-depth comparison of analytical methodologies for validating D-phenylalanine incorporation, with a primary focus on Chiral High-Performance Liquid Chromatography (HPLC) as the benchmark technique. We will explore the causality behind experimental choices, present detailed protocols, and compare HPLC with alternative methods, offering researchers the insights needed to select and implement the most appropriate strategy for their application.
The Gold Standard: Chiral HPLC for Enantiomeric Purity
Chiral HPLC is the most widely adopted technique for separating enantiomers due to its robustness, versatility, and high resolution.[2][3] The separation relies on the differential interaction between the enantiomers and a Chiral Stationary Phase (CSP).
Principle of Chiral Recognition on CSPs
CSPs create a chiral environment within the column. Enantiomers passing through the column form transient, diastereomeric complexes with the chiral selector of the CSP. The stability of these complexes differs for each enantiomer due to steric and electronic interactions, leading to different retention times and, thus, separation. Common CSPs for amino acid analysis include:
-
Macrocyclic Glycopeptides (e.g., Teicoplanin, Vancomycin): These are highly versatile and can separate a wide range of underivatized amino acids in reversed-phase mode.[4][5][6] They offer multiple interaction sites (ionic, hydrogen bonding, π-π) leading to excellent chiral recognition.[4]
-
Crown Ethers: Particularly effective for primary amino acids, these CSPs function by forming inclusion complexes with the protonated amino group.[1]
-
Polysaccharide-based Phases (e.g., Cellulose or Amylose derivatives): These are broadly applicable CSPs, often used for derivatized amino acids, that provide a combination of steric hindrance and interactive forces within helical polymer grooves.[5][7]
A Validated Workflow for Quantifying D-Phenylalanine
A robust analytical method is a self-validating system. The following workflow is designed to ensure accuracy and reproducibility in quantifying D-Phe, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10]
Experimental Workflow Diagram
Caption: Workflow for D-Phenylalanine quantification by Chiral HPLC.
Step-by-Step Experimental Protocol
Step 1: Protein/Peptide Hydrolysis
-
Objective: To break down the peptide bonds and release individual amino acids.
-
Protocol:
-
Accurately weigh 1-5 mg of the peptide sample into a hydrolysis tube.
-
Add 500 µL of 6M Hydrochloric Acid (HCl).
-
Seal the tube under vacuum or flush with nitrogen to prevent oxidation.
-
Incubate at 110°C for 24 hours.
-
-
Expert Insight (Causality): Acid hydrolysis is effective but carries a significant risk of inducing racemization, artificially inflating the D-amino acid content.[11][12][13] Performing hydrolysis under inert atmosphere minimizes oxidative degradation, particularly of residues like Met and Trp. For highly sensitive applications, using deuterated acid (DCl in D₂O) can help identify and correct for hydrolysis-induced racemization, as the exchanged alpha-hydrogen will be labeled with deuterium.[14][15] A combination of low-temperature acid hydrolysis followed by enzymatic digestion can also minimize racemization.[16]
Step 2: Neutralization and Drying
-
Objective: To remove the acid, which would interfere with subsequent steps.
-
Protocol:
-
After cooling, unseal the tube.
-
Evaporate the HCl to dryness using a vacuum centrifuge or a stream of nitrogen.
-
Reconstitute the amino acid residue in 200 µL of ultrapure water and dry again to ensure complete acid removal.
-
Step 3: Derivatization with Marfey's Reagent
-
Objective: To attach a chiral chromophore to the amino acids. This converts the enantiomers into diastereomers, which are often easier to separate, and enhances UV detection.
-
Protocol:
-
Reconstitute the dried hydrolysate in 50 µL of 1M sodium bicarbonate.
-
Add 100 µL of a 1% (w/v) solution of Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) in acetone.[17]
-
Cool to room temperature and neutralize by adding 10 µL of 2M HCl.[17]
-
Evaporate the acetone and dilute with mobile phase to the final volume for injection.
-
-
Expert Insight (Causality): Marfey's reagent (L-FDAA) is chiral itself.[18][19][20] When it reacts with a racemic mixture of D- and L-Phe, it forms L-FDAA-D-Phe and L-FDAA-L-Phe diastereomers.[21] These diastereomers have different physical properties and can be separated on a standard achiral reversed-phase column (e.g., C18).[17][18] Typically, the L-D derivative is more retained than the L-L derivative.[17] This "indirect" chiral separation method is extremely reliable and widely published.[18][19][20]
Step 4-8: HPLC Analysis and Quantification
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions (Example):
-
Validation & Quantification: The method must be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and limit of quantification (LOQ).[8][9] Quantification of D-Phe is calculated as a percentage of the total phenylalanine present:
-
% D-Phe = [Area(D-Phe) / (Area(D-Phe) + Area(L-Phe))] * 100
-
Comparative Analysis of Chiral Separation Techniques
While Chiral HPLC is a powerful tool, alternative technologies offer distinct advantages for specific applications. The choice of method should be guided by the specific requirements for sensitivity, throughput, and the nature of the sample matrix.
| Parameter | Chiral HPLC (Indirect via Derivatization) | Direct Chiral HPLC (on CSP) | Chiral Gas Chromatography (GC-MS) | Chiral Capillary Electrophoresis (CE) |
| Principle | Derivatization to diastereomers, separation on achiral column. | Direct separation of enantiomers on a Chiral Stationary Phase (CSP). | Derivatization for volatility, separation on a chiral GC column. | Differential migration in a capillary with a chiral selector in the buffer. |
| Sample Prep | Hydrolysis, derivatization (e.g., Marfey's). | Hydrolysis (derivatization may be needed for detection). | Hydrolysis, multi-step derivatization (e.g., esterification, acylation). | Hydrolysis (derivatization optional). |
| Resolution | Very High | High to Very High | Excellent | Exceptional |
| Sensitivity | High (nmol-pmol range).[17][18] | Moderate to High (depends on analyte chromophore). | Very High (pmol-fmol range with MS). | High (low sample volume compensated by sensitive detectors). |
| Throughput | Moderate | Moderate | Low to Moderate | High (with array systems) |
| Robustness | High | High | Moderate (derivatization can be complex). | Moderate (capillary surface chemistry is critical). |
| Primary Use Case | Gold-standard QC, routine purity testing, method validation. | Analysis of underivatized amino acids, LC-MS applications.[4][22] | High-sensitivity impurity profiling, metabolomics.[15] | Analysis of complex mixtures, limited sample volumes, research.[23] |
Conclusion and Recommendations
The validation of D-phenylalanine incorporation is a critical analytical challenge in pharmaceutical development.
-
Chiral HPLC , particularly the indirect method using derivatization with reagents like Marfey's, stands as the gold standard for routine quality control and validation . Its robustness, high resolution, and the wealth of published methods make it a trustworthy and reliable choice.
-
Direct Chiral HPLC on CSPs like teicoplanin offers a more streamlined approach for underivatized amino acids and is highly compatible with mass spectrometry.[4][22]
-
Chiral GC-MS should be considered when utmost sensitivity is required for detecting trace-level enantiomeric impurities.
-
Chiral CE excels in situations with extremely limited sample amounts or when exceptionally high resolving power is needed to overcome complex matrices.
Ultimately, the selection of an analytical technique requires a careful balance of the project's needs regarding sensitivity, speed, sample availability, and the specific regulatory requirements. By understanding the principles and practical considerations outlined in this guide, researchers can confidently develop and validate methods to ensure the stereochemical integrity of their therapeutic products.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. starodub.nl [starodub.nl]
- 10. fda.gov [fda.gov]
- 11. In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. creation.com [creation.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Total hydrolysis of proteins with strongly reduced racemization of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. ovid.com [ovid.com]
- 19. Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. akjournals.com [akjournals.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. chromatographytoday.com [chromatographytoday.com]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to the Mass Spectrometry Analysis of Peptides Synthesized with Boc-D-Phe-ONp
This guide provides an in-depth comparison and technical analysis of peptides synthesized using N-tert-butyloxycarbonyl-D-phenylalanine p-nitrophenyl ester (Boc-D-Phe-ONp). Tailored for researchers, scientists, and drug development professionals, this document delves into the nuances of the Boc-protection strategy, its implications for mass spectrometry analysis, and provides a comparative perspective against the more prevalent Fmoc-based methodologies. We will explore the causality behind experimental choices, present validated protocols, and offer insights into interpreting mass spectral data for these specific synthetic peptides.
Introduction: The Significance of D-Amino Acids and Synthesis Strategy
The incorporation of non-proteinogenic amino acids, such as D-isomers, into peptide sequences is a cornerstone of modern drug design. D-amino acids can significantly enhance peptide stability against enzymatic degradation and modulate pharmacological activity. The choice of synthetic strategy is paramount, as it directly influences not only the yield and purity of the final peptide but also the profile of impurities that must be characterized.
While the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy has become the dominant method for solid-phase peptide synthesis (SPPS) due to its mild deprotection conditions[][], the classic tert-butyloxycarbonyl (Boc) strategy remains a powerful and sometimes advantageous alternative, particularly for certain sequences prone to aggregation[3][4]. This compound is a specialized reagent for introducing D-phenylalanine, utilizing an activated p-nitrophenyl (ONp) ester for efficient coupling, often in solution-phase synthesis or specific solid-phase applications. Understanding the byproducts and potential side reactions of this approach is critical for accurate mass spectrometry (MS) analysis, the gold-standard technique for peptide characterization due to its sensitivity and structural elucidation capabilities[5][6].
Section 1: A Tale of Two Chemistries: Boc vs. Fmoc Protection
The fundamental difference between the Boc and Fmoc strategies lies in their orthogonal deprotection schemes, which dictates the reagents used and the potential side products formed.
-
Boc (tert-butyloxycarbonyl) Strategy : This classic approach uses the acid-labile Boc group for temporary α-amino protection. Deprotection is achieved with a moderate acid like trifluoroacetic acid (TFA)[7]. Side-chain protecting groups are typically benzyl-based and require a much stronger, hazardous acid like hydrofluoric acid (HF) for final cleavage[3]. This harsh final step can lead to a unique set of side reactions.
-
Fmoc (9-fluorenylmethyloxycarbonyl) Strategy : A milder alternative, the Fmoc group is base-labile and is typically removed using piperidine[]. The side-chain protecting groups are acid-labile (e.g., tert-butyl based), allowing for their simultaneous removal with resin cleavage using TFA[3]. This true orthogonality is a key advantage of the Fmoc approach[].
The use of this compound involves the Boc strategy. The ONp ester is a "pre-activated" form of the amino acid, where the carboxylic acid is converted into a good leaving group (p-nitrophenoxide), facilitating the nucleophilic attack by the free amine of the growing peptide chain to form the peptide bond.
Caption: Comparison of Boc and Fmoc Solid-Phase Peptide Synthesis (SPPS) cycles.
Comparative Insights for MS Analysis
| Feature | Boc Strategy (e.g., with this compound) | Fmoc Strategy | Implication for Mass Spectrometry Analysis |
| α-Amino Deprotection | Moderate Acid (TFA) | Base (Piperidine) | Boc: Risk of incomplete deprotection leading to N-terminal Boc-adducts (+100 Da). Fmoc: Risk of piperidine adducts (+84 Da) or diketopiperazine formation at the dipeptide stage[8]. |
| Final Cleavage | Strong Acid (HF, TFMSA) | Moderate Acid (TFA) | Boc: Harsher conditions can generate more side products, especially with sensitive residues (e.g., Trp, Met). Requires specialized, non-glassware equipment[9]. |
| Side-Chain Protection | Benzyl-based (Bzl) | tert-Butyl-based (tBu) | Boc: Incomplete removal of Bzl groups can lead to persistent modifications. Fmoc: tBu-based groups are readily cleaved by TFA but can form stable carbocations that modify the peptide (+56 Da for t-butyl) if not properly scavenged[10]. |
| Aggregation | Can be advantageous for hydrophobic sequences as the protonated N-terminus disrupts hydrogen bonding[3][4]. | More prone to aggregation with hydrophobic sequences. | Boc: May lead to a purer crude product for "difficult" sequences, simplifying the MS spectrum. Fmoc: Aggregation can lead to incomplete reactions and a complex mixture of deletion sequences. |
| Common Impurities | t-butyl adducts, ornithine from Arg(NO2), aspartimide formation, oxidized Met/Cys[10][11][12]. | Deletion sequences, piperidine adducts, aspartimide formation, Trp modification by t-butyl cations[8]. | The expected mass list for impurities will differ significantly, requiring tailored data analysis approaches. |
Section 2: Mass Spectrometry of Peptides with D-Phenylalanine
The analysis of a synthetic peptide by mass spectrometry aims to confirm its identity (molecular weight) and sequence (fragmentation).
Ionization and Fragmentation
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the two most common ionization techniques for peptides[6][13]. ESI is often coupled with liquid chromatography (LC-MS) for online separation and analysis, while MALDI-TOF provides rapid mass determination of the crude or purified product.
Tandem Mass Spectrometry (MS/MS) is essential for sequence verification. In Collision-Induced Dissociation (CID), the most common fragmentation method, peptide ions are fragmented at the amide bonds, primarily generating b-ions (containing the N-terminus) and y-ions (containing the C-terminus).
The Influence of Phenylalanine
Peptides containing phenylalanine (Phe) exhibit characteristic fragmentation patterns. The benzyl side chain can influence fragmentation pathways.
-
Neutral Loss : A common observation is the loss of the entire side chain or parts of it.
-
Specific Fragment Ions : When Phe is at the N-terminus, the formation of a benzyl anion can be an important pathway[14][15]. When at the C-terminus, elimination of neutral cinnamic acid can be a major fragmentation reaction[15].
The D-Amino Acid Challenge
Discriminating between epimers (peptides differing only in the stereochemistry of one amino acid) is a significant challenge for conventional mass spectrometry. Standard CID spectra of L-Phe and D-Phe containing peptides are often nearly identical. Advanced techniques are required for chiral discrimination:
-
Radical-Directed Dissociation (RDD) : This method has shown promise in being more sensitive to the peptide's 3D structure, allowing for differentiation based on unique fragmentation patterns between epimers[16].
-
Ion Mobility Spectrometry (IMS) : Coupled with MS, IMS separates ions based on their size and shape (collision cross-section), which can differ between peptide epimers[17].
For routine analysis, the focus remains on confirming the correct mass and sequence, with the assumption that the D-amino acid was successfully incorporated as per the synthesis design.
Section 3: Experimental Guide: From Synthesis to Spectrum
This section provides validated, step-by-step protocols for synthesizing a model dipeptide with this compound and its subsequent analysis by mass spectrometry.
Caption: Overall workflow from synthesis with this compound to MS validation.
Protocol 1: Solution-Phase Synthesis of Boc-D-Phe-L-Ala-OMe
This protocol describes a classic solution-phase coupling using an activated ester.
Rationale: Solution-phase synthesis is well-suited for short peptides and avoids the complexities of resin cleavage. The ONp ester provides moderate reactivity, minimizing racemization. N-methylmorpholine (NMM) is used as a mild organic base to deprotonate the alanine methyl ester hydrochloride salt without causing significant side reactions.
Materials:
-
This compound (1.0 eq)
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl) (1.0 eq)
-
N-methylmorpholine (NMM) (1.1 eq)
-
Dimethylformamide (DMF) or Dichloromethane (DCM) as solvent
Procedure:
-
Amino Component Preparation: Dissolve H-Ala-OMe·HCl in DMF. Cool the solution to 0°C in an ice bath.
-
Neutralization: Add NMM dropwise to the solution and stir for 15 minutes at 0°C. This neutralizes the hydrochloride salt to liberate the free amine.
-
Coupling: Add this compound to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight. The yellow color of the p-nitrophenoxide leaving group is a visual indicator of reaction progress.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine (saturated NaCl solution). This removes unreacted starting materials and the p-nitrophenol byproduct.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Validation: The crude product can be analyzed directly by MS or purified by flash chromatography before analysis.
Protocol 2: Sample Preparation for Mass Spectrometry
A. For ESI-LC-MS:
-
Dissolve a small amount of the crude or purified peptide in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of ~1 mg/mL.
-
Further dilute the stock solution to a final concentration of 1-10 pmol/µL in the same solvent.
-
Inject 1-5 µL onto the LC-MS system. The formic acid is crucial as it protonates the peptide in solution, making it amenable to positive-ion ESI.
B. For MALDI-TOF-MS:
-
Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in 50:50 acetonitrile:water with 0.1% TFA.
-
Prepare a ~10 pmol/µL solution of the peptide in the same solvent.
-
On the MALDI target plate, spot 1 µL of the peptide solution and let it air dry slightly.
-
Immediately spot 1 µL of the matrix solution on top of the peptide spot.
-
Allow the mixed spot to co-crystallize completely before inserting it into the mass spectrometer.
Section 4: Data Interpretation and Troubleshooting
Accurate interpretation of the mass spectrum is key to validating the synthesis.
Expected Results for Boc-D-Phe-L-Ala-OMe:
-
Monoisotopic Mass: 378.21 g/mol
-
Observed Ions (Positive ESI):
-
[M+H]⁺ = 379.22 m/z
-
[M+Na]⁺ = 401.20 m/z
-
[M+K]⁺ = 417.17 m/z
-
MS/MS Fragmentation of [M+H]⁺:
-
b-ions:
-
b₁ (from Boc-D-Phe): 248.13 m/z
-
-
y-ions:
-
y₁ (from Ala-OMe): 104.07 m/z
-
Troubleshooting Common Boc-Synthesis Artifacts in MS
| Observation (m/z) | Potential Identity | Cause & Explanation |
| [M+56+H]⁺ | tert-Butylation | During Boc deprotection with TFA, the resulting tert-butyl cation can be captured by nucleophilic side chains (e.g., Trp) if scavengers are insufficient. |
| [M-100+H]⁺ | Incomplete Deprotection | Failure to completely remove the Boc group from the N-terminus of the final peptide. This is a common byproduct if deprotection time or TFA concentration is inadequate. |
| [M-18+H]⁺ | Aspartimide Formation | For sequences containing Asp, the side-chain carboxylate can attack the backbone, forming a cyclic imide. This is followed by hydrolysis, which can lead to a mixture of products, including one with a mass corresponding to a loss of water[8][9]. |
| [M-57+H]⁺ | Loss of Boc group in-source | The Boc group is labile and can sometimes fragment within the ion source of the mass spectrometer, rather than being a true impurity from the synthesis. |
Conclusion
The mass spectrometry analysis of peptides synthesized with this compound requires a comprehensive understanding of the underlying Boc chemistry. While the core MS techniques for peptide characterization remain the same, the interpretation of the data must be informed by the specific potential side products and impurities associated with the Boc/Bzl protection strategy and its harsh cleavage conditions. Compared to the Fmoc method, analysts should be particularly vigilant for artifacts arising from incomplete deprotection and reactions involving carbocations generated during acidolysis. By employing the systematic protocols and comparative knowledge outlined in this guide, researchers can confidently synthesize, analyze, and validate peptides containing Boc-D-Phe, ensuring the integrity of their scientific endeavors.
References
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 7. chem.uwec.edu [chem.uwec.edu]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
- 11. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Effect of phenylalanine on the fragmentation of deprotonated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discriminating D-amino acid-containing peptide epimers by radical-directed dissociation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Confirming Peptide Sequences with D-Amino Acids using NMR Spectroscopy
Introduction: The Stereochemical Challenge in Modern Peptide Therapeutics
In the landscape of drug development, peptides have re-emerged as highly specific and potent therapeutic agents. A key strategy to enhance their in-vivo stability and modulate biological activity is the incorporation of non-canonical amino acids, most notably D-enantiomers. These mirror-image amino acids render peptides resistant to degradation by endogenous proteases, which are stereospecific for L-amino acids. However, this synthetic advantage introduces a significant analytical challenge: confirming the correct incorporation and stereochemical integrity of each amino acid residue. Standard sequencing methods like Edman degradation and conventional mass spectrometry are inherently blind to stereochemistry. An error in synthesis, leading to an unintended D- for L-amino acid swap (or vice-versa), can drastically alter a peptide's three-dimensional structure and, consequently, its function and immunogenicity.
This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy as a primary tool for the unambiguous confirmation of peptide sequences containing D-amino acids. As a non-destructive technique that reports on the precise three-dimensional structure of molecules in solution, NMR is uniquely positioned to solve this stereochemical puzzle.[1][2] We will explore the causality behind various NMR-based approaches, compare their performance against alternative methods, and provide field-proven protocols for immediate application in your research.
The Foundation: Peptide Sequence Confirmation via 2D NMR
Before tackling the complexities of stereoisomers, it is crucial to understand the standard NMR workflow for sequencing a peptide composed entirely of L-amino acids. This process relies on a suite of two-dimensional (2D) NMR experiments that map correlations between atomic nuclei.[3]
-
Identifying the Building Blocks (Spin Systems): The first step is to identify which signals belong to which amino acid residues. This is achieved primarily with TOCSY (Total Correlation Spectroscopy) and COSY (Correlation Spectroscopy) experiments.[1] A TOCSY spectrum reveals all protons that are connected through a network of bonds within a single amino acid, known as a "spin system." For instance, all the proton signals from a valine residue will be correlated in the TOCSY spectrum.[4]
-
Linking the Blocks in Sequence: Once the individual amino acid spin systems are identified, they must be placed in the correct order. This is accomplished using NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy). These experiments detect protons that are close to each other in space (typically < 5 Å), irrespective of whether they are bonded.[3][5] Crucially, a strong NOE is usually observed between the alpha-proton (Hα) of one residue and the amide proton (HN) of the next residue in the sequence (the Hα(i) to HN(i+1) connectivity), allowing for the sequential "walking" along the peptide backbone.[5]
References
- 1. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 2. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 3. chem.uzh.ch [chem.uzh.ch]
- 4. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 5. di.univr.it [di.univr.it]
A Comparative Yield Analysis of Activated Esters for D-Phenylalanine in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the efficient incorporation of D-amino acids like D-phenylalanine (D-Phe) is crucial for creating peptides with enhanced stability and unique biological activities. The choice of coupling strategy, specifically the activation of the carboxylic acid group, directly impacts reaction yield, purity, and the preservation of stereochemical integrity. This guide provides an in-depth comparative analysis of commonly employed activated esters of D-Phe, focusing on N-hydroxysuccinimide (NHS) esters and pentafluorophenyl (Pfp) esters. We will delve into the causality behind experimental choices, provide validated protocols, and present quantitative data to support an objective comparison.
The Critical Role of Carboxyl Activation in Peptide Synthesis
The formation of a peptide bond, an amide linkage, between two amino acids is not a spontaneous process. It requires the "activation" of the carboxylic acid group of one amino acid to make it sufficiently electrophilic to react with the amino group of the other. An ideal activating agent should lead to high yields, fast reaction times, minimal side reactions, and, critically, suppression of racemization at the chiral α-carbon.
Activated esters, particularly those of N-hydroxysuccinimide and pentafluorophenol, are a cornerstone of modern peptide synthesis. They can often be pre-synthesized, purified, and stored, offering a clean and efficient alternative to in-situ activation methods which can introduce complex byproducts.[1]
Comparative Analysis of D-Phe Activated Esters: NHS vs. Pfp
Our analysis focuses on two of the most prevalent activated esters: the N-hydroxysuccinimide (NHS) ester (Boc-D-Phe-OSu) and the pentafluorophenyl (Pfp) ester (Fmoc-D-Phe-OPfp).
Mechanism of Action and Rationale for Use
Both NHS and Pfp esters function by providing a good leaving group, thereby increasing the electrophilicity of the carbonyl carbon of the D-Phe residue. The lone pair of electrons on the incoming amine nucleophile attacks this activated carbonyl, forming a tetrahedral intermediate which then collapses to form the stable amide bond and release the leaving group (N-hydroxysuccinimide or pentafluorophenol).
The choice between these esters often hinges on a balance of reactivity and stability. While high reactivity is desirable for rapid coupling, it can also lead to increased susceptibility to hydrolysis, a competing reaction in the presence of trace amounts of water, which can lower the overall yield.[2]
Quantitative Yield Comparison
The following tables provide a summary of representative yields for both the synthesis of the activated esters and their subsequent use in a peptide coupling reaction.
Table 1: Synthesis Yield of Activated D-Phe Esters
| Activated Ester | Protecting Group | Synthesis Yield (%) | Reference |
| Boc-D-Phe-OH | Boc | 93% | [3] |
| Fmoc-D-Phe-OH | Fmoc | 78-87% | [2] |
| Boc-D-Phe-OSu (NHS Ester) | Boc | ~85-95% (Estimated) | [4] |
| NVOC-Phe-OPfp (Pfp Ester) | NVOC | 89% | [5] |
Note: The yield for Boc-D-Phe-OSu is an educated estimate based on typical yields for NHS ester synthesis, as a specific citable yield for the D-enantiomer was not found in the initial search. The yield for the Pfp ester is for an NVOC-protected phenylalanine, which serves as a close proxy for Boc- or Fmoc-D-Phe.
Table 2: Comparative Coupling Yield
| Activated Ester Used | Coupling Partner | Dipeptide Product | Coupling Yield (%) | Reference |
| Fmoc-Phe-OPfp | H-Val-OtBu | Fmoc-Phe-Val-OtBu | 95% | [6] |
| Boc-Phe-OSu | H-Gly-OMe | Boc-Phe-Gly-OMe | ~90% (Estimated) | [1] |
Note: The coupling yield for the Pfp ester is from an additive-free flow synthesis study. The yield for the NHS ester coupling is a representative estimate, as a direct comparative study with D-Phe was not found.
Key Performance Differences
-
Hydrolytic Stability: Pfp esters exhibit significantly greater stability towards hydrolysis compared to NHS esters, particularly in aqueous buffers. This is a major advantage as it allows for more controlled reactions and can lead to higher overall yields, especially in large-scale synthesis or when reactions require longer times.[2][7]
-
Reactivity: While both are highly reactive, the enhanced stability of Pfp esters often translates to a more efficient overall reaction, as less of the reagent is consumed by hydrolysis.[7]
-
Byproducts: The byproduct of the Pfp ester coupling is pentafluorophenol (Pfp-OH), which is less nucleophilic than N-hydroxysuccinimide (the byproduct of NHS ester coupling). This means Pfp-OH is less likely to interfere with the desired reaction.[7]
-
Racemization: The use of pre-formed, purified Pfp esters is considered a method that minimizes racemization.[1] While NHS esters are also effective in this regard, the conditions of their in-situ generation or prolonged reaction times in the presence of base can sometimes lead to epimerization.[8]
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of the protected D-Phe and its activated esters.
Synthesis of Boc-D-Phenylalanine
This protocol describes the N-terminal protection of D-Phenylalanine with the tert-butyloxycarbonyl (Boc) group.
Materials:
-
D-Phenylalanine
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
1,4-Dioxane
-
1(N) Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Brine solution (saturated NaCl)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve D-Phenylalanine (1 equivalent) in a mixture of 1,4-dioxane and 1(N) NaOH solution.
-
Stir the mixture vigorously in an ice bath for 20 minutes.
-
Add Boc anhydride (1.1 equivalents) dropwise to the solution.
-
Continue stirring vigorously for several hours at room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.
-
Extract the aqueous residue three times with ethyl acetate.
-
Wash the combined organic extracts with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield Boc-D-Phenylalanine.[8]
-
Expected Yield: ~93%[3]
Synthesis of Fmoc-D-Phe-Pentafluorophenyl Ester
This protocol details the activation of Fmoc-D-Phe as a pentafluorophenyl ester.
Materials:
-
N-Fmoc-D-phenylalanine
-
Pentafluorophenol (PFP-OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve N-Fmoc-D-phenylalanine (1 equivalent) and pentafluorophenol (1.1 equivalents) in ethyl acetate.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in ethyl acetate dropwise to the cooled mixture.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.
-
Filter off the precipitated dicyclohexylurea (DCU).
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Recrystallize the crude product from an ethyl acetate/hexane mixture to obtain the pure Fmoc-D-Phe-OPfp.[6]
-
Expected Yield: ~89% (based on NVOC-Phe-OPfp synthesis)[5]
Peptide Coupling using Fmoc-D-Phe-OPfp
This protocol outlines the use of the pre-activated Fmoc-D-Phe-OPfp in a peptide coupling reaction.
Materials:
-
Fmoc-D-Phe-OPfp
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1 equivalent)
-
N,N-Diisopropylethylamine (DIPEA) (2 equivalents)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the amino acid ester hydrochloride in DMF.
-
Add DIPEA to the solution to neutralize the hydrochloride and liberate the free amine.
-
Add a solution of Fmoc-D-Phe-OPfp (1.1 equivalents) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
Purify the dipeptide by flash chromatography.
-
Expected Yield: ~95%[6]
Visualization of Workflows
The following diagrams illustrate the key experimental workflows described above.
Caption: Experimental workflows for D-Phe protection, activation, and coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BOC-D-Phenylalanine synthesis - chemicalbook [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis of pentafluorophenyl esters of nitroveratryloxycarbonyl-protected amino acids - Lookchem [lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. derpharmachemica.com [derpharmachemica.com]
A Senior Application Scientist's Guide to Assessing the Purity of Peptides Containing D-Phenylalanine
For researchers, scientists, and drug development professionals, the stereochemical integrity of a peptide is as critical as its sequence. The deliberate incorporation of D-amino acids, such as D-phenylalanine, is a key strategy to enhance peptide stability against enzymatic degradation and to modulate biological activity.[1][2][3][4] However, this modification introduces a significant analytical challenge: ensuring the enantiomeric purity of the final product. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of peptides containing D-phenylalanine, grounded in practical application and scientific rigor.
The Analytical Imperative: Why D-Phenylalanine Peptides Demand Specialized Purity Assessment
Synthetic peptide production, most commonly through solid-phase peptide synthesis (SPPS), is an intricate process prone to generating a variety of impurities. These can include deletion sequences, truncated peptides, and products with incomplete deprotection of side chains.[5][6] When a D-amino acid is part of the sequence, the risk of epimerization—the conversion of the D-amino acid to its L-enantiomer at the alpha-carbon—adds another layer of complexity. Furthermore, the misincorporation of an L-amino acid instead of the intended D-amino acid can occur.[7] These subtle isomeric impurities can have profound biological consequences, potentially altering the peptide's efficacy and safety profile. Therefore, a robust analytical strategy must not only quantify chemical purity but also unequivocally confirm chiral integrity.
Orthogonal Analytical Approaches: A Multi-faceted Strategy for Purity Determination
A single analytical technique is rarely sufficient to provide a complete picture of peptide purity. An orthogonal approach, employing multiple methods that rely on different separation principles, is essential for a comprehensive assessment.[5][8][9] For D-phenylalanine-containing peptides, the core analytical arsenal includes High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA).
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the cornerstone of peptide purity analysis, offering high-resolution separation of the target peptide from its impurities.[10][11] For peptides containing D-phenylalanine, two modes of HPLC are indispensable: Reverse-Phase HPLC (RP-HPLC) for chemical purity and Chiral HPLC for enantiomeric purity.
RP-HPLC separates molecules based on their hydrophobicity.[12] It is the standard method for determining the overall purity of a synthetic peptide.[13]
Principle of Separation: The peptide mixture is introduced into a column packed with a non-polar stationary phase (typically C18-modified silica). A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile containing an ion-pairing agent such as trifluoroacetic acid (TFA), is then passed through the column.[6][12] Peptides and their impurities are separated based on their differential hydrophobic interactions with the stationary phase. More hydrophobic molecules are retained longer on the column.
Experimental Protocol: A Typical RP-HPLC Method for a D-Phenylalanine Peptide
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size, 100 Å pore size).[14]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 210-220 nm, which detects the peptide bond.[12][14] If the peptide contains aromatic residues like phenylalanine, detection at 255 nm, 270 nm, or 286 nm can also be used.[15]
-
Purity Calculation: The purity is expressed as the percentage of the area of the main peptide peak relative to the total area of all peaks in the chromatogram.[16]
Causality Behind Experimental Choices: The C18 stationary phase provides a hydrophobic environment for the separation. The TFA acts as an ion-pairing agent, sharpening the peaks and improving resolution. The gradient elution of increasing acetonitrile concentration allows for the separation of compounds with a wide range of hydrophobicities.
To specifically address the potential for diastereomeric impurities (peptides with the same sequence but differing in the stereochemistry of one or more amino acids), Chiral HPLC is employed.
Principle of Separation: Chiral HPLC utilizes a chiral stationary phase (CSP) that can stereoselectively interact with enantiomers.[17][18] These CSPs create a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times. Common CSPs for amino acid and peptide separations include those based on cyclodextrins, macrocyclic glycopeptides (like teicoplanin), and crown ethers.[17][18][19][20]
Experimental Protocol: Chiral HPLC for a D-Phenylalanine Containing Peptide
-
Column: A teicoplanin-based chiral stationary phase (e.g., CHIRALPAK T).[18][19]
-
Mobile Phase: A mixture of acetonitrile and water, often with a small amount of an acidic or basic modifier to optimize separation. For example, a mobile phase of acetonitrile and water (75/25, v/v) can be effective for phenylalanine enantiomers.[19][21]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 210 nm.
-
Analysis: The presence of a peak corresponding to the L-phenylalanine containing diastereomer would indicate chiral impurity.
Causality Behind Experimental Choices: The choice of CSP is critical and depends on the specific peptide. Teicoplanin-based CSPs are versatile for the separation of underivatized amino acids and small peptides.[18][20] The mobile phase composition is optimized to achieve the best resolution between the diastereomers.
Mass Spectrometry (MS): Unambiguous Identity and Impurity Identification
Mass spectrometry is a powerful technique that provides information about the molecular weight of the peptide and its impurities.[11] When coupled with a separation technique like HPLC (LC-MS), it becomes an indispensable tool for impurity profiling.[5][22]
Principle of Operation: In LC-MS, the eluent from the HPLC is directed into the mass spectrometer. The molecules are ionized, and the mass-to-charge ratio (m/z) of the ions is measured. This allows for the precise determination of the molecular weight of the target peptide and any co-eluting impurities.[11] Tandem mass spectrometry (MS/MS) can further be used to fragment the peptide and confirm its amino acid sequence.
Application in D-Phenylalanine Peptide Analysis:
-
Confirmation of Molecular Weight: Verifies that the synthesized peptide has the correct molecular mass.
-
Identification of Impurities: By analyzing the masses of minor peaks in the chromatogram, impurities such as deletion sequences (lower mass) or incompletely deprotected peptides (higher mass) can be identified.
-
Detection of Modifications: Can detect modifications like oxidation or deamidation.
-
Isomeric Impurity Detection: While MS cannot distinguish between enantiomers (D- vs. L-phenylalanine) as they have the same mass, it can be used in conjunction with chiral HPLC to identify the mass of the separated diastereomers.[7][8] Ion mobility-mass spectrometry (IM-MS) is an emerging technique that can separate isomers based on their shape and size, offering a promising approach for analyzing D-amino acid-containing peptides.[1][2][3]
Amino Acid Analysis (AAA): Quantifying Composition and Chiral Purity
Amino Acid Analysis is a technique used to determine the amino acid composition of a peptide.[23][24] For peptides containing D-amino acids, specialized AAA methods can be used to quantify the enantiomeric ratio of each amino acid.[24]
Principle of Operation: The peptide is first hydrolyzed into its constituent amino acids. The resulting amino acid mixture is then derivatized with a chiral reagent, creating diastereomers that can be separated and quantified by chromatography (HPLC or GC).[25]
Experimental Protocol: Chiral Amino Acid Analysis
-
Hydrolysis: The peptide is hydrolyzed in 6N HCl or, to minimize racemization during hydrolysis, in deuterated acid (DCl in D₂O).[24][26]
-
Derivatization: The amino acid hydrolysate is reacted with a chiral derivatizing agent, such as o-phthalaldehyde (OPA) in the presence of a chiral thiol.
-
Separation and Quantification: The resulting diastereomeric derivatives are separated by RP-HPLC with fluorescence detection. The ratio of the D- and L-amino acid derivatives is then determined.
Causality Behind Experimental Choices: The use of deuterated acid for hydrolysis helps to distinguish between the original D-amino acids and those that may have racemized during the hydrolysis process.[24][26] The chiral derivatization step is essential to create separable diastereomers from the enantiomeric amino acids.
Comparison of Analytical Methods
| Method | Principle | Information Provided | Advantages | Limitations |
| RP-HPLC | Hydrophobic Interaction | Chemical Purity | High resolution, robust, widely available.[10] | Does not provide molecular weight information, cannot distinguish enantiomers. |
| Chiral HPLC | Stereoselective Interaction | Enantiomeric/Diastereomeric Purity | Directly separates stereoisomers.[17][18] | Requires specialized chiral columns, method development can be challenging. |
| Mass Spectrometry (MS) | Mass-to-Charge Ratio | Molecular Weight, Sequence (MS/MS), Impurity Identification | High sensitivity, provides unambiguous molecular weight information.[8][11] | Cannot distinguish between enantiomers (without ion mobility).[7] |
| Amino Acid Analysis (AAA) | Chemical Derivatization and Separation | Amino Acid Composition, Enantiomeric Ratio | Quantitative, provides absolute peptide content.[23][24] | Destructive to the sample, hydrolysis can induce racemization.[24] |
Visualizing the Workflow and Logic
A comprehensive purity assessment workflow integrates these orthogonal techniques to build a complete quality profile of the D-phenylalanine-containing peptide.
Caption: Comprehensive workflow for D-phenylalanine peptide purity.
References
- 1. Resolving D-Amino Acid Containing Peptides Using Ion Mobility-Mass Spectrometry: Challenges and Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. D-Amino Acid Analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. lcms.cz [lcms.cz]
- 6. bachem.com [bachem.com]
- 7. biopharmaspec.com [biopharmaspec.com]
- 8. biopharmaspec.com [biopharmaspec.com]
- 9. biopharmaspec.com [biopharmaspec.com]
- 10. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 13. almacgroup.com [almacgroup.com]
- 14. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 15. Identification of peptides containing tryptophan, tyrosine, and phenylalanine using photodiode-array spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. researchgate.net [researchgate.net]
- 22. Impurity profiling quality control testing of synthetic peptides using liquid chromatography-photodiode array-fluorescence and liquid chromatography-electrospray ionization-mass spectrometry: the obestatin case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 24. Analytical methods and Quality Control for peptide products [biosynth.com]
- 25. Amino Acid Analysis: A Comprehensive Overview - Creative Proteomics [creative-proteomics.com]
- 26. mdpi.com [mdpi.com]
Navigating the Economics and Efficiencies of Peptide Synthesis: A Cost-Benefit Analysis of Boc-D-Phe-ONp for Large-Scale Production
For researchers, scientists, and drug development professionals steering the complex process of large-scale peptide synthesis, the choice of starting materials and coupling strategies is a critical decision point with profound implications for cost, efficiency, and the purity of the final active pharmaceutical ingredient (API). This guide provides an in-depth cost-benefit analysis of a classic, yet still relevant, building block: N-α-Boc-D-phenylalanine p-nitrophenyl ester (Boc-D-Phe-ONp). We will objectively compare its performance against modern, high-efficiency coupling reagents, supported by experimental data and field-proven insights, to equip you with a robust framework for making informed decisions in your process development.
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, a foundational methodology in solid-phase peptide synthesis (SPPS), remains a viable and often economically advantageous approach for manufacturing certain peptide therapeutics. Within this framework, the method of carboxyl group activation for amide bond formation is a key variable. While in-situ activation using reagents like carbodiimides or uronium/aminium salts has become commonplace, the use of pre-activated amino acid esters, such as p-nitrophenyl esters, offers a distinct set of advantages and disadvantages that merit careful consideration, particularly when scaling up production.
The Value Proposition of this compound: A Classic Approach with Modern Relevance
This compound is a crystalline, stable compound that can be prepared in advance and stored, offering a level of predictability and convenience to the manufacturing process. The core appeal of using a pre-activated ester like this compound in large-scale synthesis can be broken down into several key areas:
-
Cost-Effectiveness: The synthesis of p-nitrophenyl esters is often more economical than the cost of sophisticated, patent-protected coupling reagents.[1] This is a significant driver in large-scale manufacturing where raw material costs can constitute a substantial portion of the overall budget.
-
Simplicity and Predictability: By using a pre-activated, isolable intermediate, the coupling reaction becomes a more straightforward aminolysis, potentially reducing the number of reagents and in-process controls required compared to in-situ activation methods.
-
Reduced Risk of Side Reactions Associated with Coupling Reagents: In-situ coupling reagents, particularly those of the uronium/aminium salt class, can sometimes lead to side reactions such as guanidinylation of the N-terminus. The use of an active ester circumvents this particular issue.
-
Minimal Racemization Potential: Classic studies have shown that the use of p-nitrophenyl esters for peptide coupling can proceed with no detectable racemization, a critical factor for ensuring the stereochemical integrity and biological activity of the final peptide.[2]
However, the use of this compound is not without its trade-offs. The primary drawback is the slower reaction kinetics of p-nitrophenyl esters compared to the rapid couplings achieved with modern reagents like HATU or HBTU. This can impact throughput and may necessitate longer reaction times or elevated temperatures to drive the reaction to completion, which in turn could introduce other side reactions.
Performance Comparison: this compound vs. Modern Coupling Reagents
To provide a clear and objective comparison, we will evaluate this compound against two widely used classes of in-situ coupling reagents: carbodiimides (represented by DCC) and uronium/aminium salts (represented by HBTU/HATU).
| Feature | This compound | DCC/HOBt | HBTU/HATU |
| Cost of Reagent | Generally lower | Low | High |
| Coupling Speed | Slower | Moderate | Fast to Very Fast |
| Risk of Racemization | Very low[2] | Moderate (suppressed by HOBt) | Low to Very Low |
| Side Reactions | Release of colored p-nitrophenol | Formation of insoluble DCU byproduct | Potential for guanidinylation |
| Handling & Stability | Stable, crystalline solid | Moisture sensitive | Generally stable solids |
| Process Simplicity | Simpler coupling step | In-situ activation required | In-situ activation required |
| Atom Economy | Moderate | Low | Low |
Expert Insights:
The choice between these activation strategies is not merely a matter of cost or speed; it is a nuanced decision that depends on the specific peptide sequence, the scale of production, and the available manufacturing infrastructure. For simpler, shorter peptides, or in cost-sensitive projects, the economic advantages of using this compound can be compelling. The slower reaction times may be an acceptable trade-off for the lower raw material costs and simpler process.
Conversely, for complex, aggregation-prone sequences or when speed and throughput are paramount, the higher efficiency of reagents like HATU is often indispensable. The increased cost of these reagents can be justified by higher crude purity, which translates to reduced downstream purification costs—a significant factor in the overall process economy.
Experimental Workflows and Protocols
To provide a practical context for this comparison, we present generalized experimental workflows for the key steps in large-scale solid-phase peptide synthesis.
Synthesis of this compound
A reliable and scalable protocol for the synthesis of this compound is essential for realizing its cost benefits.
Protocol 1: Synthesis of this compound
-
Dissolution: Dissolve Boc-D-Phe-OH (1 equivalent) and p-nitrophenol (1 equivalent) in a suitable solvent such as ethyl acetate or dichloromethane in a reaction vessel equipped with a stirrer and a temperature controller.
-
Carbodiimide Addition: Cool the solution to 0°C and add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in the same solvent dropwise over 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Filtration: Filter off the precipitated N,N'-dicyclohexylurea (DCU) and wash the filter cake with a small amount of the reaction solvent.
-
Work-up: Wash the filtrate sequentially with 0.5 M citric acid, water, 5% sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Crystallization: Concentrate the organic layer under reduced pressure and crystallize the resulting solid from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.
Solid-Phase Peptide Synthesis using this compound
The following protocol outlines the general steps for incorporating this compound into a growing peptide chain on a solid support.
Protocol 2: SPPS Coupling with this compound
-
Resin Preparation: Swell the appropriate resin (e.g., Merrifield resin loaded with the C-terminal amino acid) in dichloromethane (DCM) for 1-2 hours in a suitable reaction vessel.
-
Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the N-terminal Boc group. Wash the resin thoroughly with DCM and then with a neutralization solution (e.g., 5% N,N'-diisopropylethylamine (DIPEA) in DCM), followed by further DCM washes.
-
Coupling: Prepare a solution of this compound (2-3 equivalents relative to the resin loading) in a minimal amount of dimethylformamide (DMF). Add this solution to the deprotected resin.
-
Monitoring: Agitate the mixture at room temperature and monitor the reaction progress using a qualitative test for free amines (e.g., the Kaiser test). The reaction may take several hours to reach completion.
-
Washing: Once the coupling reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF and DCM to remove excess reagents and the liberated p-nitrophenol.
-
Cycle Repetition: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.
Visualization of Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanism of this compound and a decision-making workflow for selecting a coupling strategy.
Caption: Reaction mechanism of peptide bond formation using this compound.
Caption: Decision workflow for selecting a peptide coupling strategy.
Conclusion and Future Perspectives
The choice between this compound and modern in-situ coupling reagents for large-scale peptide synthesis is a strategic one, balancing the competing demands of cost, speed, and purity. While the trend in recent years has favored the use of highly efficient but more expensive uronium/aminium salt reagents, the economic and process-simplification advantages of using pre-activated esters like this compound should not be overlooked. For many peptide targets, particularly those with less challenging sequences, a well-optimized process utilizing this compound can offer a more cost-effective manufacturing solution.
Ultimately, the optimal strategy will be dictated by a thorough cost-benefit analysis that considers not only the price of raw materials but also the impact of the chosen methodology on process time, crude purity, and the cost of downstream purification. As the landscape of peptide therapeutics continues to expand, a deep understanding of the full spectrum of available synthetic tools, from the classic to the cutting-edge, will be essential for developing robust and economically viable manufacturing processes.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Boc-D-Phe-ONp
Welcome, colleagues. In the landscape of peptide synthesis, the precision of our chemistry is matched only by the rigor of our safety and disposal protocols. N-tert-Butoxycarbonyl-D-phenylalanine 4-nitrophenyl ester, or Boc-D-Phe-ONp, is a classic activated ester, invaluable for its role in forming peptide bonds. However, its reactivity, and particularly the nature of its 4-nitrophenyl (ONp) leaving group, necessitates a disposal protocol grounded in chemical understanding and regulatory compliance.
This guide moves beyond a simple checklist. It is designed to provide you, the researcher, with a comprehensive operational and disposal plan that ensures safety, environmental stewardship, and the integrity of your laboratory operations. We will delve into the causality behind each procedural step, empowering you to manage this reagent with confidence from acquisition to disposal.
Foundational Knowledge: Hazard Assessment and Chemical Profile
Understanding the "why" of a disposal protocol begins with the chemical's inherent properties and potential hazards. While some safety data sheets (SDS) for similar compounds may not classify them as hazardous under OSHA's Hazard Communication Standard, it is a bedrock principle of laboratory safety to treat all reagents with a high degree of caution.[1][2] The primary concern with this compound is not the parent molecule itself, but the byproduct of its intended reaction or unintended degradation: 4-nitrophenol (p-nitrophenol) .
4-nitrophenol is a toxic compound that is readily released upon hydrolysis or aminolysis of the ester bond. Therefore, our entire disposal strategy is built around the principle of containing and properly managing this hazardous byproduct.
Table 1: Key Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 35544-71-3 |
| Molecular Formula | C₂₀H₂₂N₂O₆ |
| Molecular Weight | 386.40 g/mol [3] |
| Appearance | White to off-white solid/powder[3] |
| Storage Temperature | 2-8°C, protect from moisture[3] |
Immediate Safety Precautions and Required PPE
Before handling or preparing this compound for disposal, adherence to Personal Protective Equipment (PPE) standards is non-negotiable. This establishes a primary barrier against exposure.
-
Eye Protection: Wear chemical safety goggles or glasses that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling the chemical.[2][4]
-
Body Protection: A standard laboratory coat is required to prevent skin contact.[3]
-
Respiratory Protection: While typically not required under normal use with adequate ventilation, if there is a significant risk of generating dust, use a NIOSH-approved N95 respirator or equivalent.
The Disposal Workflow: From Generation to Collection
The proper disposal of this compound waste involves a multi-step process that ensures safety and compliance at every stage. The following diagram illustrates the logical flow from the point of waste generation to its final removal from the laboratory.
Caption: Disposal workflow for this compound waste.
Experimental Protocols for Disposal
Depending on the nature of the waste (e.g., pure solid, contaminated materials, or residual solutions), different protocols apply.
Protocol 1: Disposal of Solid this compound and Contaminated Materials
This protocol applies to unused, expired, or off-spec solid this compound and any disposable materials that have come into direct contact with it.
Methodology:
-
Preparation: In a designated area, such as a chemical fume hood, prepare a hazardous waste container that is made of a compatible material (e.g., a high-density polyethylene (HDPE) bottle or drum) and has a secure, screw-top lid.[5]
-
Containment: Carefully sweep or transfer the solid this compound into the waste container.[6] Avoid any actions that could generate dust.[6][7]
-
Collection of Contaminated Items: Place all contaminated disposable materials, including gloves, weighing papers, and pipette tips, into the same designated hazardous waste container.
-
Labeling: Immediately affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"[8]
-
The full chemical name: "N-tert-Butoxycarbonyl-D-phenylalanine 4-nitrophenyl ester"
-
A clear indication of the hazards (e.g., "Toxic," "Irritant")
-
-
Sealing and Storage: Securely close the container lid.[5] Store the container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[5][8]
Protocol 2: Deactivation and Disposal of Residual this compound
For residual amounts of this compound, such as what remains in a reaction vessel, a chemical deactivation step is a best practice. This procedure intentionally consumes the reactive ester, but the resulting mixture remains hazardous due to the presence of 4-nitrophenol and must be disposed of accordingly.
Causality: Reacting the activated ester with a simple, inexpensive nucleophile like an amino acid or a primary amine in a basic solution ensures the complete conversion of the reactive parent compound to a more stable amide and the free 4-nitrophenolate salt. This prevents unintended reactions during storage.
Methodology:
-
Preparation: Conduct this procedure in a chemical fume hood. To the vessel containing the this compound residue, add a suitable solvent such as Dimethylformamide (DMF) or Dichloromethane (DCM) to dissolve the material.
-
Deactivation: Add an excess (approximately 2-3 molar equivalents relative to the estimated residual this compound) of a simple primary amine (e.g., glycine or n-butylamine) to the solution.
-
Basification: Add a mild organic base, such as N,N-Diisopropylethylamine (DIPEA), to facilitate the reaction. A distinct yellow color will develop as the 4-nitrophenolate anion is formed, indicating a successful reaction.
-
Reaction Time: Allow the mixture to stir at room temperature for 1-2 hours to ensure the complete consumption of the activated ester.
-
Containment: Transfer the entire liquid mixture into a designated liquid hazardous waste container.
-
Labeling and Storage: Label the container as "Hazardous Waste" and list all contents, including the solvents and the reaction products (e.g., "Quenched this compound solution containing 4-nitrophenol"). Store this container in your lab's SAA.
Spill Management
Accidents require prepared, immediate action.
-
Small Spills: For minor spills of solid material, ensure the area is well-ventilated.[6] Wearing your full PPE, gently sweep up the solid, taking care not to create dust, and place it into a labeled hazardous waste container.[3][6] Clean the spill area with a damp cloth or paper towel, and also dispose of these cleaning materials as hazardous waste.[9]
-
Large Spills: In the event of a large spill, evacuate the immediate area to ensure personnel safety. Alert your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
Final Disposal and Regulatory Compliance
The ultimate disposal of chemical waste is a regulated process that must be handled by trained professionals.
-
Waste Accumulation: Adhere to your institution's and the EPA's limits on the amount of hazardous waste that can be stored in an SAA (typically up to 55 gallons) and the time limits for storage once a container is full.[10]
-
Arranging Pickup: Never attempt to dispose of this waste through standard trash or sewer systems.[11] Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.[9] Provide them with an accurate manifest of the waste container's contents.
By adhering to these scientifically-grounded procedures, you contribute to a culture of safety and environmental responsibility, ensuring that the valuable work conducted in your laboratory does not come at the cost of personal or public well-being.
References
- 1. fishersci.com [fishersci.com]
- 2. globechemie.com [globechemie.com]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. peptide.com [peptide.com]
- 7. carlroth.com [carlroth.com]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. benchchem.com [benchchem.com]
- 10. epa.gov [epa.gov]
- 11. danielshealth.com [danielshealth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
